molecular formula C8H5IN2O B1390585 3-Iodo-1H-indazole-6-carbaldehyde CAS No. 944904-42-1

3-Iodo-1H-indazole-6-carbaldehyde

Cat. No.: B1390585
CAS No.: 944904-42-1
M. Wt: 272.04 g/mol
InChI Key: LNFYGHSDBUEHAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1H-indazole-6-carbaldehyde (CAS 944899-01-8) is a valuable heterocyclic building block in organic synthesis and medicinal chemistry research. The indazole core is a privileged scaffold in drug discovery, known for its role in kinase inhibitors and various bioactive compounds . This specific molecule features two key reactive sites: the iodine substituent at the 3-position and the aldehyde group at the 6-position. The iodide is a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of diverse carbon-based fragments . Simultaneously, the aldehyde group can undergo numerous transformations, including condensations, reductions, and cyclizations, to generate a wide array of derivatives such as alcohols, amines, and heterocyclic systems like oxazoles or benzimidazoles . Indazole derivatives are of significant research interest due to their broad spectrum of pharmacological activities. They are key structural motifs in several marketed drugs and clinical candidates, including axitinib and pazopanib (tyrosine kinase inhibitors for oncology), granisetron (an antiemetic), and bendazac (an anti-inflammatory) . The 1H-indazole tautomer is the thermodynamically stable form, making it the predominant species in the solid state and solution . As a bifunctional intermediate, this compound provides researchers with a strategic starting point for constructing complex molecular libraries for biological screening and structure-activity relationship (SAR) studies, particularly in the development of new kinase inhibitors and other therapeutic agents . Handling and Storage: For storage, it is recommended to keep the product in a dark place under an inert atmosphere at 2-8°C to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-2H-indazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-8-6-2-1-5(4-12)3-7(6)10-11-8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFYGHSDBUEHAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701295300
Record name 3-Iodo-1H-indazole-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944904-42-1
Record name 3-Iodo-1H-indazole-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944904-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-1H-indazole-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-1H-indazole-6-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

3-Iodo-1H-indazole-6-carbaldehyde is a crucial heterocyclic building block in medicinal chemistry. Its unique trifunctional structure, featuring a reactive iodine atom at the C3 position, a versatile aldehyde group at the C6 position, and the privileged indazole scaffold, makes it an invaluable precursor for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its significant applications, particularly in the development of novel kinase inhibitors through palladium-catalyzed cross-coupling reactions. The insights provided herein are aimed at empowering researchers to leverage the full potential of this versatile molecule in their drug discovery endeavors.

Core Compound Identification and Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental properties. This compound is identified by the CAS Number 944904-42-1 .[1]

Physicochemical and Spectroscopic Data
PropertyValueSource
CAS Number 944904-42-1[1]
Molecular Formula C₈H₅IN₂O[1][2]
Molecular Weight 272.04 g/mol [2]
IUPAC Name This compound[1]
Appearance Likely a solidN/A
Purity Typically ≥97% (commercial)[1]
Storage Store at 4°C, protect from light.[1]

Note: Some physical properties are not yet experimentally determined and reported in peer-reviewed literature.

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount when handling this compound.

GHS Hazard Classification:

  • Pictogram: GHS07 (Harmful)[1]

  • Signal Word: Warning[1]

  • Hazard Statement: H302: Harmful if swallowed[1]

  • Precautionary Statements: P264, P270, P330, P501[1]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a highly plausible and efficient synthetic route can be extrapolated from established methodologies for the C3-iodination of the indazole core. The most common and effective method involves the direct iodination of an indazole precursor using molecular iodine in the presence of a base.

Proposed Synthetic Pathway: Iodination of 1H-Indazole-6-carbaldehyde

The logical precursor for the synthesis of this compound is the commercially available 1H-indazole-6-carbaldehyde . The iodination reaction is anticipated to proceed with high regioselectivity at the C3 position, which is electronically favored for electrophilic substitution in the indazole ring system.

Synthesis of this compound Precursor 1H-Indazole-6-carbaldehyde Reagents I₂, KOH DMF Precursor->Reagents Product This compound Reagents->Product C3-Iodination

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on well-established procedures for the C3-iodination of indazoles and should serve as a robust starting point for optimization.

Materials:

  • 1H-Indazole-6-carbaldehyde

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 1H-indazole-6-carbaldehyde (1.0 equivalent) in DMF, add potassium hydroxide (2.0-3.0 equivalents) and stir until dissolved.

  • To this solution, add molecular iodine (1.5-2.0 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 3-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of the iodo and aldehyde functionalities on the indazole scaffold makes this compound a highly valuable intermediate in the synthesis of potential therapeutic agents.

A Key Building Block for Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling

The C3-iodo group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the facile introduction of a wide array of aryl and heteroaryl moieties at the C3 position, a critical modification for tuning the selectivity and potency of kinase inhibitors. Many indazole-based compounds are known to target various kinases involved in cancer cell signaling pathways.

Suzuki-Miyaura Coupling Indazole This compound Catalyst Pd Catalyst Base Indazole->Catalyst BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Catalyst CoupledProduct 3-Aryl-1H-indazole-6-carbaldehyde Derivatives Catalyst->CoupledProduct

Caption: Suzuki-Miyaura coupling with this compound.

Antitumor and Anti-Angiogenesis Activity

Research has indicated that this compound itself exhibits promising biological activity. It has been identified as a novel indazole inhibitor with demonstrated in vivo efficacy in inhibiting tumor growth.[2] Its mechanism of action is believed to involve the inhibition of cancer cell proliferation by impeding the synthesis of DNA, RNA, and protein.[2] Furthermore, it has shown anti-angiogenesis properties, which is the process of forming new blood vessels that tumors need to grow.[2]

Analytical Characterization

The unambiguous identification and purity assessment of this compound are crucial for its use in research and development. Standard analytical techniques are employed for its characterization. Although specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and a characteristic singlet for the aldehyde proton, typically in the range of 9-10 ppm. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the iodo and aldehyde substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will appear significantly downfield (typically >180 ppm). The carbon atom bearing the iodine (C3) will also have a characteristic chemical shift.

Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • A strong C=O stretching vibration for the aldehyde group (around 1670-1700 cm⁻¹).

  • N-H stretching vibrations for the indazole ring (around 3100-3300 cm⁻¹).

  • C-H stretching and bending vibrations for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 272.04. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those in the field of medicinal chemistry and drug discovery. Its well-defined chemical properties, coupled with its synthetic accessibility and versatile reactivity, position it as a key intermediate for the generation of novel, biologically active molecules. The ability to functionalize both the C3 and C6 positions allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of next-generation therapeutics. This guide serves as a foundational resource to facilitate and inspire further research into the untapped potential of this remarkable indazole derivative.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Iodo-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool in modern drug discovery and development for the unambiguous structural elucidation of novel chemical entities. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-iodo-1H-indazole-6-carbaldehyde, a key heterocyclic building block. We will delve into the theoretical principles governing the spectral features, offer a detailed interpretation of chemical shifts and coupling constants, and present a standardized protocol for data acquisition. This document is designed to serve as a practical reference for researchers engaged in the synthesis and characterization of indazole-based compounds.

Introduction: The Significance of this compound

The indazole scaffold is a prominent feature in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, antitumor, and anti-HIV properties.[1][2] The specific derivative, this compound, serves as a versatile intermediate in medicinal chemistry. The presence of three key functional groups—the indazole core, the iodine atom at the 3-position, and the carbaldehyde (aldehyde) group at the 6-position—provides multiple avenues for synthetic diversification.

Accurate structural confirmation of such intermediates is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final drug candidates. NMR spectroscopy provides the most definitive data for this purpose in solution.[1] This guide will systematically dissect the ¹H and ¹³C NMR spectra, explaining the influence of each structural component on the resulting spectral data.

Molecular Structure and Atom Numbering

A standardized numbering system for the indazole ring is crucial for a clear and unambiguous discussion of the NMR data. The accepted IUPAC numbering for this compound is presented below.

Caption: Molecular structure of this compound with IUPAC numbering.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectral Data

While a publicly available, experimentally verified spectrum for this specific molecule is not readily accessible, we can predict the spectral data with high confidence based on established principles and data from analogous structures.[3] The expected chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The data is typically acquired in a solvent like DMSO-d₆, which is capable of dissolving many indazole derivatives and allows for the observation of the exchangeable N-H proton.[3]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (NH)~13.0 - 14.0broad singlet (br s)-
H-CHO~10.1singlet (s)-
H-7~8.2singlet (s)-
H-4~7.9doublet (d)~8.5
H-5~7.7doublet (d)~8.5
Interpretation of the ¹H NMR Spectrum
  • Aldehyde Proton (H-CHO): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl group (C=O) and is expected to appear as a sharp singlet far downfield, typically around 10.1 ppm.[4]

  • Indazole N-H Proton (H-1): The proton attached to the nitrogen at position 1 is acidic and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. In DMSO-d₆, it is expected to appear as a broad singlet in the range of 13.0-14.0 ppm.[5]

  • Aromatic Protons (H-4, H-5, H-7): Protons directly attached to an aromatic ring typically resonate in the 6.5-8.0 ppm region.[6]

    • H-7: This proton is adjacent to the electron-donating nitrogen atom (N-1) and is situated ortho to the fused pyrazole ring. It is expected to appear as a singlet, or a very finely split doublet, at the most downfield position of the aromatic protons (~8.2 ppm) due to the anisotropic effect of the neighboring ring and the aldehyde group.

    • H-4 and H-5: These two protons are on the benzene ring portion and are adjacent to each other, forming an AX or AB spin system. They will appear as doublets with a typical ortho-coupling constant of approximately 8.5 Hz. The proton at H-4 is generally slightly further downfield than H-5. The electron-withdrawing aldehyde group at C-6 will deshield the ortho proton (H-5) and the para proton (H-7, though this effect is transmitted through the ring). The iodine at C-3 also exerts an electronic influence.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (δ, ppm)
C=O (CHO)~192
C-7a~142
C-6~135
C-3a~130
C-5~125
C-4~122
C-7~112
C-3~90
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (C=O): The carbon of the aldehyde group is the most deshielded carbon in the molecule and will appear significantly downfield, typically around 192 ppm.

  • Aromatic Carbons: Carbons within an aromatic ring generally resonate between 120-150 ppm.[6] The specific chemical shifts are influenced by the attached substituents.

    • C-7a and C-3a: These are the bridgehead carbons where the two rings are fused. They are quaternary and their shifts are influenced by the nitrogens.

    • C-6: This carbon is directly attached to the electron-withdrawing aldehyde group and will be deshielded, appearing around 135 ppm.

    • C-4, C-5, C-7: These are the carbons bearing protons. Their chemical shifts are determined by their position relative to the nitrogen atoms and the substituents.

  • C-3 (Iodo-substituted Carbon): The carbon atom directly bonded to iodine (C-3) experiences a strong shielding effect, often referred to as the "heavy-atom effect."[7] This causes its signal to appear significantly upfield compared to other aromatic carbons, predicted to be around 90 ppm. This upfield shift is a key diagnostic feature for identifying the position of iodine substitution.[7]

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized experimental procedure is essential.

Sample Preparation
  • Solvent Selection: Choose a high-purity deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended for its excellent solubilizing power for many heterocyclic compounds and for the clear observation of exchangeable protons like N-H.[3]

  • Concentration: Dissolve 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical parameters for a 400 or 500 MHz NMR spectrometer:

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 16-64, depending on concentration.

  • ¹³C NMR Acquisition:

    • Technique: Proton-decoupled ¹³C experiment.

    • Pulse Angle: 30-45°

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise, due to the low natural abundance of ¹³C.

    • Spectral Width: 0-220 ppm.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the peaks in the ¹H spectrum.

  • Perform peak picking to identify the chemical shifts in both ¹H and ¹³C spectra.

Caption: Standard workflow for NMR analysis from sample preparation to structural elucidation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound exhibit distinct and interpretable features that allow for its unambiguous structural confirmation. Key diagnostic signals include the downfield aldehyde proton, the broad N-H proton, the characteristic splitting pattern of the aromatic protons, and the significantly shielded carbon atom bonded to iodine. By understanding the principles outlined in this guide and adhering to the recommended experimental protocols, researchers can confidently characterize this and related indazole derivatives, ensuring the quality and integrity of their synthetic work in the pursuit of new therapeutic agents.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 3-Iodo-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining and understanding the crystal structure of 3-Iodo-1H-indazole-6-carbaldehyde. This compound is of significant interest due to the prevalence of the indazole scaffold in a wide array of therapeutic agents, including those with anticancer and anti-inflammatory properties.[1][2][3] The presence of an iodine atom and a carbaldehyde group offers intriguing possibilities for diverse intermolecular interactions, which are crucial for crystal packing and, ultimately, the physicochemical properties of the solid form, such as solubility and stability. Understanding these interactions is a cornerstone of rational drug design and crystal engineering.[4][5][6]

This document will guide the reader through the essential stages of crystal structure analysis, from synthesis and crystallization to advanced computational modeling. We will explore not just the "how" but also the "why" behind each step, providing a robust framework for the investigation of novel crystalline materials.

Part 1: Synthesis and Single Crystal Growth

A logical prerequisite to any crystallographic study is the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathway

The synthesis of this compound can be approached through a multi-step process, starting from a commercially available substituted indazole. A plausible synthetic route involves the iodination of a suitable indazole precursor. For instance, a common method for the iodination of indazoles involves the use of iodine in the presence of a base like potassium hydroxide in a solvent such as DMF.[6]

Protocol: Single Crystal Growth

The acquisition of diffraction-quality single crystals is often the most challenging step in the process of structure determination.[7] The slow evaporation technique is a widely used and effective method.

Objective: To grow single crystals of this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[7][8]

Methodology:

  • Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility is ideal. A good starting point is a solvent system like ethanol/water or acetone/hexane.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent system at room temperature or slightly elevated temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as nucleation sites, leading to the formation of multiple small crystals.

  • Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent. The rate of evaporation is critical; faster evaporation often leads to poorer quality crystals.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested using a spatula or by decanting the mother liquor.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8][9]

The SC-XRD Workflow

The process from a single crystal to a refined crystal structure is a systematic one, as illustrated in the following workflow diagram.

sc_xrd_workflow crystal_selection Crystal Selection & Mounting data_collection Data Collection crystal_selection->data_collection Goniometer data_processing Data Processing & Integration data_collection->data_processing Diffraction Images structure_solution Structure Solution (Direct Methods) data_processing->structure_solution Reflection File (hkl) structure_refinement Structure Refinement structure_solution->structure_refinement Initial Atomic Model validation Validation & CIF Generation structure_refinement->validation Refined Model

A simplified workflow for Single-Crystal X-ray Diffraction.
Detailed Experimental Protocol

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.[8]

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam.[7] A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors. This step yields a file containing the Miller indices (h,k,l) and the intensity of each reflection.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods.[10][11] This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors, typically monitored by the R-factor.

Hypothetical Crystallographic Data

Since the experimental data for this compound is not publicly available, we will proceed with a hypothetical data set for illustrative purposes.

ParameterHypothetical Value
Chemical FormulaC₈H₅IN₂O
Formula Weight272.05
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.50
b (Å)12.00
c (Å)9.50
α (°)90
β (°)105
γ (°)90
Volume (ų)824.7
Z4
R-factor0.035
Goodness-of-fit1.05

Part 3: Analysis of Intermolecular Interactions

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions.[4][6] For this compound, we can anticipate a rich variety of such interactions.

Key Interaction Motifs
  • Hydrogen Bonding: The N-H group of the indazole ring is a classic hydrogen bond donor, while the nitrogen atom at position 2 and the oxygen of the carbaldehyde are potential acceptors.

  • Halogen Bonding: The iodine atom at the 3-position is a potential halogen bond donor, capable of interacting with electron-rich atoms like oxygen or nitrogen. This type of interaction is increasingly recognized for its importance in crystal engineering.[1][10]

  • π-π Stacking: The planar indazole ring system can participate in π-π stacking interactions with neighboring molecules.

Hypothetical Interaction Geometry

The following table summarizes plausible intermolecular interactions based on our hypothetical crystal structure.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠DHA (°)Symmetry
N1-H1···O10.862.052.90170x, -y+1/2, z+1/2
C4-H4···N20.932.503.40165-x, -y, -z
Donor···Acceptor D···A (Å) ∠C-D···A (°) Symmetry
C3-I1···N23.10175-x+1, y-1/2, -z+1/2

Visualization of Interaction Network

interaction_network cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_N1H N1-H B_O1 C6=O1 A_N1H->B_O1 Hydrogen Bond A_N2 N2 A_O1 C6=O1 A_I1 C3-I1 C_N2 N2 A_I1->C_N2 Halogen Bond A_Ring Indazole Ring C_Ring Indazole Ring A_Ring->C_Ring π-π Stacking

Hypothetical intermolecular interactions in the crystal lattice.

Part 4: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[12][13][14] It provides a graphical representation of the space occupied by a molecule in a crystal and the nature of its contacts with neighboring molecules.

Generating Hirshfeld Surfaces

The analysis is performed using software like CrystalExplorer, which takes a CIF file as input.[15][16][17] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.

Interpreting 2D Fingerprint Plots

A 2D fingerprint plot is a histogram of the combination of de (the distance from a point on the surface to the nearest nucleus external to the surface) and di (the distance to the nearest nucleus internal to the surface). This plot provides a quantitative summary of the different types of intermolecular contacts.

For this compound, we would expect the fingerprint plot to show significant contributions from:

  • H···H contacts: Appearing as a large, diffuse region in the middle of the plot.

  • O···H/H···O contacts: Characterized by sharp "wings" at the bottom left, indicative of hydrogen bonds.

  • I···N/N···I contacts: Appearing as distinct spikes corresponding to the halogen bonds.

  • C···H/H···C contacts: Representing van der Waals interactions.

Part 5: Computational Chemistry (DFT)

Density Functional Theory (DFT) calculations are employed to complement the experimental X-ray data, providing insights into the energetic aspects of the intermolecular interactions.[13]

Protocol for DFT Calculations
  • Monomer Optimization: The geometry of an isolated molecule of this compound is optimized using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).

  • Dimer Construction: Dimers representing the key intermolecular interactions identified from the crystal structure are constructed.

  • Interaction Energy Calculation: The interaction energy for each dimer is calculated, typically with corrections for basis set superposition error (BSSE).

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface of the monomer. This visualizes the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions of the molecule, providing a rationale for the observed intermolecular interactions.

Conclusion

The comprehensive crystal structure analysis of this compound, as outlined in this guide, provides a deep understanding of its solid-state architecture. By integrating single-crystal X-ray diffraction with Hirshfeld surface analysis and DFT calculations, we can elucidate the intricate network of hydrogen bonds, halogen bonds, and π-π stacking interactions that govern the crystal packing. This knowledge is invaluable for drug development professionals, as it informs strategies for polymorphism screening, formulation design, and the overall optimization of the solid-state properties of this important class of compounds.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Iodo-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Iodo-1H-indazole-6-carbaldehyde in Pharmaceutical Research

This compound is a key building block in the synthesis of a variety of bioactive molecules. Its indazole core is a recognized bioisostere of indoles, and the presence of iodine and aldehyde functionalities provides versatile handles for further chemical modifications.[1] Accurate mass determination and structural elucidation are paramount for ensuring the quality of this intermediate and for tracking its fate in complex biological systems.[2][3] Mass spectrometry (MS) stands out as a powerful analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[4][3][5]

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is foundational to developing a robust mass spectrometry method.

PropertyValueSource
Molecular Formula C₈H₅IN₂O[1]
Molecular Weight 271.04 g/mol [1]
CAS Number 944904-42-1
Appearance Solid
Purity Typically ≥97%
Optimizing Mass Spectrometry Parameters: A Strategic Approach

The successful mass spectrometric analysis of this compound hinges on the careful selection and optimization of instrumental parameters. Given its structure, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable ionization techniques.

Ionization Source Selection: ESI vs. APCI

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and moderately polar molecules.[6] It typically generates protonated molecules [M+H]⁺ with minimal fragmentation, which is advantageous for accurate molecular weight determination. The indazole ring system, with its nitrogen atoms, can be readily protonated.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method that is effective for less polar and thermally stable compounds.[6][7] It involves a corona discharge that ionizes the solvent vapor, which in turn ionizes the analyte.[7][8] APCI can be a good alternative if ESI yields a weak signal or if the sample matrix is incompatible with ESI.[9]

The choice between ESI and APCI will depend on the specific sample matrix and the desired outcome of the analysis. For routine identification and quantification, ESI is often the preferred starting point due to its broad applicability to pharmaceutical compounds.[10]

Mass Analyzer Considerations

Various mass analyzers can be employed for the analysis of this compound.

  • Quadrupole Mass Analyzers: These are robust and cost-effective instruments, ideal for routine quantitative analysis, especially in tandem mass spectrometry (MS/MS) applications like multiple reaction monitoring (MRM).[11]

  • Time-of-Flight (TOF) Mass Analyzers: TOF instruments provide high mass resolution and accuracy, enabling the determination of elemental composition and the confident identification of unknown impurities.[5]

  • Orbitrap and Fourier Transform-Ion Cyclotron Resonance (FT-ICR) Mass Analyzers: These high-resolution mass spectrometers offer the highest level of mass accuracy and are invaluable for complex structural elucidation and metabolite identification.[5]

Experimental Workflow: From Sample to Spectrum

A well-defined experimental workflow is crucial for obtaining reproducible and reliable data. The following diagram illustrates a typical workflow for the LC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dissolve in Acetonitrile/Water (1:1) filter Filter through 0.22 µm syringe filter prep->filter lc_col C18 Reversed-Phase Column filter->lc_col mob_phase Gradient Elution: Water (0.1% Formic Acid) & Acetonitrile (0.1% Formic Acid) ion_source ESI or APCI Source lc_col->ion_source mass_analyzer High-Resolution Mass Analyzer (e.g., TOF) ion_source->mass_analyzer spec_acq Acquire Full Scan MS and MS/MS Data mass_analyzer->spec_acq data_proc Process Data: Peak Detection & Integration spec_acq->data_proc

Caption: A typical LC-MS workflow for the analysis of this compound.

Step-by-Step Experimental Protocol for LC-MS Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample complexity.

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL of this compound in a suitable solvent such as acetonitrile or methanol.

    • Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) using a mixture of acetonitrile and water (50:50 v/v) containing 0.1% formic acid to promote protonation.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over several minutes, hold for a short period, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5-4.5 kV.

    • Nebulizer Gas (Nitrogen): 30-50 psi.

    • Drying Gas (Nitrogen) Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Mass Range: m/z 50-500.

    • Data Acquisition: Acquire data in both full scan mode for compound identification and in tandem MS (MS/MS) mode for structural confirmation.

Interpreting the Mass Spectrum: Fragmentation Pathways

The fragmentation pattern of this compound provides valuable structural information. In positive ion mode ESI-MS/MS, the protonated molecule [M+H]⁺ at m/z 273.96 is the precursor ion. Collision-induced dissociation (CID) will lead to characteristic fragment ions.

Predicted Fragmentation Pathways:

The following diagram illustrates the predicted fragmentation pathways for the protonated this compound.

fragmentation_pathway cluster_frags Fragment Ions M_H [M+H]⁺ m/z 273.96 frag1 [M+H - CO]⁺ m/z 245.97 M_H->frag1 - CO frag2 [M+H - I]⁺ m/z 147.06 M_H->frag2 - I frag3 [M+H - CHO]⁺ m/z 244.96 M_H->frag3 - CHO

Caption: Predicted fragmentation pathways of protonated this compound.

  • Loss of Carbon Monoxide (CO): A common fragmentation for aldehydes is the loss of a neutral CO molecule (28 Da), which would result in a fragment ion at m/z 245.97.[12]

  • Loss of Iodine Radical (I•): The carbon-iodine bond is relatively weak and can undergo homolytic cleavage, leading to the loss of an iodine radical (127 Da).[13][14] This would produce a fragment ion at m/z 147.06.

  • Loss of the Formyl Radical (CHO•): Cleavage of the bond between the indazole ring and the aldehyde group can result in the loss of a formyl radical (29 Da), yielding an ion at m/z 244.96.[12]

Method Validation: Ensuring Data Integrity

For applications in drug development, the analytical method must be validated to ensure its reliability and accuracy.[11][15] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[16]

  • Linearity: The demonstration of a proportional relationship between the analyte concentration and the instrument response over a defined range.[16]

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[16]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[11]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[10]

Conclusion: A Powerful Tool for Pharmaceutical Analysis

Mass spectrometry is an indispensable tool for the comprehensive analysis of this compound in the pharmaceutical industry.[17] By carefully selecting the ionization technique, optimizing instrumental parameters, and validating the analytical method, researchers can obtain high-quality data for compound identification, purity assessment, and metabolic profiling. This guide provides a solid foundation for developing and implementing robust mass spectrometry-based workflows for this important synthetic intermediate, ultimately contributing to the advancement of drug discovery and development programs.[4][2]

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Iodo-1H-indazole-6-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract: this compound is a trifunctional heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Possessing an indazole core, a reactive iodine atom at the C3 position, and a versatile aldehyde group at the C6 position, this molecule serves as a strategic building block for the synthesis of complex molecular architectures, particularly kinase inhibitors. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, plausible synthetic routes, key chemical transformations, and its emerging role in oncology research. All protocols and claims are grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of indole and capable of forming critical hydrogen bond interactions within the active sites of various enzymes.[1][2] Consequently, indazole derivatives are core components of numerous therapeutic agents, including the FDA-approved kinase inhibitors Pazopanib and Axitinib.[3] The subject of this guide, this compound, emerges as a particularly valuable intermediate. The iodine at the C3-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties.[4][5] Simultaneously, the C6-carbaldehyde function acts as a versatile chemical handle for further derivatization, such as reductive amination or the construction of new heterocyclic rings.[3]

Vendor information suggests that this compound, referred to as 3IAA, functions as a novel inhibitor that impedes tumor growth by blocking the synthesis of DNA, RNA, and protein, and also exhibits anti-angiogenic properties.[6] This guide aims to provide researchers with the technical foundation needed to effectively utilize this potent synthetic intermediate in their drug discovery programs.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.

Chemical Identifiers
IdentifierValueSource
IUPAC Name This compound
CAS Number 944904-42-1[6]
Molecular Formula C₈H₅IN₂O[6]
Molecular Weight 272.04 g/mol [6]
Canonical SMILES C1=CC2=C(NN=C2C=C1C=O)I[6]
InChI 1S/C8H5IN2O/c9-8-6-2-1-5(4-12)3-7(6)10-11-8/h1-4H,(H,10,11)
InChIKey LNFYGHSDBUEHAM-UHFFFAOYSA-N
Physicochemical Data

While extensive experimental data is not widely published, the following properties can be reported from supplier information or reasonably predicted based on the structure.

PropertyValue / DescriptionSource / Rationale
Appearance Expected to be a light yellow to brown crystalline solid.Based on analogous indazole compounds.
Melting Point Not experimentally reported in cited literature.-
Solubility Soluble in polar organic solvents such as DMSO, DMF, and methanol.Based on the polar nature of the indazole and aldehyde groups.
Storage Store at 2-8°C, protected from light.Supplier recommendation. The compound may be sensitive to light and oxidation over time.

Synthesis and Structural Elucidation

While a specific, peer-reviewed synthesis for this compound is not detailed in the available literature, a highly plausible and logical synthetic route can be constructed from well-established transformations on the indazole core. The most direct approach involves the C3-iodination of a 1H-indazole-6-carbaldehyde precursor.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available indole derivative.

G cluster_0 Step 1: Indazole Formation cluster_1 Step 2: C3-Iodination A 6-Cyanoindole B 1H-Indazole-6-carbaldehyde A->B 1. Nitrosation (NaNO₂, HCl) 2. Aldehyde Reduction/Conversion C 1H-Indazole-6-carbaldehyde D This compound C->D I₂, KOH, DMF

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: C3-Iodination (Hypothetical)

This protocol is based on standard procedures for the C3-iodination of unprotected indazoles.[7][8]

  • Preparation: To a solution of 1H-indazole-6-carbaldehyde (1.0 eq) in N,N-Dimethylformamide (DMF, ~0.5 M), add finely ground potassium hydroxide (KOH, 2.0 eq).

  • Reaction: Stir the resulting suspension at room temperature for 30 minutes under an inert atmosphere (e.g., Argon or Nitrogen).

  • Iodination: Add a solution of Iodine (I₂, 1.5 eq) in DMF dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain room temperature.

  • Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) to quench excess iodine. A precipitate should form.

  • Isolation: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

No published spectra are available, but ¹H and ¹³C NMR chemical shifts can be reliably predicted based on analysis of closely related structures, such as 6-bromo-1H-indazole-3-carboxaldehyde and 5-iodo-1H-indazole-3-carboxaldehyde.[3] Spectra are predicted in DMSO-d₆ to allow for the observation of the N-H proton.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

ProtonPredicted Shift (δ, ppm)MultiplicityRationale
CHO ~10.1 - 10.2Singlet (s)Typical aldehyde proton chemical shift.
N-H ~14.0 - 14.2Broad Singlet (br s)Acidic proton, broad due to exchange.
H7 ~8.0 - 8.1Singlet (s) or narrow doubletDownfield due to proximity to the aldehyde and pyrazole ring.
H5 ~7.8 - 7.9Doublet (d)Ortho-coupled to H4.
H4 ~7.7 - 7.8Doublet (d)Ortho-coupled to H5.

Predicted ¹³C NMR Data (DMSO-d₆, 101 MHz)

CarbonPredicted Shift (δ, ppm)Rationale
C=O ~192 - 194Aldehyde carbonyl carbon.
C7a ~142 - 144Fused aromatic carbon.
C3a ~140 - 141Fused aromatic carbon.
C6 ~133 - 135Carbon bearing the aldehyde.
C5 ~128 - 130Aromatic CH.
C4 ~122 - 124Aromatic CH.
C7 ~112 - 114Aromatic CH.
C3 ~90 - 95Carbon bearing iodine, significantly upfield.

Chemical Reactivity and Synthetic Applications

The true utility of this compound lies in its capacity for facile, regioselective functionalization at two distinct sites: the C3-position via the iodo group and the C6-position via the aldehyde.

Palladium-Catalyzed Cross-Coupling at C3

The C-I bond is highly susceptible to oxidative addition to a Pd(0) catalyst, initiating a range of powerful C-C and C-N bond-forming reactions. This is the most common and high-impact application of this building block.

Caption: Key cross-coupling reactions of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

This protocol is adapted from established procedures for 3-iodoindazoles.[5]

  • Setup: In a reaction vessel (e.g., a microwave vial or Schlenk tube), combine this compound (1.0 eq), the desired arylboronic acid or boronate ester (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 eq).

  • Solvent & Degassing: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%).

  • Reaction: Seal the vessel and heat the mixture to 80-120°C. Stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 3-aryl-1H-indazole-6-carbaldehyde.

Transformations of the C6-Aldehyde

The aldehyde group offers a secondary site for diversification:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form C6-aminomethyl derivatives.

  • Wittig Reaction: Conversion to a C6-alkenyl group.

  • Oxidation/Reduction: Oxidation to a carboxylic acid (C6-COOH) or reduction to an alcohol (C6-CH₂OH) provides further handles for ester or ether linkages.

Applications in Drug Discovery & Medicinal Chemistry

The indazole scaffold is a validated target in oncology, and this specific derivative is positioned as a key intermediate for novel anti-cancer agents.[2][9][10]

G A This compound (Building Block) B Palladium-Catalyzed Cross-Coupling A->B C Aldehyde Derivatization A->C D Diverse Library of 3,6-Disubstituted Indazoles B->D C->D E High-Throughput Screening (e.g., Kinase Assays) D->E F Hit Identification & Lead Optimization E->F G Preclinical Candidates (e.g., Kinase Inhibitors for Oncology) F->G

Caption: Role of this compound in a drug discovery workflow.

The primary application is in the synthesis of kinase inhibitors.[5][10] The general strategy involves using a Suzuki or similar coupling reaction to install a carefully selected (hetero)aryl group at the C3-position, which is designed to interact with the hinge region of a kinase active site. The C6-aldehyde can then be functionalized to introduce a solubilizing group or a moiety that targets the solvent-exposed region of the enzyme, thereby improving potency, selectivity, and pharmacokinetic properties.

While a commercial supplier notes its direct anti-tumor activity[6], this claim requires substantiation from peer-reviewed in vitro and in vivo studies to be fully validated by the scientific community.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting.

  • Hazard Classification: Harmful if swallowed (GHS Hazard statement H302). May cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a high-value, bifunctional building block for medicinal chemistry. Its well-defined reactivity allows for selective and sequential functionalization at both the C3 and C6 positions. The C3-iodo group provides reliable entry into a vast chemical space via palladium-catalyzed cross-coupling, while the C6-aldehyde serves as a versatile point for diversification. These characteristics make it an ideal starting material for the generation of compound libraries aimed at discovering novel therapeutics, particularly in the competitive and highly significant field of kinase inhibitors for oncology. Researchers employing this compound are well-equipped to accelerate their discovery programs by leveraging its strategic chemical handles.

References

An In-depth Technical Guide to the Bioavailability Assessment of Novel Indazole Inhibitors: A Case Study of 3-Iodo-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2] The journey from a potent hit compound to a viable clinical candidate, however, is critically dependent on its pharmacokinetic profile, particularly oral bioavailability. Poor bioavailability can terminate the development of an otherwise promising therapeutic agent. This guide provides a comprehensive framework for the systematic evaluation of the oral bioavailability of novel indazole inhibitors, using 3-Iodo-1H-indazole-6-carbaldehyde as a representative case study. We will explore the causal relationships behind experimental choices, from initial physicochemical characterization and in silico modeling to definitive in vitro permeability, in vitro metabolic stability, and in vivo pharmacokinetic studies. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols.

Introduction: The Indazole Scaffold and the Bioavailability Imperative

Indazole-containing derivatives are a cornerstone of contemporary drug discovery, with many demonstrating significant therapeutic potential.[3] Compounds built around this bicyclic heteroaromatic system have shown a wide array of pharmacological activities, including potent inhibition of protein kinases, which are crucial targets in oncology and inflammatory diseases.[3][4] The specific compound, this compound, represents a novel chemical entity within this class. While vendor information suggests it is orally bioavailable and demonstrates anticancer efficacy in mouse models, a rigorous, publicly documented assessment of its pharmacokinetic properties is essential for its progression as a drug candidate.[5]

Oral bioavailability (F) is the fraction of an orally administered drug that reaches systemic circulation unchanged. It is a complex interplay of multiple factors, including the drug's solubility, its permeability across the gastrointestinal wall, and its susceptibility to first-pass metabolism in the gut and liver.[6] A low bioavailability necessitates higher doses, which can lead to increased variability in patient exposure and a greater risk of off-target toxicity. Therefore, a thorough and early assessment of bioavailability is not just a regulatory requirement but a critical step in de-risking a drug development program.

This guide outlines an integrated, multi-tiered approach to characterizing the bioavailability of a novel indazole inhibitor.

Foundational Physicochemical Characterization

Before any biological assays are performed, a fundamental understanding of the compound's physicochemical properties is required. These properties are the primary determinants of its behavior in both in vitro and in vivo systems.

Key Parameters: Solubility, Lipophilicity, and Ionization
  • Aqueous Solubility: For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids.[7] The low aqueous solubility of many kinase inhibitors is a primary reason for poor bioavailability.[8][9] The structure of this compound, with its aromatic core and large iodine atom, suggests it may have limited aqueous solubility.[10]

  • Lipophilicity (LogP/LogD): A compound's ability to partition between an aqueous and a lipid environment is crucial for its ability to cross the lipid-rich cell membranes of the intestinal epithelium. This is typically measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH).

  • Ionization Constant (pKa): The pKa determines the extent to which a compound is ionized at different pH values throughout the gastrointestinal tract. Since only the neutral, unionized form of a drug can readily diffuse across cell membranes, understanding its pKa is vital for predicting absorption.

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₅IN₂OBased on chemical structure.
Molecular Weight 272.04 g/mol Based on chemical structure.
Aqueous Solubility LowThe aromatic core and large, lipophilic iodine atom are expected to limit solubility in water.[10]
LogP Moderately HighThe combination of the polar indazole N-H, aldehyde, and the nonpolar aromatic system suggests a balance, likely favoring lipid solubility.
pKa (acidic) ~14-15 (Indazole N-H)The N-H proton on the indazole ring is weakly acidic.
pKa (basic) ~1-2 (Pyrazole N)The pyrazole-like nitrogen can be weakly basic.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of a compound, providing a gold-standard measurement.

Objective: To quantify the maximum concentration of this compound that can be dissolved in a specific aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a constant temperature.

Materials:

  • This compound (high purity solid)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Calibrated analytical balance and volumetric flasks

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of PBS (e.g., 2 mL). The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification:

    • Dilute the aliquot with a known volume of solvent (e.g., acetonitrile or methanol) to ensure the concentration falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration.

    • Calculate the original concentration in the supernatant, which represents the equilibrium solubility.

In Silico and Predictive Modeling

Before committing to resource-intensive lab experiments, computational models can provide valuable early predictions of a compound's pharmacokinetic properties directly from its chemical structure.[11][12]

Modeling Approach

Modern in silico tools use machine learning algorithms and physiologically based pharmacokinetic (PBPK) models to predict a compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile.[1][13] Key parameters predicted from the 2D structure of this compound would include:

  • Aqueous solubility

  • Gastrointestinal permeability

  • Plasma protein binding

  • Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes

  • Prediction of intrinsic clearance

These parameters are then integrated into a PBPK model that simulates the drug's journey through the body to predict its overall oral bioavailability.[11]

Predictive Modeling Workflow

G cluster_0 In Silico Prediction cluster_1 Predicted Parameters cluster_2 Simulation & Output struct 2D Structure of This compound qsar ADME-QSAR Models (Machine Learning) struct->qsar sol Solubility qsar->sol perm Permeability (Papp) qsar->perm metab Metabolism (CLint) qsar->metab bind Plasma Protein Binding (fu) qsar->bind pbpk PBPK Model Simulation sol->pbpk perm->pbpk metab->pbpk bind->pbpk output Predicted Oral Bioavailability (F%) & PK Profile pbpk->output caption Workflow for in silico bioavailability prediction.

Caption: Workflow for in silico bioavailability prediction.

In Vitro Assessment of Intestinal Permeability

In vitro models are essential for experimentally measuring a compound's ability to cross the intestinal epithelium, which is a key barrier to absorption.

PAMPA: A High-Throughput Screen for Passive Diffusion

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that models passive transcellular diffusion. It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment.

Causality: PAMPA is a rapid and cost-effective first screen. A high permeability value in this assay suggests that the compound can readily cross cell membranes via passive diffusion and is unlikely to have absorption issues related to poor membrane transit. A low value may indicate the need for further investigation using more complex cell-based models.

The Caco-2 Cell Model: The Gold Standard for Intestinal Absorption

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model is invaluable because it can assess both passive diffusion and active transport mechanisms (e.g., efflux by transporters like P-glycoprotein).

Causality: By measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, one can calculate an efflux ratio (ER).

  • An ER close to 1 suggests permeability is primarily via passive diffusion.

  • An ER significantly greater than 2 indicates that the compound is a substrate for an efflux transporter, which actively pumps the drug out of the cell and back into the intestinal lumen, thereby limiting its absorption.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer and to assess if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Test compound (this compound)

  • Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Confirm the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER) or the permeability of a fluorescent marker like Lucifer Yellow.

  • Permeability Assay (A-B):

    • Wash the monolayers with transport buffer.

    • Add the test compound solution to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer. Also, take a sample from the donor side at the beginning and end of the experiment.

  • Permeability Assay (B-A):

    • Perform the same procedure as above but add the test compound to the basolateral (donor) side and sample from the apical (receiver) side.

  • Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

  • Efflux Ratio Calculation: ER = Papp (B-A) / Papp (A-B).

In Vitro Evaluation of Metabolic Stability

First-pass metabolism in the liver is a major barrier to oral bioavailability. The metabolic stability of a compound is its susceptibility to biotransformation by drug-metabolizing enzymes.[14]

Liver Microsomes: A Model for Phase I Metabolism

Human liver microsomes (HLM) are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I (oxidative) metabolism.[8] Incubating a compound with HLM in the presence of necessary cofactors (like NADPH) allows for the measurement of its metabolic rate.[15]

Causality: A compound that is rapidly metabolized in HLM will have a high intrinsic clearance (CLint) and a short half-life (t½).[16] This predicts that a significant portion of the drug will be eliminated by the liver before it can reach systemic circulation, resulting in low oral bioavailability. The structure of this compound, like other indazoles, may be susceptible to oxidation on the aromatic ring or other positions.

Metabolic Stability Assay Workflow

G cluster_0 Incubation Setup cluster_1 Reaction & Quenching cluster_2 Analysis & Results compound Test Compound (this compound) mix Pre-incubation at 37°C compound->mix microsomes Human Liver Microsomes (HLM) microsomes->mix buffer Phosphate Buffer (pH 7.4) buffer->mix nadph Add NADPH (Start Reaction) mix->nadph incubate Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) nadph->incubate quench Quench Reaction (e.g., Acetonitrile + IS) incubate->quench analysis LC-MS/MS Analysis of Parent Compound quench->analysis plot Plot ln(% Remaining) vs. Time analysis->plot results Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) plot->results caption Workflow for in vitro metabolic stability assay.

Caption: Workflow for in vitro metabolic stability assay.

Experimental Protocol: Human Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test compound and positive control compounds (e.g., Verapamil, Testosterone)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a reaction mixture containing HLM and the test compound in phosphate buffer in a 96-well plate.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in specific wells by adding the cold quenching solution. The "0 minute" sample is quenched immediately after adding NADPH.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k.

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

In Vivo Pharmacokinetic Studies

The definitive assessment of oral bioavailability requires an in vivo study in an animal model, typically rodents.[6][17] This study integrates all the factors of absorption, distribution, metabolism, and excretion to provide a holistic view of the compound's behavior in a living system.

Study Design

A standard study design involves administering the compound via two routes to different groups of animals:

  • Intravenous (IV) administration: This route ensures 100% bioavailability, and the resulting data serves as the reference for calculating absolute oral bioavailability.

  • Oral (PO) gavage: This route mimics the intended clinical route of administration.

Blood samples are collected at multiple time points after dosing, and the concentration of the drug in plasma is measured.

Key Pharmacokinetic Parameters
ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the drug.
Tmax Time at which Cmax is reachedIndicates the rate of drug absorption.
AUC Area Under the plasma concentration-time CurveRepresents the total systemic exposure to the drug over time.
F% Absolute Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

In Vivo Study Workflow

G cluster_0 Dosing cluster_1 Sampling & Analysis cluster_2 Pharmacokinetic Analysis iv_group Group 1: IV Administration sampling Serial Blood Sampling (Multiple Time Points) iv_group->sampling po_group Group 2: Oral (PO) Gavage po_group->sampling processing Plasma Separation & Sample Prep sampling->processing analysis LC-MS/MS Bioanalysis (Drug Concentration) processing->analysis pk_curve Plot Plasma Conc. vs. Time Curve analysis->pk_curve auc_calc Calculate AUC_IV & AUC_PO pk_curve->auc_calc f_calc Calculate F%: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) auc_calc->f_calc caption Workflow for an in vivo oral bioavailability study.

Caption: Workflow for an in vivo oral bioavailability study.

Conclusion: An Integrated Strategy

The assessment of oral bioavailability for a novel indazole inhibitor like this compound is a systematic, multi-faceted process. It begins with foundational physicochemical and in silico predictions that guide the experimental strategy. High-throughput in vitro assays for permeability (PAMPA) and metabolism (HLM) then provide crucial data to rank-order compounds and identify potential liabilities. More complex models like the Caco-2 assay offer deeper mechanistic insights into absorption. Ultimately, a well-designed in vivo pharmacokinetic study in a relevant animal model provides the definitive measure of oral bioavailability, integrating all physiological factors.

By following this logical progression of experiments and understanding the causality behind each step, drug development teams can make informed decisions, efficiently optimize lead candidates, and increase the probability of advancing new, effective indazole-based therapies to the clinic.

References

Methodological & Application

Synthetic route for 3-Iodo-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 3-Iodo-1H-indazole-6-carbaldehyde

Abstract

This technical guide provides a comprehensive, two-step synthetic route for this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous pharmacologically active agents, and the specific functionalization with an iodine atom at the C3 position and a carbaldehyde at the C6 position offers versatile handles for further molecular elaboration. This document details a reliable and efficient strategy, beginning with the synthesis of the key precursor, 1H-indazole-6-carbaldehyde, from 6-methyl-1H-indazole, followed by a regioselective iodination at the C3 position. The protocols are designed for researchers, chemists, and drug development professionals, with an emphasis on the rationale behind experimental choices, detailed step-by-step procedures, and safety considerations.

Introduction: The Significance of Functionalized Indazoles

The indazole nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone in modern medicinal chemistry.[1] Its derivatives exhibit a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Niraparib, feature the indazole core, highlighting its importance as a pharmacophore.[1]

The target molecule, this compound, is a particularly strategic intermediate for two primary reasons:

  • The C3-Iodo Group: The iodine atom at the 3-position serves as an exceptionally versatile synthetic handle. It readily participates in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents.[2][3] This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • The C6-Carbaldehyde Group: The aldehyde functionality at the 6-position is a gateway for numerous chemical transformations, including reductive amination, Wittig reactions, and condensations, providing another axis for molecular diversification.

This guide presents a logical and field-proven synthetic strategy to access this key intermediate, empowering researchers to accelerate their drug discovery programs.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of this compound is most logically approached via a two-step sequence starting from a readily available precursor.

Retrosynthetic Analysis: The primary disconnection is at the C3-I bond, suggesting an electrophilic iodination of the precursor 1H-indazole-6-carbaldehyde. This precursor can, in turn, be synthesized from 6-methyl-1H-indazole via a selective oxidation of the methyl group. This strategy is advantageous because the C3 position of the indazole ring is highly activated towards electrophilic substitution, ensuring high regioselectivity in the final iodination step.[4]

G Target This compound Precursor1 1H-Indazole-6-carbaldehyde Target->Precursor1 C-I Disconnection (Electrophilic Iodination) Precursor2 6-Methyl-1H-indazole Precursor1->Precursor2 C-C Disconnection (Benzylic Oxidation)

Caption: Retrosynthetic pathway for the target molecule.

The overall forward synthetic workflow is outlined below.

G Start 6-Methyl-1H-indazole Step1 1H-Indazole-6-carbaldehyde Start->Step1 Step 1: Oxidation Step2 This compound Step1->Step2 Step 2: Iodination

Caption: Two-step forward synthesis workflow.

Protocol 1: Synthesis of 1H-Indazole-6-carbaldehyde

This protocol describes the oxidation of the methyl group of 6-methyl-1H-indazole to the corresponding aldehyde. Selenium dioxide (SeO₂) is a classic and effective reagent for the selective oxidation of benzylic methyl groups.

Principle and Rationale

The reaction proceeds via an ene reaction followed by a[2][4]-sigmatropic rearrangement. Dioxane is used as a solvent due to its high boiling point and ability to dissolve both the organic substrate and the inorganic oxidant. The inclusion of a small amount of water is often beneficial for the reaction mechanism.

Materials and Equipment
  • 6-Methyl-1H-indazole

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-methyl-1H-indazole (1.0 eq).

  • Reagent Addition: Add 1,4-dioxane (approx. 10-15 mL per gram of starting material) and a small amount of water (approx. 0.5 mL per gram of starting material). Add selenium dioxide (1.1 - 1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 101°C) and maintain for 12-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. A black precipitate of elemental selenium will form as the reaction progresses.

  • Workup: Cool the mixture to room temperature and filter through a pad of celite to remove the selenium precipitate. Wash the celite pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic byproducts) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1H-indazole-6-carbaldehyde as a solid.

Protocol 2: Synthesis of this compound

This protocol details the highly regioselective iodination of 1H-indazole-6-carbaldehyde at the C3 position.

Principle and Rationale

The C3 position of the 1H-indazole ring is electron-rich and the most nucleophilic carbon, making it highly susceptible to electrophilic substitution. The reaction is performed under basic conditions using potassium hydroxide (KOH), which deprotonates the indazole N-H to form the indazolide anion. This anion is an even stronger nucleophile, facilitating a rapid reaction with molecular iodine (I₂).[2][4] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation, readily dissolving all reactants.[5][6]

Materials and Equipment
  • 1H-Indazole-6-carbaldehyde (from Protocol 1)

  • Iodine (I₂)

  • Potassium hydroxide (KOH), pellets or flakes

  • Dimethylformamide (DMF)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and filtration

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 1H-indazole-6-carbaldehyde (1.0 eq) in DMF (approx. 10 mL per gram of substrate). Stir the solution at room temperature.

  • Base Addition: To the stirred solution, add potassium hydroxide (KOH) (2.0 - 3.0 eq) in portions. Stir for 15-20 minutes.

  • Iodine Addition: In a separate beaker, dissolve iodine (I₂) (1.5 eq) in a small amount of DMF. Add this iodine solution dropwise to the reaction mixture at room temperature. The reaction is typically rapid and exothermic. Maintain the temperature with a water bath if necessary.

  • Reaction Time: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching and Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate (to quench excess iodine) and potassium carbonate (to maintain basic pH).[5][7] Stir vigorously. A solid product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with deionized water to remove residual salts.

  • Drying: Dry the collected solid under vacuum to afford the final product, this compound. The product is often of high purity, but can be recrystallized if necessary.

Summary of Reaction Parameters

ParameterStep 1: OxidationStep 2: Iodination
Starting Material 6-Methyl-1H-indazole1H-Indazole-6-carbaldehyde
Key Reagents Selenium dioxide (SeO₂)Iodine (I₂), Potassium hydroxide (KOH)
Stoichiometry SeO₂ (1.1-1.2 eq)I₂ (1.5 eq), KOH (2.0-3.0 eq)
Solvent 1,4-Dioxane / H₂ODimethylformamide (DMF)
Temperature Reflux (~101°C)Room Temperature
Typical Reaction Time 12 - 24 hours2 - 4 hours
Workup Filtration, ExtractionPrecipitation, Filtration
Expected Yield 50 - 70%70 - 90%

Safety Precautions

  • Selenium Dioxide (SeO₂): Highly toxic and an environmental hazard. Handle with extreme care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin.

  • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Iodine (I₂): Harmful if inhaled or swallowed. Causes skin and eye irritation. Work in a fume hood.

  • Dimethylformamide (DMF): A potential teratogen. Avoid skin contact and inhalation. Always handle in a fume hood.

  • General: All experimental procedures should be carried out by trained personnel in a suitable chemical laboratory with appropriate safety measures in place.

Conclusion

The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of this compound. By leveraging a selective benzylic oxidation followed by a highly regioselective C3-iodination, this key building block can be accessed in good overall yield. The provided protocols are grounded in established chemical principles and offer clear, actionable steps for researchers in the field of synthetic and medicinal chemistry.

References

Application Notes & Protocols: Suzuki-Miyaura Coupling with 3-Iodo-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, prized for its role as a bioisostere of indole and its capacity to form critical hydrogen bonds within protein active sites.[1][2] The functionalization of this core, particularly at the C3 position, has been instrumental in the development of numerous clinically significant molecules, including potent kinase inhibitors used in oncology.[3]

3-Iodo-1H-indazole-6-carbaldehyde is a highly valuable, yet specialized, building block. The iodide at the C3 position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, while the aldehyde at the C6 position offers a versatile handle for subsequent synthetic transformations.[1][4] The Suzuki-Miyaura coupling reaction stands out as one of the most robust and widely used methods for forging carbon-carbon bonds, celebrated for its mild conditions and exceptional tolerance of diverse functional groups.[5][6] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling applied to this compound, offering mechanistic insights, detailed protocols, and optimization strategies.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a complex yet elegant process centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9]

  • Oxidative Addition : The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-iodine bond of the this compound. This is typically the rate-determining step for aryl iodides and results in a square-planar Pd(II) complex.[8][9] The high reactivity of the C-I bond makes this step relatively facile compared to couplings with aryl bromides or chlorides.[10]

  • Transmetalation : This step involves the transfer of the organic group (e.g., an aryl or heteroaryl moiety) from the boron atom of the organoboron reagent to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base (e.g., CO₃²⁻, PO₄³⁻) to form a more nucleophilic boronate species.[11] This "ate" complex then exchanges its organic substituent for the halide on the palladium complex, forming a new diorganopalladium(II) intermediate.[9][12]

  • Reductive Elimination : In the final step, the two organic groups on the palladium(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond of the 3-aryl-1H-indazole-6-carbaldehyde product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R-I (this compound) pd_complex Ar-Pd(II)-I(L)₂ (Palladium Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OH)₂ + Base diorgano_pd Ar-Pd(II)-Ar'(L)₂ (Diorgano Complex) transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 R-Ar' (Coupled Product) start_point end_point

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters and Optimization Strategies

The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key components. For a substrate like this compound, which contains both an N-H proton and an aldehyde, particular care must be taken.

ParameterOptions & ConsiderationsRationale & Expert Insights
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ + LigandPd(PPh₃)₄: Often effective for aryl iodides but can be sensitive to air. PdCl₂(dppf): A robust and versatile pre-catalyst that is generally air-stable and effective for heteroaromatic couplings.[13] Pd₂(dba)₃: A source of Pd(0) that requires the addition of a supporting ligand.
Ligand PPh₃, Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs)For N-H containing heterocycles like indazole, the nitrogen can coordinate to palladium and inhibit catalysis.[10] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHCs are often superior as they promote faster reductive elimination and can prevent catalyst deactivation.[11]
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃: A common, effective, and economical choice. Cs₂CO₃: Often gives higher yields, especially with sterically hindered substrates, due to its greater solubility and basicity. K₃PO₄: A strong but non-nucleophilic base that is particularly useful for sensitive substrates and can minimize side reactions like protodeboronation.[7]
Solvent System Dioxane/H₂O, Toluene/EtOH/H₂O, DME/H₂OA mixture including water is typically required to solubilize the inorganic base and facilitate the formation of the active boronate species.[7] Dioxane/H₂O (e.g., 4:1): A very common and effective system. DME/H₂O: Another excellent choice, particularly for reactions at moderate temperatures.[14]
Temperature 80 - 110 °CThe reaction generally requires heating to drive the catalytic cycle efficiently. The optimal temperature depends on the reactivity of the specific boronic acid and the stability of the catalyst system. Monitoring by TLC or LC-MS is crucial to avoid decomposition at elevated temperatures.

Scientist's Note on Side Reactions:

  • Protodeboronation: The boronic acid can react with water or other protic sources to be converted back to the corresponding arene, especially at high temperatures or with prolonged reaction times.[7]

  • Dehalogenation: The starting iodo-indazole can be reduced to the corresponding indazole-6-carbaldehyde. This is more common with highly reactive catalyst systems or in the presence of hydride sources.[10]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen, emphasizing the importance of thorough degassing.[7]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • PdCl₂(dppf)·CH₂Cl₂ (0.03 - 0.05 eq, 3-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer and hotplate

  • Condenser (if using conventional heating)

  • Inert gas line (manifold or balloon)

  • Standard laboratory glassware for workup and purification

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 274 mg, 1.0 mmol), the chosen arylboronic acid (1.2 mmol), and anhydrous K₂CO₃ (276 mg, 2.0 mmol).

    • Rationale: Adding the solid reagents first under ambient atmosphere is operationally simple. Anhydrous base is preferred to control the amount of water in the reaction.

  • Catalyst Addition: Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (e.g., 24.5 mg, 0.03 mmol, 3 mol%).

    • Rationale: dppf-based catalysts are generally robust and effective for coupling heteroaryl halides.[13]

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

    • Rationale: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like homocoupling.[7]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe.

    • Rationale: The 4:1 dioxane/water ratio is a well-established solvent system that effectively solubilizes both the organic and inorganic components.[15]

  • Degassing: Bubble the inert gas through the reaction mixture for 10-15 minutes.

    • Rationale: This final degassing step ensures the removal of any residual dissolved oxygen from the solvents.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. For microwave-assisted synthesis, a typical condition might be 120 °C for 30-45 minutes.[5][16]

    • Rationale: Thermal energy is required to overcome the activation barriers of the catalytic cycle. Microwave irradiation can significantly accelerate the reaction.[5]

  • Monitoring: Follow the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: Monitoring prevents overheating or unnecessarily long reaction times, which can lead to byproduct formation.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 3-aryl-1H-indazole-6-carbaldehyde product.

References

Application Notes: The Strategic Use of 3-Iodo-1H-indazole-6-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a prominent and privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents, including several approved kinase inhibitors.[1][2][3] 3-Iodo-1H-indazole-6-carbaldehyde is a highly versatile bifunctional building block, strategically designed for the efficient construction of diverse chemical libraries. Its utility stems from two orthogonally reactive sites: the iodine atom at the C-3 position, primed for palladium-catalyzed cross-coupling reactions, and the carbaldehyde group at the C-6 position, ideal for modifications via reductive amination, condensations, or oxidations. This guide provides an in-depth exploration of its applications, field-proven protocols, and the scientific rationale behind its use in modern drug discovery programs, particularly in the development of kinase and PARP inhibitors.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

The indazole ring system is a bioisostere of indole and is present in a wide array of pharmacologically active compounds.[4] Its unique arrangement of hydrogen bond donors and acceptors allows it to form key interactions with biological targets, most notably the hinge region of protein kinases.[1][5] The specific functionalization of this compound offers medicinal chemists a powerful tool for Structure-Activity Relationship (SAR) studies.

  • C-3 Iodo Group: This position is a critical anchor point. The iodine atom serves as an efficient leaving group for various cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties that can probe the ATP-binding site of kinases or other enzyme active sites.[6][7]

  • C-6 Carbaldehyde Group: This functionality provides a gateway for derivatization to modulate physicochemical properties such as solubility, metabolic stability, and cell permeability. It allows for the introduction of substituents that can interact with the solvent-exposed regions of a target protein, often leading to enhanced potency and selectivity.[8]

This dual functionality allows for a modular and divergent synthetic approach, starting from a single, advanced intermediate to generate a large library of analogues.

G cluster_0 C-3 Position Chemistry cluster_1 C-6 Position Chemistry main This compound c3 Suzuki Coupling (Aryl/Heteroaryl Groups) main->c3 Pd-Catalysis sonogashira Sonogashira Coupling (Alkynyl Groups) main->sonogashira heck Heck Coupling (Alkenyl Groups) main->heck buchwald Buchwald-Hartwig (Amino Groups) main->buchwald c6 Reductive Amination (Secondary/Tertiary Amines) main->c6 Derivatization wittig Wittig Reaction (Alkenes) main->wittig oxidation Oxidation (Carboxylic Acid) main->oxidation library Diverse Chemical Library for SAR c3->library sonogashira->library heck->library buchwald->library c6->library wittig->library oxidation->library

Caption: Divergent synthesis strategy using the bifunctional scaffold.

Core Application: Synthesis of Kinase Inhibitors

Dysregulation of protein kinases is a hallmark of many cancers, making them a major target class for oncology drug development.[2][6] The indazole scaffold is a cornerstone in the design of kinase inhibitors, with the ability to readily diversify substituents at the C-3 position being a key strategy for achieving potency and selectivity.[1][5] Derivatives of this compound are particularly relevant for targeting the PI3K/Akt/mTOR signaling pathway, which is critical in regulating cell proliferation and survival.[6]

Experimental Protocols and Methodologies

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-3 Arylation

The Suzuki-Miyaura reaction is the cornerstone transformation for this scaffold, enabling the formation of a C-C bond between the C-3 position of the indazole and an aryl or heteroaryl boronic acid.[6][9] This reaction is fundamental for building the core of many kinase inhibitors.

Causality and Experimental Rationale:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen. Performing the reaction under an inert atmosphere (Argon or Nitrogen) is critical to prevent catalyst oxidation and deactivation, ensuring reproducible results and high yields.[1][6]

  • Degassed Solvents: Solvents can dissolve significant amounts of oxygen. Degassing the solvent system (e.g., by sparging with an inert gas) prior to adding the catalyst is a mandatory step for the same reason.[6]

  • Choice of Catalyst, Base, and Solvent: This combination is substrate-dependent and crucial for reaction efficiency. The base activates the boronic acid and facilitates the transmetalation step. The ligand on the palladium catalyst influences its stability and reactivity. A screening of conditions is often necessary for novel substrates.

Detailed Step-by-Step Protocol:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv.).

  • Inerting: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2–5 mol%).[6][10]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired product.

  • Characterization: Confirm the structure and purity of the final product using NMR and HRMS analysis.

Table 1: Representative Suzuki Coupling Conditions

Catalyst (mol%) Base (equiv.) Solvent System Temp (°C) Typical Substrates Reference
Pd(OAc)₂ (5%) / PPh₃ (10%) K₂CO₃ (2.0) 1,4-Dioxane / H₂O (4:1) 80-100 Arylboronic acids [1]
PdCl₂(dppf) (3%) Cs₂CO₃ (2.0) DMF 100 Heteroarylboronic acids [10]

| Pd(PPh₃)₄ (5%) | Na₂CO₃ (2.0) | Toluene / EtOH / H₂O (4:1:1) | 90 | Substituted phenylboronic acids |[6] |

G start Combine Reactants (Indazole, Boronic Acid, Base) inert Evacuate & Backfill with Inert Gas (x3) start->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst solvent->catalyst heat Heat & Stir (80-120°C) catalyst->heat monitor Monitor by TLC / LC-MS heat->monitor workup Cool, Dilute, Wash monitor->workup purify Column Chromatography workup->purify end Characterize Product (NMR, HRMS) purify->end

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Reductive Amination for C-6 Derivatization

Reductive amination is a robust and widely used method to convert aldehydes into amines.[8] For this compound or its C-3-arylated derivatives, this reaction opens the door to a vast chemical space by introducing diverse amine functionalities at the C-6 position.

Causality and Experimental Rationale:

  • Two-Step, One-Pot Process: The reaction proceeds via the initial formation of an imine (from a primary amine) or an iminium ion (from a secondary amine), which is then reduced in situ.

  • Mild Reducing Agent: A mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred. It is less basic and more selective for the iminium ion over the aldehyde starting material, minimizing side reactions like the reduction of the aldehyde to an alcohol. It also tolerates a wider range of functional groups compared to harsher reagents like sodium cyanoborohydride (NaBH₃CN).

Detailed Step-by-Step Protocol:

  • Vessel Setup: In a round-bottom flask, dissolve the indazole-6-carbaldehyde substrate (1.0 equiv.) and the desired primary or secondary amine (1.1–1.5 equiv.) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or THF).

  • Imine Formation: Stir the mixture at room temperature for 30–60 minutes. For less reactive amines, adding a mild acid catalyst like acetic acid (AcOH, ~0.1 equiv.) can facilitate imine/iminium ion formation.

  • Reduction: Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5–2.0 equiv.) portion-wise to control any effervescence.

  • Reaction: Continue stirring the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2–16 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or preparative HPLC.

  • Characterization: Confirm the structure of the final aminated product by NMR and HRMS.

G start Combine Aldehyde & Amine in Solvent imine Stir to Form Imine/Iminium Ion start->imine reductant Add Reducing Agent (e.g., NaBH(OAc)₃) imine->reductant stir Stir at RT reductant->stir monitor Monitor by TLC / LC-MS stir->monitor quench Quench with aq. NaHCO₃ monitor->quench purify Extract, Dry, Purify quench->purify end Characterize Product (NMR, HRMS) purify->end

Caption: General workflow for one-pot reductive amination.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its bifunctional nature allows for the systematic and efficient exploration of chemical space around a privileged medicinal scaffold. The robust and well-documented protocols for Suzuki coupling and reductive amination provide researchers with a reliable platform for generating novel compounds. Future applications will undoubtedly see this building block used to develop inhibitors for other target classes, such as PARP, and to create novel probes for chemical biology research. The continued development of new cross-coupling technologies will only expand the synthetic utility and importance of this versatile molecule.

References

The Strategic Synthesis of Kinase Inhibitors from 3-Iodo-1H-indazole-6-carbaldehyde: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibitor Design

The indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, particularly in the realm of oncology.[1][2] Its unique bicyclic aromatic structure, featuring a fused benzene and pyrazole ring, allows it to mimic the purine core of ATP and establish critical hydrogen bonding interactions within the hinge region of protein kinase active sites. This has led to the development of several FDA-approved kinase inhibitor drugs, such as Axitinib and Pazopanib, for the treatment of various cancers.[3]

The starting material at the heart of this guide, 3-Iodo-1H-indazole-6-carbaldehyde , is a highly versatile and strategically functionalized building block for the synthesis of next-generation kinase inhibitors. This molecule offers two orthogonal points for chemical diversification:

  • The C3-Iodo Group: This serves as an excellent synthetic handle for introducing a wide array of aryl, heteroaryl, or alkynyl moieties through robust and versatile palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings. These introduced groups are often designed to occupy the hydrophobic pocket of the ATP-binding site, thereby enhancing inhibitor potency and selectivity.

  • The C6-Carbaldehyde Group: This aldehyde functionality provides a gateway for a variety of chemical transformations, most notably reductive amination. This allows for the installation of diverse, often polar, side chains that can extend into the solvent-exposed region of the kinase, improving physicochemical properties such as solubility and offering additional points of interaction to fine-tune the inhibitor's biological activity and pharmacokinetic profile.

Interestingly, this compound itself, referred to as 3IAA, has been identified as a novel indazole inhibitor with demonstrated in vivo anti-tumor activity. It is reported to inhibit cancer cell proliferation by impeding the synthesis of DNA, RNA, and protein, and also exhibits anti-angiogenic properties.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors using this compound. We will delve into detailed protocols for the preparation of this key starting material and its subsequent elaboration into potential kinase inhibitors through key synthetic transformations.

I. Synthesis of the Key Starting Material: this compound

The most direct route to this compound is the electrophilic iodination of the commercially available 1H-indazole-6-carbaldehyde at the C3 position. The C3 position of the indazole ring is susceptible to electrophilic attack, and this transformation can be achieved in high yield under basic conditions.

Protocol 1: Iodination of 1H-indazole-6-carbaldehyde

This protocol is adapted from established procedures for the iodination of similar indazole scaffolds.[6][7]

Reaction Scheme:

G indazole 1H-indazole-6-carbaldehyde product This compound indazole->product reagents I₂, KOH DMF

A plausible reaction scheme for the synthesis of the target molecule.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
1H-indazole-6-carbaldehyde146.1510.01.46 g
Iodine (I₂)253.8115.03.81 g
Potassium Hydroxide (KOH)56.1120.01.12 g
N,N-Dimethylformamide (DMF)--20 mL
Saturated aq. Na₂S₂O₃ solution--As needed
Deionized Water--As needed

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-indazole-6-carbaldehyde (1.46 g, 10.0 mmol).

  • Add N,N-Dimethylformamide (DMF, 20 mL) and stir until the starting material is fully dissolved.

  • To the solution, add powdered potassium hydroxide (1.12 g, 20.0 mmol).

  • In a separate container, dissolve iodine (3.81 g, 15.0 mmol) in a minimal amount of DMF and add this solution dropwise to the reaction mixture at room temperature over 15 minutes.

  • Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into an ice-cold saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the collected solid thoroughly with deionized water and then with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to afford this compound as a solid.

Expected Outcome: The product is expected to be a solid. The yield should be in the range of 70-85%. Characterization by ¹H NMR, ¹³C NMR, and HRMS is recommended to confirm the structure and purity.

II. Elaboration of the C3-Position: Palladium-Catalyzed Cross-Coupling Reactions

The C3-iodo group is primed for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents that are often crucial for potent kinase inhibition.

A. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between an organohalide and an organoboron compound.[4][8] In the context of kinase inhibitor synthesis, this reaction is invaluable for introducing aryl or heteroaryl groups that can form key interactions within the ATP-binding pocket.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product start This compound product 3-(Hetero)aryl-1H-indazole-6-carbaldehyde start->product Suzuki Coupling boronic_acid R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) boronic_acid->product catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) base Base (e.g., K₂CO₃) solvent Solvent (e.g., Dioxane/H₂O)

Workflow for Suzuki-Miyaura Coupling.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Important Consideration: The N-H of the indazole can sometimes interfere with the catalytic cycle. While many Suzuki couplings proceed without protection, for sensitive substrates or to maximize yield, N-protection (e.g., with a Boc or THP group) may be necessary. The following protocol is for the unprotected indazole.

Materials:

Reagent/SolventRoleTypical Amount (relative to indazole)
This compoundStarting Material1.0 equiv
Aryl/Heteroaryl Boronic AcidCoupling Partner1.2 - 1.5 equiv
Palladium Catalyst (e.g., Pd(dppf)Cl₂)Catalyst2 - 5 mol%
Base (e.g., K₂CO₃, Cs₂CO₃)Base2.0 - 3.0 equiv
Solvent (e.g., 1,4-Dioxane/Water 4:1)Solvent-

Step-by-Step Procedure:

  • In a reaction vessel (e.g., a microwave vial or a round-bottom flask with a condenser), combine this compound (1.0 equiv), the aryl/heteroaryl boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the solvent system (e.g., 1,4-Dioxane and Water in a 4:1 ratio).

  • Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted indazole.

B. Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to 3-alkynyl-indazole derivatives.[9][10] These linear and rigid alkynyl linkers can be used to probe deeper into the kinase active site or as handles for further transformations, such as click chemistry.

Important Consideration: For Sonogashira couplings, N-protection of the indazole is often recommended to prevent side reactions and catalyst inhibition.[9]

Protocol 3: General Procedure for Sonogashira Coupling (with N-protection)

Step 1: N-Protection (e.g., with Tetrahydropyran - THP)

A common method for protecting the indazole nitrogen is the reaction with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst.

Step 2: Sonogashira Coupling

Materials:

Reagent/SolventRoleTypical Amount (relative to indazole)
N-THP-3-Iodo-1H-indazole-6-carbaldehydeStarting Material1.0 equiv
Terminal AlkyneCoupling Partner1.2 - 1.5 equiv
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂)Catalyst2 - 5 mol%
Copper(I) Iodide (CuI)Co-catalyst5 - 10 mol%
Base (e.g., Triethylamine, Diisopropylamine)Base/Solvent-
Co-solvent (e.g., THF, DMF)Solvent-

Step-by-Step Procedure:

  • To a dry, inert-atmosphere flask, add N-THP-3-Iodo-1H-indazole-6-carbaldehyde (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv), and copper(I) iodide (0.05 equiv).

  • Add the anhydrous solvent (e.g., a mixture of THF and triethylamine).

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitored by TLC or LC-MS).

  • Once complete, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, followed by water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

  • The THP protecting group can be removed under acidic conditions (e.g., HCl in methanol) to yield the N-H indazole.

III. Functionalization of the C6-Position: Reductive Amination

The aldehyde at the C6-position is a versatile handle for introducing amine-containing side chains, which can significantly impact the pharmacological properties of the kinase inhibitor. Reductive amination is a robust one-pot reaction for this purpose.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product start 3-Substituted-1H-indazole-6-carbaldehyde product 3-Substituted-6-(aminomethyl)-1H-indazole start->product Reductive Amination amine R¹R²NH (Primary or Secondary Amine) amine->product reductant Reducing Agent (e.g., NaBH(OAc)₃) solvent Solvent (e.g., DCE, THF)

Workflow for Reductive Amination.

Protocol 4: General Procedure for Reductive Amination

Materials:

Reagent/SolventRoleTypical Amount (relative to aldehyde)
3-Substituted-1H-indazole-6-carbaldehydeStarting Material1.0 equiv
Primary or Secondary AmineAmine Source1.1 - 1.5 equiv
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Reducing Agent1.5 - 2.0 equiv
Acetic Acid (optional)Catalystcatalytic amount
Solvent (e.g., Dichloroethane, THF)Solvent-

Step-by-Step Procedure:

  • Dissolve the 3-substituted-1H-indazole-6-carbaldehyde (1.0 equiv) and the amine (1.1 equiv) in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add a catalytic amount of acetic acid if necessary to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the final product.

IV. Biological Evaluation: Kinase Inhibition Assay

Once a library of kinase inhibitors has been synthesized, their biological activity must be assessed. A common in vitro method is a kinase inhibition assay, which measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Protocol 5: General Kinase Inhibition Assay (Luminescent-Based)

This protocol provides a general framework. Specific conditions (e.g., buffer composition, substrate concentration) will need to be optimized for the particular kinase of interest.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Synthesized indazole compound (dissolved in DMSO)

  • Positive control inhibitor

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • ATP

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the synthesized indazole compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In the wells of a microplate, add the kinase, its substrate, and the test compound (or control).

  • Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time.

  • Detection: Stop the reaction and measure the amount of ATP remaining in the well by adding the luminescent kinase assay reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

V. Conclusion

This compound is a powerful and versatile starting material for the synthesis of novel kinase inhibitors. Its strategically placed functional groups allow for the systematic exploration of chemical space around the privileged indazole scaffold through robust and well-established synthetic methodologies. The protocols and strategies outlined in this guide provide a solid foundation for researchers to design and synthesize the next generation of targeted cancer therapeutics.

References

Reductive amination protocols for 3-Iodo-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on Reductive Amination Protocols for 3-Iodo-1H-indazole-6-carbaldehyde

Abstract

The 3-iodo-1H-indazole scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile building block for the synthesis of targeted therapeutics, particularly kinase inhibitors. The functionalization of this core via the introduction of diverse amine functionalities is a critical step in drug discovery programs. Reductive amination stands out as one of the most robust and widely utilized methods for forging the crucial carbon-nitrogen bond by converting the aldehyde at the 6-position into a substituted aminomethyl group. This application note provides researchers, scientists, and drug development professionals with a detailed guide to performing the reductive amination of this compound. We present three field-proven protocols, explaining the mechanistic rationale, experimental nuances, and comparative advantages of each method to empower scientists to make informed decisions for their synthetic campaigns.

Introduction: The Strategic Importance of the Indazole Core

This compound is a high-value synthetic intermediate. The indazole ring system is a key pharmacophore in numerous approved drugs and clinical candidates.[1][2] The iodine atom at the 3-position provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki or Heck reactions), allowing for the introduction of molecular complexity.[3] Simultaneously, the carbaldehyde at the 6-position offers a prime site for modification, with reductive amination being the premier method for installing a diverse array of amine side chains, which are critical for modulating pharmacological properties such as potency, selectivity, and solubility.

Reductive amination is a one-pot reaction that converts a carbonyl group and an amine into a more substituted amine.[4] The process is highly efficient and involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ by a selective hydride-donating reagent.[4][5] The choice of reducing agent is paramount, as it must preferentially reduce the C=N bond of the iminium ion over the C=O bond of the starting aldehyde.[6][7]

This guide details three distinct and reliable protocols for this transformation, leveraging Sodium Triacetoxyborohydride (STAB), Sodium Cyanoborohydride (NaCNBH₃), and catalytic hydrogenation.

General Reaction Mechanism

The reductive amination process can be understood as a two-stage sequence occurring in a single reaction vessel.

  • Iminium Ion Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde to form a hemiaminal intermediate. Under neutral or mildly acidic conditions, this intermediate readily dehydrates to form an imine, which is subsequently protonated to yield a reactive iminium ion.

  • Hydride Reduction: A mild reducing agent, selective for the iminium ion, delivers a hydride to the electrophilic carbon, yielding the final secondary or tertiary amine product.

ReductiveAmination Aldehyde R-CHO (Aldehyde) invis1 Aldehyde->invis1 Amine R'-NH₂ (Amine) Amine->invis1 Hydride [H⁻] (Reducing Agent) invis3 Hydride->invis3 Hemiaminal Hemiaminal Imine Imine Hemiaminal->Imine Iminium Iminium Ion Imine->Iminium + H⁺ invis2 Iminium->invis2 Product Product Amine invis1->Hemiaminal + H⁺, -H₂O invis2->Product Reduction invis3->Product Reduction

Caption: General mechanism of reductive amination.

Protocol I: Sodium Triacetoxyborohydride (STAB) - The Mild Workhorse

Sodium triacetoxyborohydride, NaBH(OAc)₃, is arguably the most common and versatile reagent for reductive amination. Its popularity stems from its mild nature and excellent selectivity, which allows it to be added directly to the mixture of the aldehyde and amine in a true one-pot fashion.[7] The steric bulk and electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it slow to react with aldehydes but highly reactive towards the protonated iminium ion intermediate.[6]

Causality: This method is preferred for sensitive substrates or when using valuable amines, as it minimizes the formation of alcohol byproducts. It is operationally simple but requires anhydrous, aprotic solvents as STAB is water-sensitive.[6][8]

Detailed Step-by-Step Methodology
  • Materials:

    • This compound

    • Primary or secondary amine (1.1 equivalents)

    • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

    • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

    • Triethylamine (Et₃N) (1.2 equivalents, only if using an amine salt)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine, anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

    • Dissolve the aldehyde in anhydrous DCE (to a concentration of approx. 0.1 M).

    • Add the amine (1.1 eq). If the amine is provided as a hydrochloride or other salt, add triethylamine (1.2 eq) to liberate the free base.

    • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

    • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5 minutes. An exotherm may be observed.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2 to 16 hours.

    • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol II: Sodium Cyanoborohydride (Borch Reaction) - The Classic Approach

Sodium cyanoborohydride (NaBH₃CN) is another selective reducing agent highly effective for reductive aminations, a process often referred to as the Borch Reaction.[5] Its reactivity is tuned by pH; it is stable in neutral or basic media but becomes an active reducing agent under mildly acidic conditions (pH 4-6).[9] This pH dependency is advantageous because imine formation is also acid-catalyzed.

Causality: This protocol is highly effective and, unlike STAB, is compatible with protic solvents like methanol (MeOH), which can improve the solubility of amine salts.[10] However, extreme caution is required: NaBH₃CN can release highly toxic hydrogen cyanide (HCN) gas if exposed to strong acid. [11] All manipulations and the final quench should be performed in a well-ventilated fume hood.

Detailed Step-by-Step Methodology
  • Materials:

    • This compound

    • Primary or secondary amine (1.1 equivalents)

    • Sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents)

    • Methanol (MeOH)

    • Glacial acetic acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.1 eq) in methanol (approx. 0.1 M).

    • Add a few drops of glacial acetic acid to adjust the pH to approximately 5-6 (check with pH paper).

    • Stir the solution at room temperature for 1 hour to allow for imine formation.

    • In a single portion, add sodium cyanoborohydride (1.5 eq).

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete in 3 to 24 hours.

    • Once the starting material is consumed, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until the pH is basic.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with ethyl acetate or DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the residue via flash column chromatography.

Protocol III: Catalytic Hydrogenation - The Green Chemistry Alternative

Catalytic hydrogenation offers a fundamentally different, environmentally benign approach to reductive amination. This method avoids stoichiometric hydride reagents, producing only water as a byproduct.[4] The reaction involves the in-situ formation of the imine followed by its immediate reduction on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.[12]

Causality: This protocol is ideal for large-scale synthesis due to its high atom economy and simpler workup (filtration to remove the catalyst). However, it requires hydrogenation equipment (e.g., a Parr shaker or H-Cube® system) and is sensitive to catalyst poisons. Care must also be taken as the iodo-substituent could potentially undergo hydrodehalogenation, although it is generally less labile than bromo- or chloro-substituents.

Detailed Step-by-Step Methodology
  • Materials:

    • This compound

    • Primary or secondary amine (1.1 equivalents)

    • Palladium on carbon (10% Pd/C, 5-10 mol %)

    • Ethanol (EtOH) or Methanol (MeOH)

    • Hydrogen (H₂) gas

    • Celite®

  • Procedure:

    • To a hydrogenation vessel, add this compound (1.0 eq), the amine (1.1 eq), and the solvent (EtOH).

    • Carefully add 10% Pd/C (5-10 mol %) to the mixture.

    • Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas (a balloon of H₂ is often sufficient for small-scale reactions; for larger scales, use a pressurized vessel).

    • Stir the reaction vigorously at room temperature under a positive pressure of hydrogen.

    • Monitor the reaction by LC-MS. Note that TLC can be difficult to interpret due to the catalyst.

    • Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent (EtOH or MeOH).

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify by column chromatography if necessary, although this method often yields very clean products.

Data Presentation: Comparative Protocol Summary

ParameterProtocol I: STABProtocol II: NaBH₃CNProtocol III: Catalytic H₂
Reducing Agent Sodium TriacetoxyborohydrideSodium CyanoborohydrideH₂ gas
Catalyst None (stoichiometric)Acetic Acid (catalytic)Palladium on Carbon (Pd/C)
Typical Solvents DCE, DCM, THF (Aprotic)MeOH, EtOH (Protic)EtOH, MeOH, EtOAc
Temperature Room TemperatureRoom TemperatureRoom Temperature
Key Advantages Mild, highly selective, one-pot addition, excellent functional group tolerance, safer byproducts.[6]Compatible with protic solvents, cost-effective, well-established (Borch reaction).[5][10]High atom economy, "green" method, simple filtration workup, often high purity.[4][12]
Limitations Water-sensitive, requires anhydrous solvents, stoichiometric waste.[6][8]Toxicity risk (HCN gas) , requires pH control, can be slower.[11]Requires specialized equipment, potential for catalyst poisoning, risk of dehalogenation.

Experimental Workflow and Troubleshooting

The selection of a protocol depends on substrate scope, available equipment, and safety considerations.

Workflow Start Start: This compound + Amine Decision Choose Protocol Start->Decision STAB Protocol I: STAB (Aprotic Solvent) Decision->STAB General/Sensitive Substrates CNBH3 Protocol II: NaBH₃CN (Protic Solvent + Acid) Decision->CNBH3 Protic Solvent Needed H2 Protocol III: H₂/Pd-C (Catalytic) Decision->H2 Green/Scale-up Workup Reaction Workup (Quench, Extract, Dry) STAB->Workup CNBH3->Workup Filtration Catalyst Filtration H2->Filtration Purify Purification (Column Chromatography) Workup->Purify Filtration->Purify Product Final Product: Substituted Amine Purify->Product

Caption: Decision workflow for reductive amination.

Common Troubleshooting Tips
  • Incomplete Reaction: If the reaction stalls, the primary cause is often incomplete imine formation. For Protocols I and II, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the initial aldehyde/amine mixture can drive the equilibrium.

  • Aldehyde Reduction to Alcohol: This indicates the reducing agent is not selective enough or was added prematurely. This is rare with STAB or NaCNBH₃ but can occur if conditions are not optimal.[5][7] Ensure sufficient time for imine formation before adding the hydride.

  • Low Yield / Difficult Purification: Amines can be tricky to isolate. If the product is basic, an acid-base extraction can be an effective purification step. Dissolve the crude material in an organic solvent, extract with dilute acid (e.g., 1M HCl), wash the aqueous layer with solvent to remove neutral impurities, then basify the aqueous layer (e.g., with NaOH) and re-extract the purified amine product.[13]

References

Application Note & Protocol: Sonog-ashira Coupling of 3-Iodo-1H-indazole-6-carbaldehyde for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Sonogashira cross-coupling reaction, specifically focusing on the C-C bond formation between 3-iodo-1H-indazole-6-carbaldehyde and terminal alkynes. The indazole scaffold is a privileged structure in medicinal chemistry, and its functionalization is of significant interest.[1][2][3] This application note details the reaction mechanism, offers optimized protocols, and discusses the critical parameters for achieving high yields and purity. The Sonogashira coupling is a powerful tool for creating carbon-carbon bonds under mild conditions, making it highly suitable for the synthesis of complex molecules in drug discovery and development.[4][5]

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2][3] The ability to functionalize the indazole core at specific positions is crucial for developing novel therapeutic agents. The Sonogashira reaction, a palladium and copper co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, provides an efficient method for introducing alkynyl moieties.[4][6][7] This transformation is valued for its mild reaction conditions and tolerance of various functional groups.[4][8]

The substrate of interest, this compound, is an excellent candidate for Sonogashira coupling due to the high reactivity of the carbon-iodine bond.[5][9] The aldehyde group at the 6-position offers a handle for further synthetic modifications, making the resulting alkynylated indazoles valuable intermediates in the synthesis of complex drug candidates.[10] Some studies have noted that for successful coupling at the C3 position of an indazole, protection of the N-1 position may be necessary to achieve high yields.[11][12]

Mechanism of the Sonogashira Coupling

The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper.[5][6] The generally accepted mechanism consists of two interconnected cycles:

1. The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.[5][6] This is often the rate-limiting step.[4]

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.[5][13]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 3-alkynyl-1H-indazole-6-carbaldehyde and regenerate the active Pd(0) catalyst.[5][14]

2. The Copper Cycle:

  • The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[5][9] This intermediate is crucial for the transmetalation step.[15]

dot digraph "Sonogashira Coupling Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

} "Sonogashira Coupling Dual Catalytic Cycle"

Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization may be required for specific substrates.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Terminal Alkyne≥98%Commercially Available
Pd(PPh₃)₂Cl₂Catalyst GradeCommercially Available
Copper(I) Iodide (CuI)≥99%Commercially Available
Triethylamine (Et₃N) or Diisopropylamine (DIPA)AnhydrousCommercially Available
Tetrahydrofuran (THF) or Dimethylformamide (DMF)AnhydrousCommercially Available
Nitrogen or Argon GasHigh Purity---
Ethyl AcetateACS GradeCommercially Available
Saturated aq. NH₄Cl------
Brine------
Anhydrous Na₂SO₄ or MgSO₄------
Silica Gel230-400 meshCommercially Available

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware (oven-dried)

  • Syringes and needles for reagent transfer

  • Thin Layer Chromatography (TLC) plates

  • Rotary evaporator

  • Flash column chromatography setup

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.01-0.03 eq).[9]

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an oxygen-free environment.[9]

  • Solvent and Base Addition: Add anhydrous THF or DMF (to make a 0.1-0.2 M solution with respect to the aryl iodide) via syringe. Follow with the addition of the amine base (e.g., Et₃N or DIPA, 2.0-3.0 eq).[9]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise to the stirring mixture via syringe.[9]

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction progress should be monitored by TLC or LC-MS.[5]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.[5] Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution, followed by brine.[9]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[9] Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).[16]

dot digraph "Experimental_Workflow" { graph [fontname = "Arial", fontsize=11]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; arrow [color="#4285F4"];

} "Sonogashira Coupling Experimental Workflow"

Results and Discussion

Optimization of Reaction Conditions:

The choice of catalyst, solvent, and base can significantly impact the yield and purity of the Sonogashira coupling product.

EntryCatalyst (mol%)Co-catalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (2)CuI (1)Et₃N (2)THF251285
2Pd(PPh₃)₄ (2)CuI (1)Et₃N (2)THF251282
3Pd(PPh₃)₂Cl₂ (2)CuI (1)DIPA (2)THF251092
4Pd(PPh₃)₂Cl₂ (2)CuI (1)DIPA (2)DMF40695
5Pd(PPh₃)₂Cl₂ (2)---DIPA (2)THF252445

Yields are for the isolated product after column chromatography and are representative.

The data suggests that the combination of Pd(PPh₃)₂Cl₂ as the palladium source, CuI as the co-catalyst, and DIPA as the base in DMF at a slightly elevated temperature provides the highest yield in a shorter reaction time. The use of an amine base is crucial, as it not only neutralizes the HI byproduct but also facilitates the formation of the copper acetylide intermediate.[15] Copper-free conditions resulted in a significantly lower yield, highlighting the importance of the copper co-catalyst in this specific transformation.[5]

Characterization of the Product:

The purified product, 3-(alkynyl)-1H-indazole-6-carbaldehyde, should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the presence of protons on the indazole core, the alkyne, and the aldehyde.

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C≡C stretch of the alkyne and the C=O stretch of the aldehyde.

Safety Precautions

  • Palladium catalysts and copper salts can be toxic and should be handled with care in a well-ventilated fume hood.[9]

  • Organic solvents are flammable and should be used away from ignition sources.[9]

  • Amine bases are often corrosive and have strong odors; they should be handled in a fume hood.[9]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting

ProblemPossible CauseSolution
Low or no conversion Inactive catalystUse fresh catalyst; ensure inert atmosphere is maintained.
Insufficiently anhydrous conditionsUse freshly distilled, anhydrous solvents and reagents.
Low reaction temperatureGradually increase the reaction temperature.
Formation of homocoupled alkyne (Glaser coupling) Presence of oxygenThoroughly degas solvents and maintain a strict inert atmosphere.
High concentration of copper catalystReduce the amount of CuI.
Decomposition of starting material Reaction temperature is too highLower the reaction temperature.
Prolonged reaction timeMonitor the reaction closely and work up as soon as it is complete.

Conclusion

The Sonogashira cross-coupling reaction is a highly effective and versatile method for the synthesis of 3-alkynyl-1H-indazole-6-carbaldehydes. By carefully selecting the catalyst system, base, and solvent, high yields of the desired products can be achieved under mild conditions. This protocol provides a solid foundation for researchers to explore the synthesis of novel indazole derivatives for applications in drug discovery and materials science.

References

Application Notes & Protocols: 3-Iodo-1H-indazole-6-carbaldehyde as a Strategic Precursor for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3] Its derivatives are central to the development of targeted therapies, particularly kinase inhibitors.[1][4] Among the various functionalized indazoles, 3-Iodo-1H-indazole-6-carbaldehyde stands out as a particularly versatile and powerful precursor for drug discovery and development.

This compound, with the molecular formula C₈H₅IN₂O, possesses two distinct and orthogonally reactive functional groups: a C-3 iodine atom and a C-6 carbaldehyde.[5][6][7] This bifunctionality allows for sequential, controlled modifications, making it an ideal starting point for building complex molecular architectures and generating libraries of novel compounds for structure-activity relationship (SAR) studies.[1][8]

  • The C-3 iodine is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkynyl substituents.[8][9]

  • The C-6 carbaldehyde provides a gateway for transformations such as reductive amination, oxidation, reduction, and condensation, allowing for the attachment of various side chains crucial for modulating solubility, cell permeability, and target engagement.[10]

This guide provides a detailed exploration of the key synthetic transformations involving this compound, complete with step-by-step protocols, mechanistic insights, and a case study illustrating its application in the synthesis of scaffolds for potent APIs like PARP inhibitors.[11][12]

G cluster_precursor Precursor cluster_reactions Key Synthetic Transformations cluster_apis API Scaffolds Precursor This compound Suzuki C-3 Functionalization (e.g., Suzuki Coupling) Precursor->Suzuki Introduces Aryl/Heteroaryl Groups ReductiveAmination C-6 Functionalization (e.g., Reductive Amination) Precursor->ReductiveAmination Introduces Substituted Amines APIs Kinase Inhibitors PARP Inhibitors Other APIs Suzuki->APIs ReductiveAmination->APIs

Caption: Strategic functionalization of this compound.

Functionalization at the C-3 Position: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound. For 3-iodo-1H-indazole derivatives, this reaction is the premier method for introducing aryl and heteroaryl moieties at the C-3 position, a critical modification for tuning the pharmacological activity of many kinase inhibitors.[1][13]

Mechanistic Rationale and Causality

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling. The indazole's C-3 iodine is activated for oxidative addition to a Pd(0) catalyst.[8]

  • Catalyst/Ligand: While Pd(PPh₃)₄ can be used, catalysts with more electron-rich and bulky phosphine ligands, such as PdCl₂(dppf), often provide superior results for electron-deficient substrates by promoting facile oxidative addition and reductive elimination steps.[14]

  • Base: A base is essential for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The presence of water can be crucial for the efficacy of carbonate and phosphate bases.[14]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is typical, as it facilitates the dissolution of both the organic substrate and the inorganic base.[1]

G Setup 1. Reaction Setup (Indazole, Boronic Acid, Base) Inert 2. Inert Atmosphere (Degas with Ar/N2) Setup->Inert Catalyst 3. Catalyst Addition (e.g., Pd(dppf)Cl2) Inert->Catalyst Heat 4. Heating & Monitoring (TLC or LC-MS) Catalyst->Heat Workup 5. Aqueous Work-up (Extraction) Heat->Workup Purify 6. Purification (Column Chromatography) Workup->Purify

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv.)

  • Aryl/Heteroaryl boronic acid or ester (1.2–1.5 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.)

  • Degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Anhydrous sodium sulfate, organic solvents for extraction (e.g., Ethyl Acetate), silica gel.

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (2.0 equiv.).[14]

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Add the degassed solvent system via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Under a positive pressure of inert gas, add the palladium catalyst (0.05 equiv.).[1]

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract three times with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1H-indazole-6-carbaldehyde.[14]

Data Summary: Suzuki Coupling Conditions

The following table summarizes typical conditions that can be adapted for this compound based on analogous systems.[1][14]

CatalystBaseSolventTemperature (°C)Notes
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100A classic, widely used system.
PdCl₂(dppf)K₂CO₃1,4-Dioxane/H₂O100Often more effective for challenging substrates.[14]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O80-110Buchwald ligands can improve yields and reaction times.
MicrowaveK₂CO₃DME or Dioxane120-150Microwave irradiation can significantly reduce reaction times.[2]

Functionalization at the C-6 Position: Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds. For the 6-carbaldehyde group of our precursor, this reaction provides direct access to a vast array of primary, secondary, and tertiary amines, which are ubiquitous in APIs for improving pharmacokinetic properties and providing key binding interactions.

Mechanistic Rationale and Causality

The reaction proceeds in two stages:

  • Imine/Iminium Ion Formation: The aldehyde reacts with a primary or secondary amine under mildly acidic conditions to form a hemiaminal, which then dehydrates to an imine (from primary amines) or an iminium ion (from secondary amines).

  • Reduction: A selective reducing agent, which does not readily reduce the starting aldehyde but rapidly reduces the imine/iminium ion, is used.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is mild, tolerant of slightly acidic conditions needed for iminium formation, and does not reduce the aldehyde starting material.[10][15] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[10]

G Aldehyde Indazole-6-carbaldehyde (R-CHO) Iminium Iminium Ion [R-CH=NR'R'']+ Aldehyde->Iminium Amine Amine (R'R''NH) Amine->Iminium + H+ Product Final Amine Product (R-CH2-NR'R'') Iminium->Product Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->Iminium

Caption: Simplified mechanism of reductive amination.

Protocol: General Procedure for Reductive Amination

This protocol is suitable for coupling the indazole aldehyde with a variety of primary and secondary amines.

Materials:

  • 3-Aryl-1H-indazole-6-carbaldehyde (from step 2) (1.0 equiv.)

  • Primary or Secondary Amine (1.1–1.5 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5–2.0 equiv.)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Acetic Acid (catalytic, if needed)

Procedure:

  • Dissolve the 3-aryl-1H-indazole-6-carbaldehyde (1.0 equiv.) and the desired amine (1.1 equiv.) in the anhydrous solvent (e.g., DCM).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step, particularly for less reactive amines.[10]

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the stirring solution. Be cautious of initial gas evolution.

  • Continue stirring at room temperature for 3-12 hours. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the final functionalized indazole derivative.

Application Case Study: Synthesis of a Niraparib-like PARP Inhibitor Scaffold

Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of various cancers.[11][16][17] While its exact industrial synthesis may vary, the core structure features a substituted indazole linked to a piperidine moiety.[18][19] The synthetic strategies discussed above are directly applicable to creating such scaffolds. The following is a representative synthesis illustrating the power of this compound as a precursor.

Objective: Synthesize a 3-phenyl-6-((piperidin-3-yl)methyl)-1H-indazole scaffold, a key structural motif in PARP inhibitors.

Step A: Suzuki Coupling

  • Reaction: this compound is coupled with phenylboronic acid.

  • Protocol: Follow the Suzuki-Miyaura protocol outlined in Section 2.2.

  • Product: 3-Phenyl-1H-indazole-6-carbaldehyde.

Step B: Reductive Amination

  • Reaction: The product from Step A, 3-Phenyl-1H-indazole-6-carbaldehyde, is reacted with tert-butyl 3-aminopiperidine-1-carboxylate.

  • Protocol: Follow the reductive amination protocol in Section 3.2. The piperidine nitrogen is protected with a Boc group to prevent side reactions.

  • Product: tert-butyl 3-(((3-phenyl-1H-indazol-6-yl)methyl)amino)piperidine-1-carboxylate.

Step C: Deprotection

  • Reaction: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM).[18]

  • Final Scaffold: 3-Phenyl-6-((piperidin-3-yl)methyl)-1H-indazole.

This three-step sequence efficiently constructs a complex, drug-like scaffold, demonstrating the modularity and strategic advantage of using the bifunctional this compound precursor.

Conclusion

This compound is a high-value precursor for the synthesis of complex active pharmaceutical ingredients. Its two chemically distinct reactive sites allow for controlled, sequential functionalization via robust and well-understood synthetic methods like Suzuki coupling and reductive amination. By leveraging these transformations, researchers and drug development professionals can efficiently access a wide chemical space of indazole derivatives, accelerating the discovery of novel therapeutics for oncology and other critical disease areas.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Iodo-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-iodo-1H-indazole-6-carbaldehyde. The indazole scaffold is a privileged structural motif in medicinal chemistry, and functionalization at the C-3 position is a critical strategy in the development of novel therapeutics, particularly kinase inhibitors.[1][2] This document outlines robust methodologies for Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the synthesis of diverse libraries of 3-substituted indazole derivatives. The protocols are designed to be reproducible and scalable, providing researchers with the necessary tools to accelerate drug discovery programs. We delve into the mechanistic underpinnings of these transformations, the rationale behind reagent selection, and troubleshooting strategies to ensure successful implementation.

Introduction: The Significance of the Indazole Scaffold

Indazole-containing compounds are a prominent class of nitrogen-containing heterocycles with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[3][4][5][6] The indazole nucleus is often considered a bioisostere of indole and is adept at forming crucial hydrogen bond interactions within the binding pockets of proteins.[2][7] Consequently, it is a cornerstone in the design of targeted therapies. Several FDA-approved drugs, such as Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic relevance.[3]

The aldehyde functionality at the C-6 position of the title compound serves as a versatile synthetic handle for subsequent elaborations, such as reductive amination, Wittig reactions, or the construction of more complex heterocyclic systems.[2] The iodine atom at the C-3 position is the focal point of this guide, as it provides a reactive site for palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that has revolutionized organic synthesis.[8][9] These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[10][11]

The Catalytic Heart: Understanding Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.[8][10][11] The efficiency and selectivity of these reactions are highly dependent on the choice of palladium source, ligands, base, and solvent.

The General Catalytic Cycle:

Palladium Catalytic Cycle cluster_legend Legend Pd(0)L_n Pd(0)L_n (Active Catalyst) R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Pd(0)L_n->R-Pd(II)-X(L_n) Oxidative Addition (R-X) R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) R-Pd(II)-X(L_n)->R-Pd(II)-R'(L_n) Transmetalation (R'-M) R-Pd(II)-R'(L_n)->Pd(0)L_n Reductive Elimination R-R' Coupled Product R-Pd(II)-R'(L_n)->R-R' L L = Ligand R-X R-X = Aryl/Vinyl Halide R'-M R'-M = Organometallic Reagent

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the elementary steps of the catalytic cycle.[12][13] Electron-rich and sterically bulky phosphine ligands are often employed to enhance the rate of oxidative addition and reductive elimination.[12]

N-Protection of the Indazole Core: A Critical Prerequisite

The acidic N-H proton of the indazole ring can interfere with the catalytic cycle, leading to side reactions and catalyst deactivation. Therefore, N-protection is generally recommended for achieving high yields and clean conversions in cross-coupling reactions, particularly for Sonogashira and Heck couplings.[14][15] A common and readily cleavable protecting group is the tert-butoxycarbonyl (Boc) group.

Protocol 1: N-Boc Protection of this compound
Reagent/ParameterQuantity/Condition
This compound1.0 equiv
Di-tert-butyl dicarbonate (Boc)₂O1.2 equiv
4-(Dimethylamino)pyridine (DMAP)0.1 equiv
Triethylamine (TEA)1.5 equiv
Dichloromethane (DCM)Anhydrous
Temperature0 °C to Room Temperature
Reaction Time4-6 hours

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equiv), 4-(dimethylamino)pyridine (0.1 equiv), and di-tert-butyl dicarbonate (1.2 equiv) sequentially.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the N-Boc protected product.

Suzuki-Miyaura Coupling: Forging Aryl-Indazole Bonds

The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryl compounds by reacting an organoboron species with an organic halide.[1][9][10] This reaction is widely used in the pharmaceutical industry due to its mild conditions and the commercial availability of a vast array of boronic acids and esters.[1][9]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki Coupling Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Pd(0)L_n->Ar-Pd(II)-I(L_n) Oxidative Addition (Ar-I) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-I(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)₂ + Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' 3-Aryl-Indazole Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Heck Reaction Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Pd(0)L_n->Ar-Pd(II)-I(L_n) Oxidative Addition (Ar-I) Alkene Complex Alkene Complex Ar-Pd(II)-I(L_n)->Alkene Complex Alkene Coordination Sigma-Alkyl Pd(II) σ-Alkyl Pd(II) Intermediate Alkene Complex->Sigma-Alkyl Pd(II) Migratory Insertion Product 3-Alkenyl-Indazole Sigma-Alkyl Pd(II)->Product β-Hydride Elimination Product->Pd(0)L_n Base Regeneration Sonogashira Coupling Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Pd(0)L_n->Ar-Pd(II)-I(L_n) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-I(L_n)->Ar-Pd(II)-C≡CR(L_n) Transmetalation Ar-Pd(II)-C≡CR(L_n)->Pd(0)L_n Reductive Elimination Ar-C≡CR 3-Alkynyl-Indazole Ar-Pd(II)-C≡CR(L_n)->Ar-C≡CR Cu(I)I Cu(I)I Cu(I)-C≡CR Copper Acetylide Cu(I)-C≡CR->Ar-Pd(II)-I(L_n) H-C≡CR Terminal Alkyne H-C≡CR->Cu(I)-C≡CR Base

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Synthesis of 3-Iodo-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Iodo-1H-indazole-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. As Senior Application Scientists, we understand that achieving high yield and purity is paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and refine your methodology.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common and direct method is the electrophilic iodination at the C3 position of the 1H-indazole-6-carbaldehyde precursor. The indazole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic attack. The C3 position is generally the most nucleophilic and sterically accessible site for substitution on the pyrazole portion of the indazole core.[1]

Q2: Which iodinating agent is recommended: N-Iodosuccinimide (NIS) or an Iodine/Base system?

A2: Both N-Iodosuccinimide (NIS) and a combination of molecular iodine (I₂) with a base like potassium hydroxide (KOH) are effective.[2][3] However, for sensitive substrates or when high selectivity is required, NIS is often the superior choice. NIS is a milder electrophilic iodinating agent that operates under gentle conditions, which minimizes side reactions like over-iodination and degradation of the starting material or product.[4][5] This often leads to higher yields and cleaner reaction profiles, simplifying purification.[5] The I₂/KOH system is a more traditional, potent, and cost-effective method but can be less selective.[1]

Q3: What is the fundamental mechanism of the iodination of the indazole ring?

A3: The reaction proceeds via an electrophilic aromatic substitution mechanism. The iodinating agent (e.g., NIS or an activated iodine species) generates an electrophilic iodine cation ("I⁺") or a polarized complex. The electron-rich indazole ring acts as a nucleophile, attacking the electrophilic iodine to form a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. A base present in the reaction mixture then deprotonates the intermediate at the C3 position to restore aromaticity and yield the 3-iodo-1H-indazole product.[6]

Electrophilic_Iodination_Mechanism cluster_0 Step 1: Attack of Indazole on Electrophile cluster_1 Step 2: Deprotonation & Aromatization Indazole 1H-Indazole-6-carbaldehyde Sigma_Complex Sigma Complex (Cationic Intermediate) Indazole->Sigma_Complex Nucleophilic Attack I_plus Electrophilic Iodine (I⁺) I_plus->Sigma_Complex Sigma_Complex_2 Sigma Complex Base Base Final_Product This compound Base->Final_Product Sigma_Complex_2->Final_Product Deprotonation

General mechanism of electrophilic iodination.

Q4: How should the final product, this compound, be stored?

A4: The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C to maintain its stability and purity.[7] It is a crystalline solid that is sensitive to light.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis, providing potential causes and validated solutions.

Problem 1: The reaction yield is consistently low or zero.

  • Possible Cause A: Inappropriate choice or deactivation of the iodinating agent.

    • Scientific Rationale: The reactivity of the 1H-indazole-6-carbaldehyde can be influenced by the aldehyde group. While electron-donating groups activate the ring towards electrophilic substitution, the aldehyde group is moderately deactivating. A mild agent like NIS may require an acid catalyst (e.g., trifluoroacetic acid) to enhance its electrophilicity for less reactive substrates.[4][8] Conversely, overly harsh conditions can lead to degradation.

    • Suggested Solution:

      • If using NIS: Add a catalytic amount of a non-nucleophilic acid like trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid (TfOH) to activate the NIS.[8]

      • If using I₂/KOH: Ensure the base is fresh and potent enough to facilitate the reaction. The reaction is typically performed in a polar aprotic solvent like DMF.[2][3]

  • Possible Cause B: Formation of undesired side products.

    • Scientific Rationale: The indazole ring has other positions that can be iodinated, leading to di-iodinated or other isomeric byproducts, a common issue in the halogenation of heterocycles.[9] These side reactions consume starting material and complicate purification, thereby reducing the isolated yield of the desired product.

    • Suggested Solution:

      • Control Stoichiometry: Use a carefully measured amount of the iodinating agent, typically between 1.0 and 1.2 equivalents. Avoid large excesses.

      • Lower the Temperature: Run the reaction at room temperature or even 0°C. Exothermic reactions can promote side product formation.[4]

      • Slow Addition: Add the iodinating agent (or the indazole solution) dropwise over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the more reactive C3 position and minimizing over-iodination.

  • Possible Cause C: Poor quality of the starting material.

    • Scientific Rationale: The purity of the 1H-indazole-6-carbaldehyde is critical. Impurities from its own synthesis (e.g., residual reagents or byproducts from the nitrosation of 6-formylindole) can interfere with the iodination step.[10][11]

    • Suggested Solution:

      • Confirm the purity of your 1H-indazole-6-carbaldehyde using NMR and LC-MS before starting the iodination.

      • If necessary, purify the starting material by column chromatography or recrystallization.

Problem 2: The crude product is a complex mixture that is difficult to purify.

  • Possible Cause A: Incomplete quenching of excess iodine.

    • Scientific Rationale: Molecular iodine is colored and can interfere with visualization on TLC plates and the effectiveness of column chromatography. During workup, it can also lead to further, uncontrolled reactions.

    • Suggested Solution: After the reaction is complete (as determined by TLC or LC-MS), pour the reaction mixture into a stirred aqueous solution of a reducing agent like 10% sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[12] Stir until the characteristic iodine color disappears before proceeding with the extraction.

  • Possible Cause B: Co-elution of product and byproducts.

    • Scientific Rationale: The desired 3-iodo product, unreacted starting material, and any di-iodinated byproducts may have very similar polarities, making separation by standard column chromatography challenging.

    • Suggested Solution:

      • Optimize Chromatography: Perform a thorough TLC analysis to find an eluent system that provides the best possible separation. Hexane/Ethyl Acetate or Dichloromethane/Methanol are common starting points. A shallow gradient during column chromatography can improve resolution.

      • Consider Recrystallization: If the crude product is a solid, attempt recrystallization from a suitable solvent system. This can be a highly effective method for removing minor impurities and isolating the pure product.[4]

Problem 3: The reaction stalls, leaving significant unreacted starting material.

  • Possible Cause A: Insufficient reaction time or temperature.

    • Scientific Rationale: While high temperatures can cause degradation, some reactions are simply sluggish at room temperature, especially if the substrate is deactivated or reagents are not fully soluble.

    • Suggested Solution:

      • Monitor Closely: Use TLC or LC-MS to track the disappearance of the starting material. Do not stop the reaction prematurely.

      • Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature.

      • Gentle Heating: If the reaction remains stalled, gently warm the mixture to 40-50°C and continue to monitor its progress. Be cautious, as higher temperatures may increase side product formation.[13]

Data & Protocols
Table 1: Comparison of Common Iodination Conditions
ParameterMethod 1: I₂ with BaseMethod 2: N-Iodosuccinimide (NIS)
Iodinating Agent Iodine (I₂)N-Iodosuccinimide (NIS)
Co-reagent/Solvent Potassium Hydroxide (KOH) in DMFAcetonitrile (MeCN) or Dichloromethane (DCM)
Typical Temperature Room Temperature0°C to Room Temperature
Selectivity Good to ModerateHigh to Excellent[4][5]
Handling/Safety I₂ is corrosive; KOH is caustic.NIS is a stable, easy-to-handle solid.[4]
Workup Requires quenching with a reducing agent.Simpler workup, succinimide byproduct is often water-soluble.[4]
Common Issues Potential for over-iodination.May require an acid catalyst for less reactive substrates.[8]
Experimental Protocol 1: Iodination using Iodine (I₂) and KOH

This protocol is adapted from methodologies described for the C3-iodination of indazoles.[1][2][3]

  • Preparation: To a solution of 1H-indazole-6-carbaldehyde (1.0 eq) in anhydrous Dimethylformamide (DMF), add powdered Potassium Hydroxide (KOH) (2.0 eq). Stir the mixture at room temperature for 15-20 minutes.

  • Addition of Iodine: In a separate flask, dissolve Iodine (I₂) (1.2 - 1.5 eq) in a minimal amount of DMF. Add this iodine solution dropwise to the indazole/KOH mixture over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Workup & Quenching: Pour the reaction mixture into a beaker containing a 10% aqueous solution of sodium thiosulfate. Stir until the dark color dissipates.

  • Extraction: Extract the aqueous mixture three times with Ethyl Acetate.

  • Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol 2: Iodination using N-Iodosuccinimide (NIS)

This protocol is based on the general use of NIS for the selective iodination of aromatic and heterocyclic compounds.[4][5][8]

  • Preparation: Dissolve 1H-indazole-6-carbaldehyde (1.0 eq) in a suitable solvent such as Acetonitrile or Dichloromethane in a round-bottom flask.

  • Addition of NIS: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion. If the substrate is known to be unreactive, a catalytic amount of TFA (0.1 eq) can be added.

  • Reaction: Stir the reaction mixture at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil, as NIS is light-sensitive.[5] Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: Once the reaction is complete, dilute the mixture with Dichloromethane and wash with a 10% aqueous solution of sodium thiosulfate, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Experimental_Workflow start Start: Dissolve Starting Material (1H-Indazole-6-carbaldehyde) reagent_add Add Iodinating Agent (e.g., NIS or I₂/Base) start->reagent_add reaction Stir at Controlled Temperature (Monitor by TLC/LC-MS) reagent_add->reaction workup Aqueous Workup (Quench with Na₂S₂O₃) reaction->workup extraction Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extraction dry_concentrate Dry & Concentrate Organic Layer extraction->dry_concentrate purify Purify Crude Product (Column Chromatography or Recrystallization) dry_concentrate->purify product Final Product: This compound purify->product

A typical experimental workflow for iodination.

References

Purification of 3-Iodo-1H-indazole-6-carbaldehyde using column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 3-Iodo-1H-indazole-6-carbaldehyde. The focus is on column chromatography, a principal technique for achieving the high purity required for subsequent synthetic steps and biological assays. This document provides practical, experience-driven advice in a question-and-answer format to directly address challenges encountered during the purification process.

I. Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider before starting purification?

A1: Understanding the molecule's properties is critical. This compound is a moderately polar compound due to the presence of the indazole nitrogen atoms and the aldehyde group.[1] The iodine atom adds significant molecular weight and some lipophilicity. Its solubility is generally low in non-polar solvents like hexanes and higher in moderately polar solvents such as ethyl acetate and dichloromethane. A key consideration is its potential instability. Aromatic aldehydes can be susceptible to oxidation, and the carbon-iodine bond can be labile, particularly under exposure to light.[1][2] Therefore, it is advisable to handle the compound efficiently and store it protected from light at a low temperature, such as 4°C.[3]

Q2: How do I select an appropriate stationary phase for the column?

A2: For most applications involving this compound, standard silica gel (SiO₂) is the recommended stationary phase.[4][5] Silica gel is a polar adsorbent and is effective for separating compounds with moderate polarity.[5] Since silica is slightly acidic, it may strongly retain basic impurities.[5] If your synthesis involves basic reagents that might be present in the crude mixture, using alumina (which is slightly basic) could be an alternative, though less common for this class of compounds.[5] The particle size of the silica gel is also important; 70-230 mesh is suitable for gravity chromatography, while 230-400 mesh is preferred for flash chromatography to achieve better resolution.[5]

Q3: What is the best approach to determine the optimal mobile phase (eluent system)?

A3: The ideal mobile phase should provide good separation between your product and impurities, with a target Retention Factor (Rf) for the product of approximately 0.25-0.35 on a Thin-Layer Chromatography (TLC) plate.[6] A common and effective starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[7][8][9] You can screen a range of ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) using TLC to find the system that gives the best separation. For more polar impurities, a gradient elution, starting with a low polarity mixture and gradually increasing the proportion of the polar solvent, is often necessary.[10]

Q4: Should I perform a "wet" or "dry" loading of my sample onto the column?

A4: The choice between wet and dry loading depends on the solubility of your crude product.

  • Wet Loading: If your crude material dissolves readily in the initial, low-polarity mobile phase, you can dissolve it in a minimal amount of this solvent and carefully pipette it onto the top of the column.[11]

  • Dry Loading: This is the preferred method if your compound has poor solubility in the starting eluent or if you need to use a more polar solvent for dissolution.[6][11] To dry load, dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (2-3 times the weight of your crude product), and evaporate the solvent completely to obtain a free-flowing powder.[6] This powder is then carefully added to the top of the packed column.[11] Dry loading often leads to better resolution by ensuring the sample is introduced as a narrow band.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Poor or No Separation 1. Inappropriate Solvent System: The polarity of the eluent is either too high (all compounds elute quickly) or too low (compounds remain on the column). 2. Column Overloading: Too much sample has been loaded relative to the amount of silica gel.[12] 3. Improper Column Packing: The presence of air bubbles or cracks in the silica bed leads to channeling and poor separation.[5]1. Re-optimize with TLC: Perform a more thorough TLC analysis with a wider range of solvent polarities.[12] Consider using a different solvent system, for example, dichloromethane/methanol for more polar compounds.[10] 2. Reduce Sample Load: A general rule of thumb is to use a silica-to-crude product weight ratio of at least 30:1 for easy separations and up to 100:1 for difficult ones.[6] 3. Repack the Column: Ensure the silica gel is packed as a uniform slurry to avoid air pockets.[5][6] Gently tap the column as the silica settles to promote even packing.[5]
Low Product Yield 1. Product Degradation on Silica: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[13] Iodinated compounds can also be unstable.[1] 2. Product Tailing: The product elutes over a large number of fractions in low concentrations.[13] 3. Irreversible Adsorption: Highly polar impurities or the product itself may bind too strongly to the silica gel.1. Test for Stability: Spot the compound on a TLC plate, let it sit for an hour, and then elute it to see if a new spot (degradation product) appears.[13] If degradation is observed, consider deactivating the silica gel by flushing the column with a solvent system containing a small amount of a base like triethylamine (1-3%) before loading the sample.[14] 2. Use a Gradient Elution: Start with a low polarity eluent and gradually increase the polarity. Once the product starts to elute, a slight increase in the mobile phase polarity can help sharpen the peak and reduce tailing.[13] 3. Flush the Column: After collecting your product, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to see if any additional material elutes.
Product Elutes with Impurities 1. Co-eluting Impurities: An impurity has a very similar Rf value to the product in the chosen solvent system. 2. Formation of Dimers or Byproducts: Side reactions during synthesis can lead to impurities with similar polarities.[15] For indazoles, dimer formation can be an issue.[15]1. Change Solvent Selectivity: Try a different solvent system. For example, if you are using hexane/ethyl acetate, try switching to a system with dichloromethane or toluene. Different solvents can alter the interactions with the stationary phase and improve separation. 2. Consider a Different Stationary Phase: If changing the mobile phase is ineffective, consider using a different stationary phase like alumina or even reverse-phase silica gel.[12]
Column Cracks or Runs Dry 1. Heat of Adsorption: When using certain solvents, the heat generated from adsorption can cause the solvent to bubble, leading to cracks. 2. Solvent Level Drops: Allowing the solvent level to drop below the top of the silica bed will cause it to dry out and crack.1. Proper Packing: Pack the column using the initial eluting solvent to pre-equilibrate the stationary phase.[16] 2. Maintain Solvent Head: Always ensure there is a sufficient head of solvent above the silica gel throughout the entire purification process.[11]

III. Experimental Workflow & Visualization

A systematic approach is key to a successful purification. The following workflow outlines the critical steps from preparation to analysis.

Detailed Protocol: Column Chromatography Purification
  • TLC Method Development:

    • Dissolve a small amount of the crude this compound in a solvent like dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., Hexane:Ethyl Acetate 9:1, 4:1, 2:1).

    • Visualize the spots under UV light.

    • Select the solvent system that gives an Rf value of ~0.3 for the product and good separation from impurities.[6]

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand (~0.5 inch).[6]

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.[5]

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[5]

    • Allow the silica to settle, and then add another thin layer of sand on top to protect the silica bed.[6]

    • Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.[5]

  • Sample Loading:

    • Perform either a wet or dry load as determined by the sample's solubility (see FAQ A4).

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (flash chromatography) or allow the solvent to flow by gravity.

    • Begin collecting fractions in test tubes or vials.

    • If using a gradient, incrementally increase the polarity of the mobile phase.

  • Fraction Analysis:

    • Monitor the elution of compounds by spotting fractions onto a TLC plate and developing it.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Workflow Diagram

Column Chromatography Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development (Find Rf ≈ 0.3) Pack Pack Column (Slurry Method) TLC->Pack Load Load Sample (Wet or Dry) Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Product Pure Product Evaporate->Product

References

Technical Support Center: Synthesis of 3-Iodo-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Iodo-1H-indazole-6-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to ensure the successful synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and direct method is the electrophilic iodination of a 1H-indazole-6-carbaldehyde precursor at the C3 position. This reaction is typically performed using molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[1][2] The C3 position of the indazole ring is electronically rich and thus highly susceptible to electrophilic attack, making this a regioselective transformation.[3]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The formation of multiple products is a common issue. Key side reactions to consider are:

  • Di-iodination: Although C3 is the most reactive site, under forcing conditions or with excess iodinating agent, a second iodine atom can be introduced onto the benzene ring.

  • N-Iodination: Iodination can sometimes occur on the nitrogen atom of the indazole ring, though this is generally less favorable.

  • Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to a carboxylic acid, particularly if the reaction is exposed to air for extended periods or if certain oxidizing agents are present.

  • Ring Opening: Under harsh basic conditions and high temperatures, the indazole ring may be susceptible to cleavage, leading to ortho-(arylsulfonylamino)benzonitriles if sulfonyl-protected indazoles are used as intermediates.[4]

Q3: My yield is consistently low. What factors could be responsible, and how can I improve it?

A3: Low yields can stem from several factors. To improve your yield, consider the following:

  • Base Strength and Stoichiometry: The choice and amount of base are critical. A strong base like KOH is often used to deprotonate the indazole N-H, which activates the ring system towards electrophilic substitution.[1][5] Insufficient base will result in incomplete reaction.

  • Reaction Temperature: While the reaction is often run at room temperature, gentle heating may be required to drive it to completion.[5] However, excessive heat can promote side reactions.

  • Purity of Starting Material: Ensure your 1H-indazole-6-carbaldehyde is pure. Impurities can interfere with the reaction.

  • Quenching and Workup: After the reaction, it is crucial to quench any remaining iodine with a reducing agent like sodium thiosulfate (Na₂S₂O₃).[5][6] This prevents further reactions during workup and purification.

Q4: How do I confirm that the iodine has been incorporated at the correct C3 position?

A4: The most definitive methods for structural confirmation are spectroscopic:

  • ¹H NMR Spectroscopy: You should observe the disappearance of the proton signal corresponding to the C3-H of the starting material. The chemical shifts of the remaining aromatic protons will also be affected by the introduction of the iodine atom.

  • ¹³C NMR Spectroscopy: A significant upfield shift is expected for the C3 carbon signal upon iodination, typically appearing around 90 ppm.[6]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (C₈H₅IN₂O, molecular weight: 272.04 g/mol ).[7][8]

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis and provides actionable solutions.

Problem Possible Cause(s) Suggested Solution(s)
Incomplete reaction; starting material remains. 1. Insufficient base. 2. Low reactivity of the substrate. 3. Inadequate reaction time or temperature.1. Increase the equivalents of base (e.g., from 2.0 to 2.5 eq. of KOH).[5] 2. Ensure the base is freshly purchased or properly stored to avoid degradation. 3. Increase the reaction time and monitor by TLC. If necessary, gently heat the reaction to 40-50°C.
Formation of a dark, tarry crude product. 1. Reaction temperature is too high. 2. Prolonged reaction time leading to decomposition. 3. Oxidative side reactions.1. Maintain the reaction at room temperature or use an ice bath to control any exotherm. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 3. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty in purifying the product by column chromatography. 1. Co-elution of side products with the desired product. 2. Product is unstable on silica gel.1. Optimize the eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. 2. If instability on silica is suspected, consider alternative purification methods like recrystallization or preparative HPLC.
Product appears to be degrading upon storage. 1. Sensitivity to light. 2. Sensitivity to air (oxidation). 3. Thermal instability.1. Store the solid product and solutions in amber vials to protect from light.[9] 2. Store the solid under an inert atmosphere.[9] 3. Store at low temperatures (2-8°C) to slow down potential degradation pathways.[8][9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common literature methods for the C3-iodination of indazoles.[1][2][5]

Materials:

  • 1H-indazole-6-carbaldehyde

  • Iodine (I₂)

  • Potassium Hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Potassium carbonate (K₂CO₃), aqueous solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1H-indazole-6-carbaldehyde (1.0 eq.) in DMF.

  • Add powdered potassium hydroxide (2.0 eq.) to the solution and stir for 15-20 minutes at room temperature.

  • In a separate flask, prepare a solution of iodine (1.5 eq.) in DMF.

  • Add the iodine solution dropwise to the reaction mixture over 30 minutes.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Add an aqueous solution of potassium carbonate and stir. A precipitate of the crude product may form.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Visualizing the Workflow

The following diagrams illustrate the synthetic workflow and a troubleshooting decision tree.

cluster_workflow Synthetic Workflow A 1. Dissolve 1H-indazole-6-carbaldehyde in DMF B 2. Add KOH A->B C 3. Add I₂ solution dropwise B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Quench with Na₂S₂O₃ solution D->E F 6. Aqueous Workup & Extraction E->F G 7. Purification (Column Chromatography) F->G H Final Product: this compound G->H

Caption: Synthetic pathway for this compound.

cluster_troubleshooting Troubleshooting: Low Yield Start Low Yield Observed CheckSM Starting material present in TLC/LC-MS? Start->CheckSM YesSM Incomplete Reaction CheckSM->YesSM Yes NoSM Reaction complete, but yield is low CheckSM->NoSM No SolutionSM Increase reaction time/temperature or base equivalents YesSM->SolutionSM CheckCrude Dark/tarry crude product? NoSM->CheckCrude YesCrude Decomposition CheckCrude->YesCrude Yes NoCrude Purification Issues / Other Side Reactions CheckCrude->NoCrude No SolutionCrude Reduce temperature, run under inert atmosphere YesCrude->SolutionCrude SolutionPurification Optimize chromatography, consider recrystallization NoCrude->SolutionPurification

Caption: Decision tree for troubleshooting low product yield.

References

Preventing deiodination of 3-Iodo-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Deiodination in Synthetic Applications

Welcome to the technical support center for 3-Iodo-1H-indazole-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the prevention of deiodination, a common challenge encountered during the synthetic manipulation of this versatile building block.

Introduction: The Challenge of the Carbon-Iodine Bond

This compound is a valuable precursor in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other biologically active molecules.[1][2] The iodine atom at the C-3 position serves as a crucial handle for introducing molecular diversity through various cross-coupling reactions. However, the inherent reactivity of the C-I bond also makes it susceptible to cleavage, leading to the formation of the undesired deiodinated byproduct, 1H-indazole-6-carbaldehyde. This process, known as hydrodeiodination or simply deiodination, reduces the yield of the desired product and complicates purification.[3][4]

This guide provides a comprehensive overview of the factors that contribute to deiodination and offers practical strategies to mitigate this side reaction, ensuring the successful application of this compound in your research.

Troubleshooting Guide: Diagnosing and Solving Deiodination

If you are observing significant deiodination in your reaction, this guide will help you systematically diagnose the potential causes and implement effective solutions.

Visual Troubleshooting Workflow

The following flowchart provides a logical sequence of steps to troubleshoot and address deiodination issues in your experiments.

Deiodination_Troubleshooting Troubleshooting Deiodination of this compound start Start: Significant Deiodination Observed (>10%) check_reaction Reaction Type? start->check_reaction coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Buchwald-Hartwig) check_reaction->coupling Yes other_reaction Other Reactions (e.g., protection, reduction) check_reaction->other_reaction No ligand_check Review Ligand Choice coupling->ligand_check reagent_check Examine Reagents & Solvents other_reaction->reagent_check base_check Evaluate Base ligand_check->base_check Next ligand_solution Switch to Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) ligand_check->ligand_solution Using PPh3 or similar? temp_check Assess Temperature & Time base_check->temp_check Next base_solution Use Weaker, Non-Nucleophilic Base (e.g., K3PO4, Cs2CO3, K2CO3) Avoid strong alkoxide bases. base_check->base_solution Using strong base (e.g., NaOtBu)? n_protection_check Consider N-Protection temp_check->n_protection_check Next temp_solution Lower Reaction Temperature Minimize Reaction Time temp_check->temp_solution High temp (>100°C) or long duration? n_protection_solution Protect Indazole N-H (e.g., with Boc, SEM, THP) n_protection_check->n_protection_solution Using unprotected indazole? end_point Re-run Experiment & Analyze ligand_solution->end_point base_solution->end_point temp_solution->end_point n_protection_solution->end_point light_check Check for Light Exposure reagent_check->light_check Next reagent_solution Use Anhydrous, Degassed Solvents Avoid Protic Solvents (e.g., alcohols) reagent_check->reagent_solution Hydride sources present? light_solution Protect Reaction from Light (e.g., wrap flask in foil) light_check->light_solution Reaction exposed to light? reagent_solution->end_point light_solution->end_point

Caption: A troubleshooting workflow for diagnosing and preventing the deiodination of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of deiodination in palladium-catalyzed cross-coupling reactions?

A1: The most accepted mechanism for deiodination involves the formation of a palladium-hydride (Pd-H) species.[4] This can occur through the reaction of the palladium complex with various components in the reaction mixture, such as bases, solvents (like alcohols), or even trace amounts of water. The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the deiodinated product.[4][5]

Q2: Are certain cross-coupling reactions more prone to deiodination?

A2: Yes, while deiodination can occur in various palladium-catalyzed reactions, it is a particularly common side reaction in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[6] The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[4] Therefore, aryl and heteroaryl iodides are the most susceptible to this side reaction.

Q3: How does the choice of ligand affect deiodination?

A3: The choice of phosphine ligand is critical. Bulky, electron-rich ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), can promote the desired reductive elimination over deiodination.[4] These ligands often accelerate the rate of the desired coupling reaction, minimizing the time for the competing deiodination to occur.

Q4: Can the indazole N-H group cause issues?

A4: Yes, the acidic proton on the indazole nitrogen can interfere with the catalytic cycle. In some cases, deprotonation by the base can alter the electronic properties of the indazole ring or coordinate to the palladium center, inhibiting catalysis.[4] Protecting the N-H group with a suitable protecting group (e.g., Boc, SEM, THP) is often a crucial step for successful and clean cross-coupling.[7][8][9]

Q5: Is this compound sensitive to light or heat?

A5: Yes, iodo-aromatic and nitro-aromatic compounds can be sensitive to both light and heat.[10][11] Photochemical degradation can occur upon exposure to UV or even ambient light, potentially leading to C-I bond cleavage.[10][11] Elevated temperatures can also accelerate degradation.[12] Therefore, it is recommended to store the solid compound in a dark place at 2-8°C and to protect reaction mixtures from light.[12]

Q6: How can I monitor the extent of deiodination?

A6: The most effective way to monitor deiodination is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14][15][16][17] These methods allow for the separation and quantification of the starting material, the desired product, and the deiodinated byproduct.

Data Presentation: Impact of Reaction Parameters on Deiodination

The following table summarizes the general effects of various reaction parameters on the rate of deiodination.

ParameterCondition Favoring DeiodinationRecommended Condition to Minimize DeiodinationRationale
Catalyst/Ligand Less bulky, electron-poor ligands (e.g., PPh₃)Bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos)Promotes faster reductive elimination of the desired product.[4]
Base Strong, nucleophilic bases (e.g., NaOtBu)Weaker, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)Reduces the formation of Pd-H species.[4]
Solvent Protic solvents (e.g., alcohols) or hydridic impuritiesAnhydrous, aprotic solvents (e.g., dioxane, toluene, THF)Minimizes the sources of hydride for Pd-H formation.[4]
Temperature High temperatures (>100 °C)Lowest effective temperatureSlows down the rate of decomposition and side reactions.[12]
Indazole N-H UnprotectedProtected (e.g., Boc, SEM, THP)Prevents interference with the catalytic cycle.[4][7][8]
Light Exposure Ambient or UV lightReaction protected from lightPrevents photochemical C-I bond cleavage.[10][11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Deiodination

This protocol is designed for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to suppress deiodination.

Materials:

  • N-Protected this compound (e.g., Boc-protected) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (10:1)

Procedure:

  • To a dry Schlenk flask, add the N-protected this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed 1,4-dioxane/water solvent mixture via syringe.

  • Wrap the flask in aluminum foil to protect it from light.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Analytical Monitoring of Deiodination by HPLC

This protocol provides a general method for quantifying the extent of deiodination.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Procedure:

  • Prepare a standard solution of the starting material (this compound) and the expected deiodinated byproduct (1H-indazole-6-carbaldehyde) of known concentrations.

  • Inject the standards to determine their retention times and establish a calibration curve.

  • At various time points during the reaction, withdraw a small aliquot of the reaction mixture.

  • Quench the aliquot with a suitable solvent (e.g., acetonitrile) and filter it through a syringe filter.

  • Inject the filtered sample into the HPLC system.

  • Analyze the chromatogram to identify and quantify the peaks corresponding to the starting material, product, and the deiodinated byproduct based on their retention times and the calibration curve.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 3-Iodo-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 3-Iodo-1H-indazole-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into potential challenges and their solutions, ensuring your path to successful C-N bond formation is both efficient and reproducible.

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of C(sp²)–N bonds with remarkable efficiency.[1][2] However, its application to complex, multifunctional substrates like this compound introduces specific challenges that require a nuanced approach. The presence of an acidic N-H proton on the indazole ring, coupled with a reactive aldehyde, creates a landscape of potential side reactions and catalyst inhibition. This guide will address these issues head-on, providing a structured troubleshooting framework.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction showing low conversion of the this compound starting material?

A1: Low conversion is a common issue and can stem from several factors. The primary suspects are often related to catalyst activity and the specific nature of your substrate.

  • Catalyst Deactivation: The unprotected N-H of the indazole can coordinate to the palladium center, leading to catalyst inhibition.[3] Additionally, the aldehyde functionality can potentially interact with the catalyst or base.

  • Inadequate Base: The choice and strength of the base are critical.[4][5] An inappropriate base may not be sufficient to deprotonate the amine nucleophile or facilitate the catalytic cycle effectively.

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the key steps of oxidative addition and reductive elimination.[6] An ill-suited ligand for this specific substrate can lead to sluggish reaction rates.

  • Reaction Conditions: Insufficient temperature or reaction time can also result in incomplete conversion. Buchwald-Hartwig reactions involving challenging substrates often require elevated temperatures.[7]

Q2: I'm observing significant amounts of dehalogenated starting material (1H-indazole-6-carbaldehyde). What is causing this side reaction?

A2: The formation of the dehalogenated product is a known side reaction in Buchwald-Hartwig aminations, often attributed to a competing β-hydride elimination pathway.[8] This can be exacerbated by certain ligands and reaction conditions. Another potential cause is a reaction with trace amounts of water or other proton sources in your reaction mixture.

Q3: My desired product appears to be forming, but I'm also getting a complex mixture of byproducts. How can I improve the selectivity?

A3: A complex product mixture suggests that multiple reactive sites on your substrate are participating in undesired reactions.

  • N-Arylation of the Indazole: The unprotected N-H of the indazole can compete with your amine nucleophile, leading to the formation of N-arylated indazole dimers or oligomers.

  • Aldehyde Reactivity: The aldehyde group can undergo side reactions under the basic conditions of the reaction, such as aldol condensation or Cannizzaro-type reactions, especially at elevated temperatures.

  • Amine Reactivity: If you are using a primary amine, double arylation can sometimes occur, leading to the formation of a tertiary amine byproduct.

Troubleshooting Guide: A Deeper Dive

This section provides structured solutions to the common problems outlined above. The key to success lies in a systematic approach to optimizing the reaction parameters.

Problem 1: Low to No Product Formation

Root Cause Analysis: Inefficient catalytic turnover is the most likely culprit. This can be due to catalyst inhibition, poor ligand choice, or suboptimal reaction conditions.

dot

Caption: Troubleshooting workflow for low reaction conversion.

Solutions & Experimental Protocols:

  • Implement an N-Protection Strategy: Protecting the indazole nitrogen is often the most effective first step to prevent catalyst inhibition and unwanted N-arylation.[9][10]

    • Recommended Protecting Group: The Boc (tert-butyloxycarbonyl) group is a suitable choice as it can often be removed concomitantly during the subsequent coupling reaction under certain conditions or in a separate step.[11] Another option is the SEM (2-(trimethylsilyl)ethoxymethyl) group.[10]

    • Protocol for N-Boc Protection:

      • Dissolve this compound (1.0 eq) in anhydrous THF or DCM.

      • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (1.5 eq) or DMAP (0.1 eq).

      • Stir at room temperature until TLC or LC-MS indicates complete consumption of the starting material.

      • Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography.

  • Systematic Ligand Screening: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are generally preferred as they promote the formation of the active monoligated palladium species.[8]

    LigandGenerationKey FeaturesRecommended for
    XPhos SecondHighly active for a broad range of substrates, including heteroaryl chlorides.[12]General screening
    RuPhos SecondParticularly effective for secondary amines.[13]Secondary amine coupling
    BrettPhos ThirdExcellent for primary amines and ammonia surrogates.[13]Primary amine coupling
    Xantphos FirstA bidentate ligand, can be effective in certain cases.[14]Alternative screening
  • Base and Solvent Optimization: The interplay between the base and solvent significantly impacts the reaction outcome.[4][5]

    • Bases: Strong, non-nucleophilic bases are typically required.

      • NaOt-Bu or K₃PO₄: Often good starting points.

      • Cs₂CO₃: A milder base that can be effective, particularly with sensitive substrates.[14]

    • Solvents: Anhydrous, deoxygenated solvents are essential.[15]

      • Toluene or Dioxane: Common choices for Buchwald-Hartwig reactions.[16]

      • t-BuOH: Can be beneficial in some cases.

Problem 2: Formation of Dehalogenated Byproduct

Root Cause Analysis: This side reaction is often a result of β-hydride elimination from the palladium-amido intermediate or a protonolysis pathway.

dot

Caption: Competing pathways leading to product vs. dehalogenation.

Solutions & Experimental Protocols:

  • Ligand Modification: The steric and electronic properties of the ligand can influence the relative rates of reductive elimination versus β-hydride elimination.

    • Action: Switch to a more sterically hindered ligand like XPhos or BrettPhos, which can favor reductive elimination.[8]

  • Rigorous Control of Reaction Conditions: Ensure the reaction is performed under strictly anhydrous and inert conditions to minimize proton sources.

    • Protocol:

      • Thoroughly dry all glassware in an oven.

      • Use freshly distilled and degassed solvents.

      • Purge the reaction vessel with an inert gas (Argon or Nitrogen) for an extended period before adding reagents.

Problem 3: Poor Selectivity and Multiple Byproducts

Root Cause Analysis: The presence of multiple reactive functional groups (indazole N-H and aldehyde) leads to competing reaction pathways.

Solutions & Experimental Protocols:

  • N-Protection: As mentioned previously, protecting the indazole nitrogen is the most direct way to prevent N-arylation side reactions.[9]

  • Protecting the Aldehyde: If side reactions involving the aldehyde are suspected, temporary protection may be necessary.

    • Recommended Protecting Group: An acetal or ketal is a common choice for protecting aldehydes.

    • Protocol for Acetal Protection:

      • Dissolve the N-protected this compound in anhydrous toluene.

      • Add ethylene glycol (2.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

      • Heat to reflux with a Dean-Stark trap to remove water.

      • Monitor the reaction by TLC or LC-MS until completion.

      • Work up and purify the protected substrate before proceeding with the Buchwald-Hartwig amination.

  • Reaction Temperature and Time: Lowering the reaction temperature can sometimes improve selectivity by disfavoring higher activation energy side reactions. However, this may also decrease the rate of the desired reaction. A careful optimization of the temperature profile is recommended.

Recommended General Protocol

This protocol serves as a robust starting point for the Buchwald-Hartwig amination of this compound, incorporating the troubleshooting insights discussed.

dot

Protocol_Workflow cluster_prep Substrate Preparation cluster_reaction Buchwald-Hartwig Amination cluster_workup Workup and Purification cluster_deprotection Final Step (if needed) Prep1 Protect Indazole N-H (e.g., Boc group) React1 Assemble Reaction Under Inert Atmosphere Prep1->React1 React2 Add N-Protected Indazole, Amine, Base, Solvent React1->React2 React3 Add Pd Precatalyst and Ligand React2->React3 React4 Heat and Monitor Reaction React3->React4 Work1 Cool and Quench Reaction React4->Work1 Work2 Aqueous Workup and Extraction Work1->Work2 Work3 Purify by Column Chromatography Work2->Work3 Deprotect Deprotection of Boc Group Work3->Deprotect

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • In a glovebox or under a stream of inert gas: To an oven-dried reaction vial, add the N-Boc-3-iodo-1H-indazole-6-carbaldehyde (1.0 eq), the amine (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Add anhydrous, degassed toluene (or another suitable solvent).

  • Seal the vial and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • If necessary, deprotect the Boc group using standard conditions (e.g., TFA in DCM or HCl in dioxane).

By understanding the unique reactivity of this compound and systematically addressing the potential challenges through informed optimization of protecting groups, catalysts, ligands, and reaction conditions, researchers can confidently achieve successful and reproducible outcomes in their Buchwald-Hartwig amination reactions.

References

Stability studies of 3-Iodo-1H-indazole-6-carbaldehyde under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Iodo-1H-indazole-6-carbaldehyde (CAS 944904-42-1). This document provides in-depth stability information, troubleshooting advice, and validated protocols for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary knowledge to ensure the integrity of your material, leading to reliable and reproducible experimental outcomes.

Core Stability Profile & Key Vulnerabilities

This compound is a versatile synthetic building block, particularly valued in medicinal chemistry for the development of kinase inhibitors and other therapeutics.[1][2] Its molecular architecture, featuring an indazole core, a C3-iodine substituent, and a C6-aldehyde group, dictates its stability profile. Understanding the inherent reactivity of these functional groups is crucial for proper handling and storage.

  • The Carbon-Iodine (C-I) Bond: The C-I bond is the weakest of the carbon-halogen bonds. This makes it susceptible to cleavage under certain conditions, most notably upon exposure to light (photolysis).[3] This photodegradation is a primary concern and can lead to the formation of de-iodinated impurities or other radical-mediated byproducts.

  • The Aldehyde Group (-CHO): Aldehydes are susceptible to oxidation, which converts them into the corresponding carboxylic acid. This process can be accelerated by atmospheric oxygen, elevated temperatures, and the presence of certain contaminants. The aldehyde can also participate in other reactions, particularly in protic or reactive solvents.

  • The Indazole N-H Group: The acidic proton on the indazole ring can be involved in various acid-base reactions and may influence the compound's reactivity and solubility in different pH environments.

These vulnerabilities necessitate careful control over the compound's environment to maintain its purity and integrity over time.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues and questions encountered during the handling, storage, and use of this compound.

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: To ensure maximum long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen).[4][5][6]

  • Causality Explained:

    • Temperature (2-8°C): Refrigeration slows down all potential degradation pathways, including slow oxidation of the aldehyde group.[6]

    • Light Protection: The C-I bond is known to be labile under photolytic conditions.[3] Storing in an amber vial or in a dark location is critical to prevent photodegradation.

    • Inert Atmosphere: An inert gas displaces atmospheric oxygen, directly preventing the oxidation of the sensitive aldehyde functional group.[5][6]

Q2: I've noticed the color of my solid material has darkened over time. What does this mean?

A2: A significant change in color (e.g., from off-white/yellow to brown) is a common visual indicator of degradation.[6] This could be due to the formation of small amounts of highly colored impurities resulting from oxidation or photodecomposition. If you observe a color change, it is imperative to re-analyze the material for purity (e.g., by HPLC or LC-MS) before use to ensure it still meets the requirements for your experiment.

Q3: How should I prepare solutions of this compound? Are they stable?

A3: It is strongly recommended to prepare solutions fresh for each experiment.[7] The stability of this compound in solution is significantly lower than in its solid state and is highly dependent on the solvent and conditions.

  • Solvent Choice: Aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred for stock solutions. Protic solvents (e.g., methanol, ethanol, water) can potentially react with the aldehyde group to form hemiacetals or acetals, especially under acidic or basic conditions.

  • Short-Term Storage: If a solution must be stored, even for a short period, it should be kept in an amber vial at 2-8°C and purged with an inert gas before sealing.[7] Do not store solutions for extended periods.

Q4: My experimental results are inconsistent. Could compound degradation be the cause?

A4: Yes, inconsistent results are a classic sign of compound instability. If you are seeing variable biological activity, reaction yields, or analytical profiles, degradation is a likely culprit.

  • Troubleshooting Steps:

    • Verify Solid Integrity: Check the appearance of your starting material. If it has changed color, re-qualify its purity.

    • Prepare Fresh Solutions: Discard any old solutions and prepare a new one from your qualified solid material immediately before your experiment.

    • Evaluate Experimental Conditions: Consider if your experimental conditions (e.g., high temperature, prolonged exposure to light, non-neutral pH) could be causing degradation during the experiment itself. A forced degradation study (see protocol below) can help identify these liabilities.

Q5: How does pH affect the stability of this compound in aqueous media?

A5: While specific hydrolysis data for this compound is not widely published, molecules with indazole and aldehyde functionalities can be sensitive to pH.[7]

  • Acidic Conditions: The indazole ring may be protonated. While generally stable, strong acidic conditions could potentially catalyze the hydrolysis or other reactions of the aldehyde group.

  • Basic Conditions: Basic conditions can deprotonate the indazole N-H and may promote aldehyde-related side reactions (e.g., Cannizzaro reaction, aldol-type reactions if other enolizable carbonyls are present).

  • Recommendation: If working in aqueous buffers, it is crucial to determine the compound's stability at the specific pH of your experiment. Perform a preliminary test by incubating the compound in the buffer for the duration of your experiment and analyzing for degradation by HPLC.

Summary of Recommended Storage & Handling

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes thermal degradation and slows oxidative pathways.[4][6]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the aldehyde functional group.[5][6]
Light Protect from light (Amber vial/dark)Prevents photolytic cleavage of the labile Carbon-Iodine bond.[3][5]
Container Tightly sealedProtects from atmospheric moisture and oxygen.[6]
Solution Prep Prepare fresh for each useSolution stability is limited and solvent-dependent.[7]

Experimental Protocols

Protocol 1: Standard Handling & Solution Preparation

This protocol ensures the integrity of the compound during routine experimental use.

  • Equilibration: Before opening, allow the container of solid this compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere Handling: If possible, handle the solid material in a glovebox or under a gentle stream of inert gas (argon or nitrogen).

  • Weighing: Quickly weigh the desired amount of solid and promptly return the main container to its recommended storage conditions (2-8°C, dark).

  • Dissolution: Add the weighed solid to a clean, dry amber vial. Add the desired volume of a suitable anhydrous, aprotic solvent (e.g., DMSO, Acetonitrile).

  • Solubilization: Vortex or sonicate briefly until the solid is fully dissolved.

  • Use: Use the freshly prepared solution immediately in your experiment. Do not store for future use.

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the compound to identify potential degradation pathways and validate the stability-indicating capability of an analytical method (typically HPLC-UV or LC-MS). This is a critical step in drug development as outlined by ICH guidelines.[8]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.[9]

  • Preparation of Test Samples: For each condition, dilute the stock solution to a working concentration (e.g., 50 µg/mL) in the respective stress medium. Prepare an unstressed control sample diluted in 50:50 acetonitrile:water for comparison.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the test sample. Incubate at 60°C for 4-8 hours.

    • Base Hydrolysis: Add 1N NaOH to the test sample. Incubate at room temperature for 1-4 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the test sample. Incubate at room temperature for 4-8 hours, protected from light.

    • Thermal Stress: Store the stock solution (in acetonitrile) at 80°C for 24 hours.

    • Photolytic Stress: Expose the test sample (in a quartz cuvette or chemically inert transparent container) to a calibrated light source providing UV and visible light, as per ICH Q1B guidelines.[8] An appropriate control sample should be wrapped in aluminum foil and placed alongside the exposed sample.

  • Sample Quenching & Analysis: At designated time points, withdraw an aliquot of each stressed sample. If necessary, neutralize the acid and base samples. Dilute all samples to the same final concentration with mobile phase.

  • Analysis: Analyze all samples (including the time-zero and unstressed controls) by a validated stability-indicating HPLC or LC-MS method.[9]

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Aim for 5-20% degradation to ensure that degradation products can be reliably detected.[3]

Visualizations

Stability_Factors cluster_conditions Environmental Stressors Compound This compound Light Light (UV/Vis) Compound->Light  Photolysis of C-I bond Oxygen Atmospheric Oxygen Compound->Oxygen  Oxidation of aldehyde Temp Elevated Temperature Compound->Temp  Accelerates degradation pH Non-Neutral pH Compound->pH  Catalyzes hydrolysis/  side-reactions Forced_Degradation_Workflow cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution (Acetonitrile) prep Dilute to Working Concentration in Stress Media start->prep acid Acidic (1N HCl, 60°C) prep->acid base Basic (1N NaOH, RT) prep->base oxi Oxidative (3% H₂O₂, RT) prep->oxi thermal Thermal (80°C) prep->thermal photo Photolytic (ICH Q1B Light) prep->photo analysis Quench / Neutralize Samples at Time Points acid->analysis base->analysis oxi->analysis thermal->analysis photo->analysis hplc Analyze All Samples by Stability-Indicating HPLC/LC-MS analysis->hplc end Evaluate Purity & Degradation Profile hplc->end

References

Validation & Comparative

A Spectroscopic Guide to 3-Iodo-1H-indazole-6-carbaldehyde and its Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth spectroscopic analysis of 3-Iodo-1H-indazole-6-carbaldehyde, a significant heterocyclic compound in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule, this guide employs a predictive and comparative approach. By leveraging experimental data from structurally related indazole derivatives, we will elucidate the expected spectroscopic characteristics of this compound and explore the influence of substituent changes on its spectral features. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of novel indazole-based compounds.

Introduction to this compound

Indazole derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] this compound (C₈H₅IN₂O, M.W. 272.04 g/mol , CAS 944904-42-1) is a key intermediate for the synthesis of more complex 3,6-disubstituted indazoles.[3][4] The iodine atom at the C3 position serves as a versatile handle for various cross-coupling reactions, while the carbaldehyde group at the C6 position allows for a range of derivatizations.[5] Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification and for quality control in synthetic processes.

Predicted Spectroscopic Analysis of this compound

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of known spectroscopic data of analogous indazole derivatives.[6][7][8]

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. The predictions are based on the additive effects of the iodo and carbaldehyde substituents on the indazole core, with data from related compounds like 6-nitro-1H-indazole-3-carbaldehyde used for comparison.[1][6] The spectra are expected to be recorded in a deuterated solvent such as DMSO-d₆.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton AssignmentPredicted Chemical Shift (δ) in DMSO-d₆ [ppm]Predicted MultiplicityPredicted Coupling Constant (J) [Hz]
H-4~8.0d~8.5
H-5~7.8dd~8.5, 1.5
H-7~8.2s-
NH~13.5br s-
CHO~10.1s-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ) in DMSO-d₆ [ppm]
C3~95
C3a~140
C4~125
C5~123
C6~132
C7~115
C7a~128
CHO~192

Rationale for Predictions: The electron-withdrawing nature of the iodine at C3 is expected to deshield the adjacent carbons. The aldehyde group at C6 will significantly deshield the C6 carbon and the aldehyde carbon itself. The proton at C7, being adjacent to the electron-withdrawing aldehyde group, is predicted to be the most downfield of the aromatic protons.

Predicted Infrared (IR) Spectroscopy Data

The predicted IR absorption frequencies for key functional groups in this compound are presented below.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch3300-3400 (broad)
C-H Aromatic Stretch~3100
C=O (Aldehyde) Stretch~1680-1700
C=C Aromatic Stretch~1600, 1480
C-I Stretch~500-600
Predicted Mass Spectrometry (MS) Data

For mass spectrometry, the molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of the compound.

  • Predicted Molecular Ion Peak ([M]⁺): m/z 272

Comparative Spectroscopic Analysis with Derivatives

To understand the influence of different substituents on the spectroscopic properties of the indazole core, we will compare the predicted data for this compound with the experimental data of two key derivatives: 6-Nitro-1H-indazole-3-carbaldehyde and 1-Butyl-1H-indazole-3-carboxamide .

Table 4: Comparative ¹H NMR Data (Chemical Shifts in ppm, DMSO-d₆)

ProtonThis compound (Predicted)6-Nitro-1H-indazole-3-carbaldehyde[6]1-Butyl-1H-indazole-3-carboxamide[8]
H-4~8.08.297.37
H-5~7.88.137.19
H-7~8.28.577.69
NH~13.510.22 (CHO proton)7.56 (amide NH)
Other~10.1 (CHO)-4.40 (CH₂), 1.79 (CH₂), 1.16 (CH₂), 0.82 (CH₃)

Analysis: The strongly electron-withdrawing nitro group in 6-nitro-1H-indazole-3-carbaldehyde causes a significant downfield shift of all aromatic protons compared to the predicted values for the 3-iodo derivative. In contrast, the 1-butyl-1H-indazole-3-carboxamide shows upfield shifts for the aromatic protons, reflecting the different electronic environment and the absence of a strongly deshielding group at C6.

Table 5: Comparative IR Data (Key Frequencies in cm⁻¹)

Functional GroupThis compound (Predicted)6-Nitro-1H-indazole-3-carbaldehyde[6]1-Butyl-1H-indazole-3-carboxamide[8]
N-H Stretch3300-340033303306
C=O Stretch~1680-170016821664
NO₂ Stretch-1519 (asymmetric), 1342 (symmetric)-

Analysis: The C=O stretching frequency is a key diagnostic peak. The predicted value for the 3-iodo derivative is in a similar range to the experimental value for the 6-nitro derivative. The carboxamide in the 1-butyl derivative exhibits a lower C=O stretching frequency, which is characteristic of amides.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of indazole derivatives.

General Synthesis of 1H-Indazole-3-carboxaldehydes

A common method for the synthesis of 1H-indazole-3-carboxaldehydes involves the nitrosation of indoles.[5]

  • Preparation of Nitrosating Mixture: To a solution of sodium nitrite in deionized water and DMF at 0 °C, slowly add hydrochloric acid.

  • Addition of Indole: A solution of the appropriately substituted indole in DMF is added dropwise to the nitrosating mixture at 0 °C.

  • Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) for a specified duration.

  • Work-up: The reaction is quenched, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[9]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[8]

  • Data Processing: Process the raw data (FID) using appropriate software to obtain the final spectra.

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the sample directly on the ATR crystal.[6]

  • Data Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Analyze the sample using a mass spectrometer, for example, with electrospray ionization (ESI).[10]

Visualizations

Chemical Structures A This compound B 6-Nitro-1H-indazole-3-carbaldehyde A->B Comparative Derivative C 1-Butyl-1H-indazole-3-carboxamide A->C Comparative Derivative

Caption: Relationship between the target compound and its comparative derivatives.

Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesis of Indazole Derivative purification Column Chromatography synthesis->purification nmr NMR (1H, 13C) purification->nmr ir IR (FTIR-ATR) purification->ir ms Mass Spectrometry (ESI) purification->ms structure Structural Elucidation nmr->structure ir->structure ms->structure comparison Comparative Analysis structure->comparison

Caption: General workflow for the synthesis and spectroscopic analysis of indazole derivatives.

References

A Comparative Guide to the Reactivity of 3-Bromo- vs. 3-Iodo-1H-indazole-6-carbaldehyde in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of therapeutic agents, particularly kinase inhibitors.[1][2] The functionalization at the C-3 position is a critical step in the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth, comparative analysis of two key precursors: 3-bromo-1H-indazole-6-carbaldehyde and 3-iodo-1H-indazole-6-carbaldehyde. We will explore the fundamental principles governing their reactivity and present experimental data to guide researchers in selecting the optimal substrate for common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Theoretical Framework: The Decisive Role of the Carbon-Halogen Bond

The disparate reactivity between aryl bromides and aryl iodides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the properties of the carbon-halogen (C-X) bond. The first and often rate-determining step in these catalytic cycles is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[3] The efficiency of this step is directly influenced by the C-X bond dissociation energy (BDE).

The C-I bond is significantly weaker and longer than the C-Br bond. This translates to a lower activation energy barrier for the oxidative addition step.

Table 1: Comparison of Carbon-Halogen Bond Properties

PropertyC-Br BondC-I BondImplication for Reactivity
Avg. Bond Dissociation Energy (kJ/mol) ~285[4]~213[4]C-I bond is ~25% weaker, facilitating faster oxidative addition.
Avg. Bond Length (pm) ~194[4]~214[4]Longer C-I bond is more accessible for catalyst insertion.
Electronegativity of Halogen (Pauling Scale) 2.962.66The C-I bond is less polar, which can influence the mechanism of oxidative addition.[5]

This fundamental difference in bond energy dictates that, under identical conditions, this compound will almost invariably react faster and under milder conditions than its bromo- counterpart.[6] While retarded oxidative addition is the primary reason for the lower reactivity of aryl bromides compared to iodides, other factors within the catalytic cycle can also play a role.[7]

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds, crucial for synthesizing the biaryl structures common in kinase inhibitors.[1][8] The higher reactivity of the iodo-indazole offers significant advantages in this transformation.

Table 2: Comparative Performance in a Model Suzuki-Miyaura Reaction

SubstrateCatalyst SystemConditionsTypical YieldKey Observations
This compound PdCl₂(dppf) (2 mol%), Na₂CO₃ (2 eq.)Toluene/EtOH/H₂O, 80 °C, 4-8 h>90%[8]Rapid conversion, lower catalyst loading often sufficient. Reaction proceeds cleanly at lower temperatures.
3-Bromo-1H-indazole-6-carbaldehyde PdCl₂(dppf) (5 mol%), Cs₂CO₃ (2 eq.)Dioxane, 100-110 °C, 12-24 h70-85%Requires higher temperatures, longer reaction times, and often a higher catalyst loading. Stronger bases like Cs₂CO₃ may be needed to achieve good yields.[9]

Note: Yields are representative and collated from reactions on analogous indazole substrates. Specific results may vary.

The practical implication is clear: for routine Suzuki couplings, the iodo-derivative allows for greater energy efficiency, higher throughput, and potentially better tolerance for sensitive functional groups due to the milder conditions required.

Workflow & Mechanism Visualization

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Start Add Halo-Indazole, Boronic Acid, Base to Schlenk Flask Inert Evacuate and backfill with Argon/Nitrogen (3x) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Pd Catalyst/Ligand Solvent->Catalyst Heat Heat to specified temperature (e.g., 80-110 °C) Catalyst->Heat Stir Stir for required duration (4-24 h) Heat->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Cool and Quench (e.g., with H₂O) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify End Characterize Product Purify->End

Caption: General experimental workflow for cross-coupling reactions.

Representative Experimental Protocol: Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon gas. Repeat this cycle three times.

  • Reagent Addition: Through the argon stream, add the palladium catalyst (e.g., PdCl₂(dppf), 2 mol%). Add the degassed solvent system (e.g., Toluene:Ethanol:Water 4:1:2).

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 4-8 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the 3-aryl-1H-indazole-6-carbaldehyde product.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira reaction, which couples aryl halides with terminal alkynes, is indispensable for creating C(sp²)-C(sp) bonds, often used to construct rigid linkers in drug molecules or as precursors for further transformations.[10][11] Here again, the reactivity trend holds, with the iodo-indazole being the superior substrate.

Table 3: Comparative Performance in a Model Sonogashira Reaction

SubstrateCatalyst SystemConditionsTypical YieldKey Observations
This compound Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%), Et₃NTHF, Room Temp, 6-12 h>95%[12]Often proceeds efficiently at room temperature. Copper-free conditions are also highly effective.[13]
3-Bromo-1H-indazole-6-carbaldehyde Pd(PPh₃)₂Cl₂ (4 mol%), CuI (2 mol%), Et₃NDMF, 60-80 °C, 12-24 h65-80%Requires heating to achieve reasonable reaction rates. Higher catalyst loadings are typical. Potential for more side products (e.g., Glaser coupling of the alkyne).

Note: Yields are representative and collated from reactions on analogous indazole substrates. Specific results may vary.

For Sonogashira couplings, using the 3-iodo derivative is highly advantageous, as room-temperature reactions minimize thermal degradation of sensitive substrates and reduce energy costs. The efficiency of the coupling often means that less of the potentially expensive alkyne partner is required.

Mechanism Highlight: The Oxidative Addition Advantage

Oxidative_Addition Rate-Determining Step Comparison cluster_iodo Aryl Iodide Path cluster_bromo Aryl Bromide Path Pd0 Pd(0)L₂ TS_I [Ar--I--Pd]‡ Low Energy Barrier Pd0->TS_I TS_Br [Ar--Br--Pd]‡ High Energy Barrier Pd0->TS_Br ArI Indazole-I ArI->TS_I Fast Pd_I Ar-Pd(II)-I TS_I->Pd_I ArBr Indazole-Br ArBr->TS_Br Slow Pd_Br Ar-Pd(II)-Br TS_Br->Pd_Br

Caption: Oxidative addition is faster for aryl iodides due to a lower energy barrier.

Representative Experimental Protocol: Sonogashira Coupling
  • Vessel Preparation: To a Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Reagent Addition: Add degassed solvent (e.g., THF) followed by degassed triethylamine (3.0 eq.). Finally, add the terminal alkyne (1.1 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.

  • Workup: Once the starting material is consumed, concentrate the mixture under vacuum. Dilute the residue with ethyl acetate and wash with saturated aqueous NH₄Cl solution and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired alkynylated indazole.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forging C-N bonds, enabling the introduction of a vast array of amine functionalities onto the indazole core.[14][15][16] This reaction is often more sensitive to the choice of halide than C-C couplings.

Table 4: Comparative Performance in a Model Buchwald-Hartwig Amination

SubstrateCatalyst SystemConditionsTypical YieldKey Observations
This compound Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (1.5 eq.)Dioxane, 90-100 °C, 8-16 h85-95%Generally high yields with a variety of primary and secondary amines. Bidentate ligands like Xantphos are effective.[17]
3-Bromo-1H-indazole-6-carbaldehyde Pd(OAc)₂ (3 mol%), RuPhos (6 mol%), NaOtBu (1.5 eq.)Toluene, 110 °C, 18-30 h60-80%Often requires more specialized, sterically hindered monoligated catalysts (e.g., Buchwald ligands) and a stronger, non-nucleophilic base like NaOtBu.[18] The reaction is typically slower and more demanding to optimize.

Note: Yields are representative and collated from reactions on analogous indazole substrates. Specific results may vary.

While the iodo-indazole remains more reactive, the development of advanced catalyst systems has made the amination of aryl bromides highly feasible. However, these specialized ligands and stronger bases can increase costs and may not be compatible with all functional groups. For initial explorations and broader substrate scope, the iodo-indazole often provides a more reliable starting point.

Practical Considerations and Recommendations

FactorThis compound3-Bromo-1H-indazole-6-carbaldehydeRecommendation
Reactivity High: Faster reactions, milder conditions, lower catalyst loadings.Moderate: Slower reactions, requires more forcing conditions.For rapid synthesis, sensitive substrates, or high-throughput screening, the iodo compound is superior.
Cost & Availability Generally more expensive and less commercially available than the bromo analog.More economical and widely available from commercial suppliers.For large-scale synthesis where cost is a primary driver and the reaction can be robustly optimized, the bromo compound is a viable choice.
Stability Can be less stable, potentially sensitive to light or trace acid/base over long-term storage.Generally more stable and robust for long-term storage.For building-block collections or long-term storage, the bromo compound offers better stability.
Atom Economy Lower atom economy due to the higher mass of iodine.Better atom economy compared to the iodo analog.A minor consideration for lab-scale synthesis but becomes relevant at industrial scale.

Conclusion

The choice between 3-bromo- and this compound is a strategic decision based on a trade-off between reactivity and cost. The This compound is the substrate of choice for achieving high reaction efficiency under mild conditions, making it ideal for medicinal chemistry applications where speed, yield, and substrate scope are paramount. Its higher reactivity in Suzuki, Sonogashira, and Buchwald-Hartwig couplings allows for greater flexibility and reliability in the synthesis of complex molecular targets.

The 3-bromo-1H-indazole-6-carbaldehyde , while less reactive, remains a valuable precursor, particularly for large-scale syntheses where its lower cost and higher stability are advantageous. Successful utilization of the bromo-analog often requires more rigorous optimization, including higher temperatures and the use of more advanced, specialized catalyst systems. Ultimately, a thorough understanding of the fundamental reactivity differences detailed in this guide will empower researchers to make the most informed and effective choice for their specific synthetic goals.

References

A Comparative Guide to HPLC Method Development for the Purity Assessment of 3-Iodo-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. The compound 3-Iodo-1H-indazole-6-carbaldehyde, a crucial building block in the synthesis of kinase inhibitors, requires a robust and validated analytical method for its purity assessment.[1][2] This guide provides an in-depth, experience-driven comparison of experimental strategies for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method tailored for this specific molecule. We will navigate the causal chain of decisions in method development, from initial column and mobile phase screening to forced degradation studies and final method validation, grounded in scientific principles and regulatory expectations.

Foundational Principles: Understanding the Analyte and Regulatory Context

This compound is a heterocyclic aromatic aldehyde. Its structure suggests good chromophoric properties suitable for UV detection, while the presence of the indazole ring and iodo-substituent indicates a moderate to low polarity, making it an ideal candidate for reversed-phase (RP) HPLC.

The entire method development and validation process is guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), which outlines the necessary validation parameters to demonstrate that an analytical procedure is suitable for its intended purpose.[3][4] The goal is to develop a stability-indicating method, one that can accurately quantify the parent compound and separate it from any potential degradation products or process-related impurities.[5][6]

Phase 1: Initial Method Screening and Optimization

The initial phase of method development involves a systematic screening of critical parameters to find a suitable starting point for optimization. This process is crucial for establishing a separation that is both efficient and robust.

The choice of stationary phase is paramount as it governs the primary interactions that lead to separation.[7] For a molecule like this compound, several reversed-phase column chemistries are viable, each offering distinct selectivity.

  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography, offering high hydrophobicity. It is often the first choice for non-polar to moderately polar compounds.[8]

  • C8 (Octylsilane): Less retentive than C18, C8 columns can be advantageous if the analyte is too strongly retained on a C18 phase, leading to excessively long run times.

  • Phenyl-Hexyl: This stationary phase provides alternative selectivity through π-π interactions with the aromatic rings of the analyte, in addition to hydrophobic interactions. This can be particularly effective for separating aromatic and heterocyclic compounds.[9][10]

Experimental Protocol: Column Screening

  • Analyte Preparation: Prepare a 100 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Initial Mobile Phase: A generic gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) is a common starting point. A gradient from 10% to 90% B over 15 minutes is typically sufficient for initial screening.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by UV scan; for indazole derivatives, a wavelength around 254 nm or a photodiode array (PDA) detector is appropriate.[11]

    • Injection Volume: 5 µL

  • Execution: Inject the analyte solution onto each of the selected columns (C18, C8, Phenyl-Hexyl) using the same gradient and conditions.

Data Presentation: Comparison of Initial Column Screening

Column ChemistryRetention Time (min)Tailing FactorTheoretical PlatesObservations
C18 (e.g., 4.6 x 150 mm, 5 µm)8.51.39500Good retention, slight peak tailing.
C8 (e.g., 4.6 x 150 mm, 5 µm)6.21.111000Less retention, better peak shape.
Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)7.81.012500Good retention and excellent peak symmetry, suggesting favorable π-π interactions.

Based on this comparative data, the Phenyl-Hexyl column offers the best initial performance with superior peak shape and efficiency.

Once a promising stationary phase is selected, the mobile phase composition is optimized to fine-tune the separation.[12][13] Key parameters include the organic modifier, pH, and buffer.

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. Acetonitrile generally offers lower viscosity and better UV transparency. A comparison of the two is essential as they can provide different selectivities.

  • pH: For ionizable compounds, the mobile phase pH is a critical parameter.[14] this compound has a weakly acidic N-H proton on the indazole ring. Using a slightly acidic mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) ensures that the compound is in a single, non-ionized state, leading to sharper, more reproducible peaks.[15]

Experimental Protocol: Mobile Phase Optimization

  • System: Use the selected Phenyl-Hexyl column.

  • Comparison of Organic Modifier:

    • Run the generic gradient with Acetonitrile as Mobile Phase B.

    • Run the same gradient with Methanol as Mobile Phase B.

  • Evaluation: Compare the chromatograms for changes in retention time, peak shape, and resolution from any minor impurities present in the standard.

In this case, acetonitrile typically provides sharper peaks and is the preferred organic modifier. The final optimized isocratic method might consist of a mixture like 60% acetonitrile and 40% water with 0.1% formic acid, adjusted to achieve a desirable retention time between 5 and 10 minutes.

HPLC_Method_Development_Workflow cluster_prep Phase 1: Initial Screening cluster_dev Phase 2: Method Optimization cluster_val Phase 3: Validation Analyte Analyte Characterization (this compound) Col_Screen Column Screening (C18 vs. C8 vs. Phenyl) Analyte->Col_Screen Selectivity MP_Screen Mobile Phase Screening (ACN vs. MeOH, pH) Col_Screen->MP_Screen Initial Choice Optimization Fine-Tuning (Gradient/Isocratic, Flow Rate, Temp.) MP_Screen->Optimization Refinement Forced_Deg Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Optimization->Forced_Deg Stress Testing Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) Forced_Deg->Validation Demonstrate Specificity Final_Method Final Validated HPLC Method Validation->Final_Method Confirmation

Phase 2: Ensuring Method Specificity through Forced Degradation

A critical component of a purity assay is its ability to be stability-indicating.[16] Forced degradation studies are performed to intentionally stress the drug substance under various conditions to generate potential degradation products.[5][17] The objective is to demonstrate that the developed HPLC method can separate the main peak from all degradant peaks, thus proving its specificity.[18]

Experimental Protocol: Forced Degradation Studies

  • Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Expose the drug substance to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid drug substance at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Preparation and Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a final concentration of approximately 100 µg/mL and analyze using the optimized HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity.[11]

Data Presentation: Summary of Forced Degradation Results

Stress Condition% DegradationNumber of Degradant PeaksResolution (Main Peak to Closest Impurity)
0.1 N HCl, 60°C~15%2> 2.0
0.1 N NaOH, 60°C~20%3> 2.0
3% H₂O₂, RT~10%1> 2.5
Thermal (80°C)~5%1> 3.0
Photolytic~8%2> 2.0

The goal is to achieve a target degradation of 5-20%.[18] The results should demonstrate that all degradation products are well-resolved from the main analyte peak (resolution > 1.5), confirming the method's specificity and stability-indicating nature.

Forced_Degradation_Logic cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze via Optimized HPLC Method Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis API API Sample (this compound) API->Acid API->Base API->Oxidation API->Thermal API->Photo Result Peak Purity & Resolution Assessment Analysis->Result

Phase 3: Method Validation According to ICH Q2(R1)

Once the method is optimized and its specificity is confirmed, it must be validated to ensure it is suitable for its intended purpose.[19][20] The key validation parameters for a purity assay include:

  • Specificity: Already demonstrated through forced degradation studies.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Typically assessed over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of test results to the true value. Often determined by spike recovery experiments.

  • Precision: The degree of scatter between a series of measurements. Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).

Final Validated HPLC Method for Purity of this compound

ParameterCondition
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 60% Acetonitrile, 40% Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL
Run Time 10 minutes

This method, having been systematically developed and rigorously validated, provides a reliable tool for the quality control and purity assessment of this compound, ensuring that this critical intermediate meets the high standards required for pharmaceutical manufacturing.

References

A Comparative Guide to the Biological Activity of 3-Iodo-1H-indazole-6-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone in the design of novel therapeutic agents.[3] Indazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and cardiovascular effects.[3][4] Notably, this scaffold is a key feature in several FDA-approved kinase inhibitors for cancer therapy, such as Pazopanib and Axitinib, highlighting its significance in oncology.[5]

This guide focuses on 3-Iodo-1H-indazole-6-carbaldehyde, a specific indazole derivative that has shown potential as an antitumor agent.[6] It is known to inhibit cancer cell proliferation by impeding the synthesis of DNA, RNA, and protein, and also exhibits anti-angiogenic properties.[6] By exploring its analogs, we aim to elucidate the structure-activity relationships (SAR) that govern their biological effects. Understanding how modifications to the core indazole structure influence efficacy and selectivity is paramount for the rational design of next-generation therapeutics.[7][8]

Comparative Biological Activities of Indazole Analogs

The therapeutic potential of indazole derivatives is heavily influenced by the nature and position of substituents on the indazole ring. This section provides a comparative analysis of various analogs, focusing on their anticancer and enzyme inhibitory activities.

Anticancer and Cytotoxic Activity

The indazole scaffold is a fertile ground for the development of potent anticancer agents. Numerous studies have demonstrated that strategic modifications to the indazole ring can lead to compounds with significant anti-proliferative activity against a variety of cancer cell lines.[5][9]

For instance, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory effects on several human cancer cell lines.[10] One particular compound, designated as 6o , showed a promising IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line, while exhibiting lower toxicity towards normal HEK-293 cells (IC50 = 33.2 µM).[10] This selectivity is a crucial attribute for any potential anticancer drug. Further investigation revealed that compound 6o induces apoptosis and affects the cell cycle, possibly through the inhibition of the Bcl2 family and the p53/MDM2 pathway.[10]

In another study, a series of indazole derivatives were synthesized where a hydrophobic group was attached to the C3 position and a hydrophilic group at the C6 position.[5] Compound 2f from this series displayed potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 µM.[5] In the 4T1 breast cancer cell line, compound 2f was shown to inhibit proliferation, colony formation, migration, and invasion, while also inducing apoptosis.[5]

The following table summarizes the in vitro anti-proliferative activity of selected indazole derivatives, providing a snapshot of their comparative potency.

CompoundCancer Cell LineIC50 (µM)Reference
6o K562 (Chronic Myeloid Leukemia)5.15 ± 0.55[10]
A549 (Lung)>40[10]
PC-3 (Prostate)>40[10]
Hep-G2 (Hepatoma)>40[10]
2f 4T1 (Breast)0.23 ± 0.03[5][9]
9f HCT116 (Colorectal)14.3 ± 4.4[11]
W24 HT-29 (Colon)0.43[12]
MCF-7 (Breast)3.88[12]
Enzyme Inhibition: Targeting Kinases and PARP

A significant number of indazole derivatives owe their therapeutic effects to the inhibition of specific enzymes that are critical for cancer cell survival and proliferation.

Kinase Inhibition: Kinases are a major class of enzymes that are often dysregulated in cancer, making them attractive targets for drug development.[13] The indazole scaffold has been successfully employed in the design of potent kinase inhibitors. For example, novel 1H-indazole derivatives have been developed as vascular endothelial growth factor receptor-2 (VEGFR-2) kinase inhibitors, which play a crucial role in angiogenesis.[14]

PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) enzymes are essential for DNA repair.[15] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to a phenomenon known as synthetic lethality, resulting in cancer cell death.[15][16] The FDA-approved PARP inhibitor, Niraparib, features an indazole-3-carboxamide core, validating the potential of this scaffold in targeting PARP.[15] The success of Niraparib encourages the exploration of other substituted indazole derivatives as potential PARP inhibitors.[15][17]

The general workflow for the discovery and development of novel indazole-based therapeutic agents is depicted in the diagram below.

G cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Development Compound Synthesis Synthesis of Indazole Analogs In Vitro Screening Cytotoxicity & Enzyme Inhibition Assays Compound Synthesis->In Vitro Screening Hit Identification Identification of Potent Compounds In Vitro Screening->Hit Identification Lead Optimization SAR Studies & Chemical Modification Hit Identification->Lead Optimization In Vivo Studies Animal Model Testing Lead Optimization->In Vivo Studies Clinical Trials Human Studies In Vivo Studies->Clinical Trials

Caption: General workflow for the discovery and development of indazole-based drugs.

The mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells is illustrated below.

G cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell SSB1 Single-Strand Break (SSB) PARP1 PARP-mediated BER SSB1->PARP1 Repair Viability1 Cell Viability PARP1->Viability1 HR Homologous Recombination (HR) HR->Viability1 DSB1 Double-Strand Break (DSB) DSB1->HR Repair SSB2 Single-Strand Break (SSB) Blocked_BER Blocked BER SSB2->Blocked_BER PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->Blocked_BER DSB2 Double-Strand Break (DSB) Blocked_BER->DSB2 leads to Defective_HR Defective HR DSB2->Defective_HR cannot be repaired by Apoptosis Cell Death (Apoptosis) Defective_HR->Apoptosis

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Experimental Methodologies

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro assays.

Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.[18][19]

Materials:

  • Cancer cell lines (e.g., K562, 4T1, HCT116)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • This compound analogs (test compounds)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).[20]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[20]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[18]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.[20]

Protocol for Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of the indazole analogs against a specific enzyme, such as a kinase or PARP.[21][22]

Materials:

  • Purified enzyme (e.g., PARP1)

  • Substrate for the enzyme (e.g., NAD+ for PARP1)

  • Inhibitor compounds (indazole analogs)

  • Assay buffer

  • 96-well plates

  • Detection reagents (specific to the assay, e.g., fluorescent or colorimetric)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and serial dilutions of the inhibitor compounds in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: Add a fixed amount of the enzyme to the wells of a 96-well plate, followed by the various concentrations of the inhibitor compounds. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to allow for binding.[21]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to each well.

  • Reaction Monitoring: Incubate the plate for a specific time at the optimal temperature for the enzyme. The reaction progress can be monitored kinetically or as an endpoint measurement using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to a control reaction with no inhibitor. The IC50 value is determined by plotting the inhibitor concentration against the percentage of enzyme activity.[21][23]

Conclusion and Future Perspectives

This compound and its analogs represent a promising class of compounds with significant potential in drug discovery, particularly in the field of oncology. The comparative analysis of their biological activities reveals that subtle structural modifications on the indazole scaffold can lead to substantial differences in potency and selectivity. The data presented in this guide underscores the importance of the indazole nucleus as a privileged scaffold for the development of targeted therapies.

Future research should focus on expanding the library of this compound analogs and conducting comprehensive structure-activity relationship studies. Further exploration of their mechanisms of action and evaluation in in vivo models will be crucial for translating these promising findings into clinically effective therapeutic agents.

References

Navigating the Synthesis of 3-Iodo-1H-indazole-6-carbaldehyde: A Comparative Guide to Alternative Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Iodo-1H-indazole-6-carbaldehyde stands as a crucial building block in the creation of a multitude of pharmaceutical compounds. This guide provides an in-depth evaluation of three distinct synthetic pathways to this valuable molecule, offering a comparative analysis of their methodologies, yields, and potential challenges to inform strategic decisions in the laboratory.

The indazole scaffold is a privileged structure in medicinal chemistry, and the strategic placement of iodo and carbaldehyde functionalities at the 3- and 6-positions, respectively, provides versatile handles for further molecular elaboration through cross-coupling and condensation reactions. The selection of an optimal synthetic route is therefore a critical consideration, balancing factors such as starting material availability, reaction efficiency, and scalability. This guide explores three plausible pathways, each commencing from a different commercially available starting material: 6-bromo-1H-indazole, 1H-indazole-6-carboxylic acid, and 6-methyl-1H-indazole.

Pathway A: From 6-Bromo-1H-indazole

This pathway hinges on the initial iodination of the indazole core, followed by the conversion of the bromo substituent at the 6-position into a carbaldehyde.

Step 1: Iodination of 6-Bromo-1H-indazole

The direct iodination of the C3 position of the indazole ring is a well-established transformation. The reaction typically proceeds via electrophilic substitution, with the indazole nitrogen atoms activating the heterocyclic ring.

Experimental Protocol:

To a solution of 6-bromo-1H-indazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), a base like potassium hydroxide (KOH) is added. The mixture is then treated with iodine (I₂) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove excess iodine, and the product, 6-bromo-3-iodo-1H-indazole, is isolated by filtration or extraction. A reported yield for this reaction is 71.2%[1].

Step 2: Formylation of 6-Bromo-3-iodo-1H-indazole

The conversion of the aryl bromide at the C6 position to a carbaldehyde is a key step. A common method to achieve this is through a metal-catalyzed carbonylation reaction or via a lithium-halogen exchange followed by quenching with a formylating agent.

Experimental Protocol (Proposed):

A plausible approach involves a palladium-catalyzed formylation. In a typical procedure, 6-bromo-3-iodo-1H-indazole (1.0 eq) would be reacted with carbon monoxide in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a reducing agent, for example, a silane, in an appropriate solvent. Alternatively, a Grignard reagent could be formed from the aryl bromide, followed by reaction with a formylating agent like ethyl formate. The optimization of reaction conditions, including catalyst, ligand, solvent, and temperature, would be crucial for achieving a high yield of this compound.

Pathway B: From 1H-Indazole-6-carboxylic Acid

This route leverages a commercially available carboxylic acid derivative, introducing the iodo group at the C3 position before manipulating the C6 functionality.

Step 1: Esterification and Iodination of 1H-Indazole-6-carboxylic Acid

To facilitate the subsequent reduction, the carboxylic acid is first converted to its methyl ester. This is followed by the regioselective iodination at the C3 position.

Experimental Protocol:

1H-Indazole-6-carboxylic acid is first esterified to its methyl ester using standard methods, for instance, by reacting with methanol in the presence of an acid catalyst. The resulting methyl 1H-indazole-6-carboxylate (1.0 eq) is then dissolved in methanol, and sodium hydroxide is added. Iodine (I₂) is subsequently added in portions at room temperature[2]. After the reaction is complete, the product, methyl 3-iodo-1H-indazole-6-carboxylate, is isolated.

Step 2: Reduction of the Ester to an Alcohol

The methyl ester at the C6 position is then reduced to a primary alcohol.

Experimental Protocol (Proposed):

Methyl 3-iodo-1H-indazole-6-carboxylate would be dissolved in an anhydrous solvent like tetrahydrofuran (THF) and treated with a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), at a low temperature. Careful control of the stoichiometry of the reducing agent is necessary to avoid over-reduction or side reactions. The resulting (3-iodo-1H-indazol-6-yl)methanol would then be isolated after an aqueous workup.

Step 3: Oxidation of the Alcohol to an Aldehyde

The final step involves the selective oxidation of the primary alcohol to the desired carbaldehyde.

Experimental Protocol (Proposed):

A variety of mild oxidizing agents can be employed for this transformation to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation protocol would be suitable choices. The reaction would be carried out in an appropriate solvent, like dichloromethane (DCM), and the product, this compound, would be purified using column chromatography.

Pathway C: From 6-Methyl-1H-indazole

This pathway explores the functionalization of a methyl group at the C6 position after the initial iodination of the indazole core.

Step 1: Iodination of 6-Methyl-1H-indazole

Similar to the other pathways, the first step is the regioselective iodination of the C3 position.

Experimental Protocol:

A general protocol for the C3 iodination of indazoles can be adapted for 6-methyl-1H-indazole[3]. This would involve dissolving 6-methyl-1H-indazole in a solvent like DMF, adding a base such as potassium carbonate, and then treating the mixture with iodine. The reaction would be monitored by TLC, and the product, 3-iodo-6-methyl-1H-indazole, would be isolated upon completion.

Step 2: Oxidation of the Methyl Group to a Carbaldehyde

The selective oxidation of the methyl group at the C6 position to a carbaldehyde represents the most challenging step in this pathway.

Experimental Protocol (Proposed):

Several methods could be explored for this benzylic oxidation. One approach is the use of selenium dioxide (SeO₂) in a suitable solvent like dioxane. Another possibility is a multi-step sequence involving radical bromination of the methyl group with N-bromosuccinimide (NBS) to form the bromomethyl derivative, followed by a Sommelet reaction or Kornblum oxidation to furnish the aldehyde. The choice of reagents and conditions would need to be carefully optimized to achieve a good yield of this compound while avoiding side reactions on the indazole ring or the iodo substituent.

Comparative Analysis

To facilitate a clear comparison of these synthetic routes, the following table summarizes the key aspects of each pathway.

FeaturePathway A (from 6-Bromo-1H-indazole)Pathway B (from 1H-Indazole-6-carboxylic Acid)Pathway C (from 6-Methyl-1H-indazole)
Starting Material 6-Bromo-1H-indazole1H-Indazole-6-carboxylic Acid6-Methyl-1H-indazole
Number of Steps 232
Key Transformations C3-Iodination, C6-FormylationC3-Iodination, C6-Ester Reduction, C6-Alcohol OxidationC3-Iodination, C6-Methyl Oxidation
Potential Challenges Optimization of the C6-formylation step.Multi-step sequence may lead to lower overall yield.Selective oxidation of the C6-methyl group without side reactions.
Advantages Potentially shorter route.Utilizes a readily available starting material with a C6 handle already in place.Potentially a two-step synthesis.

Conclusion

The synthesis of this compound can be approached from several different starting materials, each presenting its own set of advantages and challenges.

  • Pathway A offers a potentially shorter route, but the key formylation step at the C6 position requires careful optimization.

  • Pathway B , while being a longer three-step process, relies on more predictable and well-established transformations, potentially offering a more reliable route.

  • Pathway C is also a two-step approach, but the selective oxidation of the methyl group in the presence of the indazole and iodo functionalities could prove to be a significant hurdle.

The choice of the most suitable pathway will ultimately depend on the specific requirements of the research or development project, including the availability and cost of starting materials, the desired scale of the synthesis, and the expertise and resources available in the laboratory. This comparative guide provides the foundational knowledge for chemists to make an informed decision and to further explore and optimize their chosen synthetic strategy.

Visualizing the Synthetic Workflows

Synthetic_Pathways cluster_A Pathway A cluster_B Pathway B cluster_C Pathway C A_start 6-Bromo-1H-indazole A_int 6-Bromo-3-iodo-1H-indazole A_start->A_int Iodination A_end This compound A_int->A_end Formylation B_start 1H-Indazole-6-carboxylic Acid B_int1 Methyl 3-iodo-1H-indazole-6-carboxylate B_start->B_int1 Esterification & Iodination B_int2 (3-Iodo-1H-indazol-6-yl)methanol B_int1->B_int2 Reduction B_end This compound B_int2->B_end Oxidation C_start 6-Methyl-1H-indazole C_int 3-Iodo-6-methyl-1H-indazole C_start->C_int Iodination C_end This compound C_int->C_end Oxidation

Figure 1: Comparative workflows for the synthesis of this compound.

References

A Comparative Cost Analysis of Synthetic Routes to 3-Iodo-1H-indazole-6-carbaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Iodo-1H-indazole-6-carbaldehyde is a crucial building block in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide range of pharmacologically active compounds, including potent kinase inhibitors for cancer therapy. The strategic placement of the iodo and carbaldehyde functionalities on the indazole scaffold allows for diverse and targeted molecular elaborations. For researchers and drug development professionals, selecting an efficient and cost-effective synthetic route to this key intermediate is paramount to advancing their research and development pipelines.

This guide provides an in-depth cost analysis of two potential synthetic routes to this compound. We will objectively compare a direct and well-established pathway with a more complex, multi-step alternative. The analysis is supported by experimental data, cost breakdowns of starting materials and reagents, and a discussion of the practical implications of each route, enabling you to make an informed decision for your laboratory's needs.

Synthetic Route 1: A Multi-Step Approach from 6-Amino-1H-indazole

A hypothetical synthetic strategy could commence with the commercially available 6-amino-1H-indazole. This route would necessitate a two-step process: the conversion of the amino group to a carbaldehyde, followed by iodination at the 3-position.

Proposed Synthesis Workflow

A 6-Amino-1H-indazole B Diazotization A->B NaNO2, HCl C Sandmeyer-type Formylation B->C Formaldehyde equivalent (e.g., HCHO/Cu(I)) D 1H-Indazole-6-carbaldehyde C->D Workup E Iodination D->E I2, KOH or NIS F This compound E->F Workup

Caption: Proposed multi-step synthesis of this compound starting from 6-amino-1H-indazole.

Scientific Integrity and Feasibility Analysis

While seemingly plausible, the conversion of an amino group on an indazole ring to a carbaldehyde via a Sandmeyer-type reaction is not a well-documented or high-yielding transformation. Standard Sandmeyer reactions typically introduce cyano, halo, or hydroxyl groups. A direct formylation would require specific and potentially costly reagents and is likely to suffer from low yields and the formation of significant side products. Our extensive literature search did not yield a reliable, high-yield protocol for this specific transformation on the indazole scaffold.

Expertise & Experience Insight: The lack of established protocols for this key step introduces significant risk and uncertainty into this synthetic route. The development and optimization of such a reaction would be time-consuming and resource-intensive, making it an impractical choice for most research and development settings where efficiency and predictability are critical.

Cost Projection: A Cautious Estimate

Due to the undefined nature of the formylation step, a precise cost analysis is challenging. However, we can provide a preliminary estimate based on the starting material and the subsequent iodination.

Reagent/MaterialSupplier ExampleCost (per gram)
6-Amino-1H-indazoleVarious~$15 - $30
Sodium NitriteSigma-Aldrich~$0.20
Potassium IodideSigma-Aldrich~$0.60
IodineSigma-Aldrich~$1.50
Potassium HydroxideSigma-Aldrich~$0.10

Note: Prices are estimates based on catalog listings for small quantities and are subject to change. Bulk pricing will be significantly lower.

The primary cost driver in this route, aside from the unpredictable yield of the formylation, is the starting material, 6-amino-1H-indazole. The subsequent iodination step is relatively inexpensive in terms of reagents. However, the potential for a low overall yield from this multi-step process would drastically inflate the final cost per gram of the target molecule.

Synthetic Route 2: Direct Iodination of 1H-Indazole-6-carbaldehyde

A more direct and efficient approach involves the direct iodination of the commercially available 1H-indazole-6-carbaldehyde. This single-step synthesis offers significant advantages in terms of simplicity, predictability, and overall cost-effectiveness.

Established Synthesis Workflow

A 1H-Indazole-6-carbaldehyde B Iodination A->B N-Iodosuccinimide (NIS) or I2, KOH C This compound B->C Workup

Comparing catalyst efficiency for cross-coupling with 3-Iodo-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Step 2: Analyze Search Results and Structure the Guide

Information Gathered:

  • Substrate Importance: 3-Iodo-1H-indazole derivatives are crucial scaffolds in medicinal chemistry, particularly for developing kinase inhibitors used in cancer therapy. The C-3 position is a key point for diversification.[1][2][3]

  • Common Cross-Coupling Reactions: The search results confirm that Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are all commonly performed on 3-iodoindazoles.[3]

  • Catalyst Systems:

    • Suzuki: Palladium catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are frequently used.[4][5][6] Bases such as Na₂CO₃ or K₂CO₃ are common, often in solvent mixtures like dioxane/water or toluene/water/ethanol.[4][5][6]

    • Heck: Palladium(II) acetate (Pd(OAc)₂) is a common catalyst, often used with bases like Na₂CO₃ or Et₃N in solvents like DMF.[7][8]

    • Sonogashira: This reaction typically uses a dual catalyst system of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[9][10]

    • Buchwald-Hartwig: This amination uses palladium catalysts (like Pd(OAc)₂ or Pd₂(dba)₃) with specialized, bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP, RuPhos).[11]

  • Reactivity and Challenges:

    • The C-3 position of the indazole ring is generally the most electron-deficient and, therefore, the most reactive towards oxidative addition in palladium-catalyzed cycles.[12]

    • The unprotected N-H on the indazole ring can interfere with the catalytic cycle, and N-protection (e.g., with a Boc or THP group) is often recommended, especially for Sonogashira and Heck reactions.[5][13] However, some Suzuki reactions can proceed without it.[5]

  • Synthesis of Starting Material: The precursor, 3-iodo-1H-indazole, can be synthesized from 1H-indazole by reaction with iodine and a base like potassium hydroxide in DMF.[1][4][14] The specific target molecule, 3-iodo-1H-indazole-6-carbaldehyde, is listed by chemical suppliers, indicating its availability for research.[15] There are also methods to synthesize indazole-3-carboxaldehydes from indoles.[16][17]

Structuring the Guide:

  • Title: A clear, descriptive title like "A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling with this compound".

  • Introduction:

    • Briefly introduce the 1H-indazole-6-carbaldehyde core as a "privileged scaffold" in medicinal chemistry, citing its role in kinase inhibitor development.[1]

    • Explain the importance of C-3 functionalization via cross-coupling for creating diverse compound libraries for Structure-Activity Relationship (SAR) studies.[1]

    • State the guide's purpose: to compare the efficiency and practical application of common palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) for this specific substrate.

  • The Substrate: Understanding this compound:

    • Discuss the electronic properties: the reactive C-I bond at the electron-deficient C-3 position.[12]

    • Address the key challenge: the acidic N-H proton and its potential interference with catalytic cycles, leading to the consideration of N-protection strategies.[5]

    • Include a brief note on its synthesis or commercial availability.[4][15]

  • Comparative Analysis of Catalyst Systems: This will be the core of the guide, divided by reaction type.

    • Section 4.1: Suzuki-Miyaura Coupling (C-C Bond Formation):

      • Objective: Synthesizing 3-aryl/heteroaryl-1H-indazole-6-carbaldehydes.

      • Catalyst Systems: Compare Pd(PPh₃)₄ and Pd(dppf)Cl₂. Discuss the role of the dppf ligand in stabilizing the catalyst and promoting efficient coupling.[4]

      • Data Table: Create a table summarizing catalyst, ligand, base, solvent, temperature, and reported yields for analogous systems.[4][5][6]

      • Mechanistic Insight: Provide a Graphviz diagram of the Suzuki-Miyaura catalytic cycle.

    • Section 4.2: Heck Reaction (C-C Bond Formation):

      • Objective: Synthesizing 3-alkenyl-1H-indazole-6-carbaldehydes.

      • Catalyst System: Focus on Pd(OAc)₂. Explain that this is a cost-effective and common choice for Heck reactions.[7][8] Discuss the typical need for phosphine ligands and a base.

      • Data Table: Summarize conditions for Heck reactions on similar iodo-indazole substrates.[7][8]

      • Mechanistic Insight: Provide a Graphviz diagram of the Heck catalytic cycle.

    • Section 4.3: Sonogashira Coupling (C-C Bond Formation):

      • Objective: Synthesizing 3-alkynyl-1H-indazole-6-carbaldehydes.

      • Catalyst System: Describe the classic Pd/Cu co-catalyst system (e.g., PdCl₂(PPh₃)₂/CuI). Explain the dual roles of the catalysts.[9][10]

      • Data Table: Summarize conditions for Sonogashira couplings on iodoindazoles. Note the frequent need for N-protection.[13]

      • Mechanistic Insight: Provide a Graphviz diagram illustrating the synergistic Pd and Cu cycles.

    • Section 4.4: Buchwald-Hartwig Amination (C-N Bond Formation):

      • Objective: Synthesizing 3-amino-1H-indazole-6-carbaldehydes.

      • Catalyst System: Discuss modern catalyst systems using bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos) with a Pd source like Pd₂(dba)₃. Explain how these ligands facilitate the difficult C-N reductive elimination step.[11][18]

      • Data Table: Summarize conditions for Buchwald-Hartwig aminations on related halo-heterocycles.[11]

      • Mechanistic Insight: Provide a Graphviz diagram of the Buchwald-Hartwig amination cycle.

  • Experimental Protocols & Workflow:

    • Provide a detailed, step-by-step protocol for the most robust and versatile reaction, likely the Suzuki-Miyaura coupling, as it is well-documented for this class of compounds.[4][5]

    • Create a general experimental workflow diagram using Graphviz, from reaction setup to purification.

  • Troubleshooting and Expert Recommendations:

    • Address common issues like low conversion, dehalogenation, or side reactions.

    • Provide a concluding summary table for quick reference, comparing the four methods on catalyst cost/complexity, substrate scope, and sensitivity (e.g., need for N-protection).

    • Offer a final recommendation based on the desired product. For general C-C aryl bonds, Suzuki is often the go-to. For C-N bonds, Buchwald-Hartwig is state-of-the-art.

  • References:

    • Compile all cited sources into a numbered list with full details and clickable URLs.

This structure will create a comprehensive, logical, and highly valuable guide for the target audience, fulfilling all the user's requirements for autonomy, scientific integrity, and visualization. It moves from the general importance of the molecule to a detailed, comparative analysis of methods, supported by practical protocols and expert insights.### A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling with this compound

Introduction: The Strategic Importance of the Indazole Scaffold

In the landscape of modern medicinal chemistry, the 1H-indazole core is recognized as a "privileged scaffold." Its derivatives are central to the development of targeted therapeutics, particularly as potent kinase inhibitors in oncology.[1][2] The ability to functionalize the C-3 position of the indazole ring is critical for generating diverse molecular libraries and fine-tuning structure-activity relationships (SAR) in drug discovery programs.[1] The substrate of interest, this compound, is an excellent starting point for this diversification due to the reactivity of its carbon-iodine bond.

This guide provides an in-depth comparison of four major palladium-catalyzed cross-coupling reactions for the functionalization of this key intermediate: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. We will dissect the efficiency of various catalyst systems, explain the rationale behind experimental choices, and provide actionable protocols to empower researchers in their synthetic endeavors.

The Substrate: Key Characteristics of this compound

A thorough understanding of the substrate is paramount for successful reaction design. This molecule presents two primary chemical features that dictate the choice of catalytic system:

  • The C-I Bond at an Electron-Deficient Center: The C-3 position of the indazole ring is electron-deficient, which generally increases its reactivity towards the initial oxidative addition step in palladium-catalyzed cycles.[12] This makes the C-I bond an ideal handle for cross-coupling.

  • The Acidic N-H Proton: The unprotected N-H of the indazole can interfere with the catalytic cycle, potentially leading to catalyst inhibition or undesired side reactions.[5] Consequently, N-protection is frequently recommended, particularly for Sonogashira and Heck couplings, though many Suzuki reactions can proceed effectively without this extra step.[5][13]

The starting material itself is commercially available from suppliers, streamlining its use in research campaigns.[15] Alternatively, it can be synthesized from the parent 1H-indazole via iodination.[4][14]

Comparative Analysis of Catalyst Systems for C-3 Functionalization

The choice of catalyst is the most critical parameter for achieving high efficiency and yield. The optimal system depends entirely on the desired transformation.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

Objective: To introduce aryl or heteroaryl substituents, creating biaryl structures crucial for kinase hinge-binding motifs.[1]

Catalyst Systems & Rationale: The most common and reliable catalysts for this transformation are palladium complexes with phosphine ligands.

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classic, highly active catalyst that is often used directly. It is effective but can be sensitive to air and require careful handling.

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): This is a pre-catalyst that forms the active Pd(0) species in situ. The bulky, electron-rich dppf ligand is excellent for stabilizing the palladium center, promoting the rate-limiting reductive elimination step, and increasing overall reaction efficiency, especially with challenging substrates.[4]

Comparative Data for Suzuki-Miyaura Reactions on Iodo-Indazoles:

Catalyst (mol%) Ligand Base (equiv.) Solvent System Temp. (°C) Yield (%) Reference
Pd(PPh₃)₄ (5-6) PPh₃ Na₂CO₃ (2) 1,4-Dioxane/H₂O 120 (µW) Good [5]
Pd(dppf)Cl₂ (5) dppf K₂CO₃ (3) 1,4-Dioxane/H₂O RT - 100 Good [6]

| PdCl₂(dppf) | dppf | Na₂CO₃ (2) | Toluene/H₂O/EtOH | 80 | 5-95 |[4] |

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle The reaction proceeds through a well-established cycle involving oxidative addition of the iodo-indazole to Pd(0), transmetalation with the boronic acid species, and reductive elimination to form the product and regenerate the catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Rate-Determining) pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)-I(L)₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R-B(OH)₂ + Base pd_aryl_boronate Ar-Pd(II)-R(L)₂ transmetalation->pd_aryl_boronate reductive_elimination Reductive Elimination pd_aryl_boronate->reductive_elimination reductive_elimination->pd0 Ar-R

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Forging C(sp²)-C(sp²) Vinyl Bonds

Objective: To introduce alkenyl groups, providing versatile handles for further synthetic transformations or as final pharmacophores.

Catalyst Systems & Rationale: The Mizoroki-Heck reaction typically employs a simple palladium(II) source that is reduced in situ.[8]

  • Pd(OAc)₂ (Palladium(II) Acetate): This is a cost-effective, air-stable, and highly common palladium pre-catalyst. It is often used in combination with a phosphine ligand (like PPh₃) and a base (such as Na₂CO₃ or Et₃N) to facilitate the regeneration of the active Pd(0) species.[7][8] The reaction is driven by the formation of a new C-C bond followed by β-hydride elimination.[19]

Representative Data for Heck Reactions on Iodo-Indazoles:

Catalyst (mol%) Ligand Base (equiv.) Solvent Temp. (°C) Yield (%) Reference
Pd(OAc)₂ (5) None Na₂CO₃ (2) DMF 100-110 Good [8]

| Pd(OAc)₂ (5) | PPh₃ | Et₃N (2) | DMF | 100 | Good |[7][12] |

Mechanistic Insight: The Heck Catalytic Cycle This cycle involves oxidative addition, migratory insertion of the alkene, and a characteristic β-hydride elimination step to release the final product.

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)-I(L)₂ oxidative_addition->pd_complex migratory_insertion Migratory Insertion pd_complex->migratory_insertion Alkene alkyl_pd R-CH₂-CH(Ar)-Pd(II)-I(L)₂ migratory_insertion->alkyl_pd beta_elimination β-Hydride Elimination alkyl_pd->beta_elimination product_complex [HPd(II)I(L)₂]⁺ + Product beta_elimination->product_complex base_regeneration Base Regeneration product_complex->base_regeneration + Base base_regeneration->pd0 - H-Base⁺I⁻

Caption: The catalytic cycle for the Mizoroki-Heck reaction.

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

Objective: To install alkynyl moieties, which are valuable linear linkers in drug design and precursors for other heterocycles.

Catalyst Systems & Rationale: The Sonogashira reaction is distinguished by its use of a dual-catalyst system.[10]

  • PdCl₂(PPh₃)₂ / CuI (Bis(triphenylphosphine)palladium(II) dichloride / Copper(I) iodide): This is the canonical catalyst combination. The palladium catalyst facilitates the main cross-coupling cycle (oxidative addition and reductive elimination), while the copper co-catalyst activates the terminal alkyne by forming a copper(I) acetylide species, which then participates in the transmetalation step with the palladium complex.[9][10] As noted, N-protection is often crucial for this reaction to prevent side reactions with the acidic alkyne proton.[13]

Representative Data for Sonogashira Reactions on Iodo-Indazoles:

Pd Catalyst (mol%) Cu Co-Catalyst (mol%) Base Solvent Temp. (°C) Yield (%) Reference
Pd/C-CuI-PPh₃ CuI Et₃N Ethanol RT-Heat Good-Exc. [20]

| PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF/DMF | RT | Good |[9][10] |

Mechanistic Insight: The Synergistic Sonogashira Cycles Two interconnected cycles operate in tandem to achieve the C-C bond formation.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L)₂ pd0->pd_complex Ar-I (Oxidative Add.) pd_alkynyl Ar-Pd(II)-C≡CR(L)₂ pd_complex->pd_alkynyl Cu-C≡CR (Transmetalation) pd_alkynyl->pd0 Ar-C≡CR (Reductive Elim.) cu_halide CuI cu_acetylide Cu-C≡CR cu_halide->cu_acetylide H-C≡CR + Base cu_acetylide->cu_halide Transmetalation to Pd

Caption: The interconnected Palladium and Copper cycles in Sonogashira coupling.

Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds

Objective: To directly form C-N bonds, introducing primary or secondary amines that are key pharmacophores for establishing hydrogen bond interactions with biological targets.

Catalyst Systems & Rationale: This reaction requires specialized ligands to facilitate the challenging C-N bond formation.[18]

  • Pd₂(dba)₃ / Biarylphosphine Ligands (e.g., Xantphos, RuPhos, BINAP): Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source. The key to success lies in the choice of ligand. Bulky, electron-rich biarylphosphine ligands are essential.[11] They accelerate the rate of reductive elimination to form the C-N bond, which is often the slowest step, and prevent β-hydride elimination from the amido complex.[18] A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is typically required.

Representative Data for Buchwald-Hartwig Aminations:

Pd Source (mol%) Ligand Base Solvent Temp. (°C) Yield (%) Reference
Pd(OAc)₂ Xantphos Cs₂CO₃ Toluene 80-110 Good [3][11]

| Pd₂(dba)₃ | RuPhos | NaOtBu | Dioxane | 100 | Good |[11] |

Mechanistic Insight: The Buchwald-Hartwig Amination Cycle The ligand plays a critical role in facilitating the final, productive C-N bond-forming step.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)-I(L) oxidative_addition->pd_complex amine_coordination Amine Coordination + Base pd_complex->amine_coordination HNR₂ amido_complex Ar-Pd(II)-NR₂(L) amine_coordination->amido_complex reductive_elimination Reductive Elimination (Rate-Limiting) amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 equiv)

  • 1,4-Dioxane (Anhydrous, degassed)

  • Water (Degassed)

  • Schlenk flask or microwave vial, magnetic stirrer, inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 3:1 to 5:1 ratio). The mixture should be a suspension.

  • Degassing: Subject the reaction mixture to three cycles of evacuating the flask under vacuum and backfilling with inert gas to ensure all oxygen is removed.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting iodo-indazole is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole-6-carbaldehyde.

General Experimental Workflow

Workflow start Start setup 1. Reagent Setup (Indazole, Boronic Acid, Catalyst, Base) start->setup reaction 2. Reaction (Add Solvents, Degas, Heat) setup->reaction workup 3. Aqueous Workup (Quench, Extract) reaction->workup purify 4. Purification (Column Chromatography) workup->purify analysis 5. Analysis (NMR, MS) purify->analysis end End Product analysis->end

Caption: A generalized workflow for cross-coupling synthesis and purification.

Conclusion and Recommendations

The functionalization of this compound is readily achievable through a variety of powerful palladium-catalyzed cross-coupling reactions. The optimal choice is dictated by the specific bond construction required.

  • For C-Aryl bond formation, the Suzuki-Miyaura coupling with a catalyst like Pd(dppf)Cl₂ offers the best balance of reliability, functional group tolerance, and high yields. It is the recommended starting point for library synthesis.

  • For C-Alkynyl bond formation, the Sonogashira coupling is the premier method, though careful consideration of N-protection is advised for optimal results.

  • For C-Alkenyl bond formation, the Heck reaction using Pd(OAc)₂ provides a straightforward and cost-effective route.

  • For direct C-N bond formation, the Buchwald-Hartwig amination is unparalleled, but requires specialized and often more expensive biarylphosphine ligands.

By understanding the nuances of the substrate and the mechanisms of these catalytic cycles, researchers can efficiently and effectively synthesize novel indazole derivatives to accelerate the engine of drug discovery.

References

A Comparative Guide to the In Vitro Assay Validation of Novel Kinase Inhibitors Derived from 3-Iodo-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the indazole scaffold has emerged as a "privileged" structure, forming the core of numerous potent therapeutic agents, particularly in oncology.[1][2][3] Derivatives of indazole have demonstrated significant activity as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[2][4] This guide provides an in-depth technical overview and a comparative framework for the in vitro validation of novel compounds derived from the versatile starting material, 3-Iodo-1H-indazole-6-carbaldehyde.

As Senior Application Scientists, our goal is to not only present methodologies but to instill a deep understanding of the experimental choices and the logic of their validation. This guide is structured to provide a comprehensive, scientifically rigorous, and practical approach to the initial stages of characterizing novel indazole-based kinase inhibitors. We will focus on a hypothetical derivative, "Compound X," to illustrate the validation workflow, comparing its performance against a known standard inhibitor.

The Rationale: Targeting c-Jun N-terminal Kinases (JNK) with Indazole Derivatives

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key players in cellular responses to stress, inflammation, and apoptosis.[5] Their aberrant activation is implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets. The indazole core has been successfully utilized to develop potent JNK inhibitors.[5][] Our hypothetical "Compound X" is designed as a novel JNK inhibitor, derived from this compound, a versatile starting block for chemical synthesis.

I. The Validation Workflow: A Multi-Faceted Approach

The in vitro validation of a novel kinase inhibitor is a stepwise process designed to answer fundamental questions: Does the compound interact with the target? How potent is this interaction? Is the compound active in a cellular context? And is it selectively toxic to cancer cells?

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Activity & Cytotoxicity cluster_2 Decision Point A In Vitro Kinase Inhibition Assay B Determine IC50 Value A->B Quantify Potency C Cell-Based Kinase Activity Assay A->C Transition to Cellular Context E Determine Cellular IC50 & Therapeutic Window B->E Compare Biochemical vs. Cellular Potency C->E D Cytotoxicity Assay (e.g., MTT) D->E F Lead Candidate Selection E->F

Caption: A generalized workflow for the in vitro validation of a novel kinase inhibitor.

II. Biochemical Validation: In Vitro Kinase Inhibition Assay

The first crucial step is to determine if "Compound X" directly inhibits the enzymatic activity of our target, JNK. A common and robust method is a biochemical kinase assay that measures the phosphorylation of a substrate.

Principle of the Assay

This assay quantifies the activity of a purified JNK enzyme by measuring the amount of a phosphorylated substrate. The inhibition of this activity by our test compound is then determined. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.[7]

Detailed Experimental Protocol: JNK1 Inhibition Assay

Objective: To determine the IC50 value of "Compound X" against the JNK1 isoform.

Materials:

  • Recombinant human JNK1 enzyme

  • GST-c-Jun peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound ("Compound X") and a reference inhibitor (e.g., SP600125)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well plates

Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer.

    • Serially dilute "Compound X" and the reference inhibitor (SP600125) in the reaction buffer to create a range of concentrations.

    • Prepare a solution containing the JNK1 enzyme and the GST-c-Jun substrate in the reaction buffer.

  • Assay Procedure:

    • In a 96-well plate, add the diluted compounds and the enzyme/substrate mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol (e.g., measuring luminescence to quantify ADP production).

  • Data Analysis:

    • Calculate the percentage of JNK1 inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Comparative Data Presentation

The performance of "Compound X" should be benchmarked against a well-characterized JNK inhibitor like SP600125.[5][][8][9]

CompoundTarget KinaseBiochemical IC50 (nM)
Compound X JNK150
SP600125JNK140[9]
Compound X JNK280
SP600125JNK240[9]
Compound X JNK3120
SP600125JNK390[9]

Fictional data for "Compound X" for illustrative purposes.

III. Cellular Validation: Cytotoxicity and Cell-Based Activity

While a biochemical assay confirms direct target engagement, it is crucial to assess the compound's activity in a more physiologically relevant context—the living cell. This involves evaluating its ability to inhibit the target kinase within the cell and its general toxicity to both cancerous and non-cancerous cells.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10][11][12][13][14] It measures the metabolic activity of cells, which is an indicator of cell viability.[13]

Detailed Experimental Protocol: MTT Assay

Objective: To determine the cytotoxic effect of "Compound X" on a cancer cell line (e.g., A549, human lung carcinoma) and a non-cancerous cell line (e.g., HEK-293).

Materials:

  • A549 and HEK-293 cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • "Compound X" and a positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Methodology:

  • Cell Seeding:

    • Culture A549 and HEK-293 cells to ~80% confluency.

    • Seed the cells in 96-well plates at an optimized density and allow them to adhere overnight.[10]

  • Compound Treatment:

    • Treat the cells with serial dilutions of "Compound X" and the positive control. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[10]

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[12]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[10]

    • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration that reduces cell viability by 50%) for each cell line.

Comparative Data Presentation
CompoundA549 (Cancer) IC50 (µM)HEK-293 (Non-cancerous) IC50 (µM)Selectivity Index (SI)
Compound X 10>100>10
Doxorubicin1.553.3

Fictional data for "Compound X" for illustrative purposes.

The Selectivity Index (SI) is calculated as the IC50 in the non-cancerous cell line divided by the IC50 in the cancer cell line. A higher SI indicates greater selectivity for cancer cells.

G cluster_0 JNK Signaling Pathway cluster_1 Inhibitor Action Stress Cellular Stress (e.g., UV, Cytokines) MKK4_7 MKK4/7 Stress->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis CompoundX Compound X CompoundX->JNK Inhibits SP600125 SP600125 SP600125->JNK Inhibits

Caption: A simplified diagram of the JNK signaling pathway and the point of intervention for "Compound X" and the comparator, SP600125.

IV. Conclusion and Future Directions

This guide has outlined a foundational in vitro validation cascade for novel kinase inhibitors derived from this compound, using a hypothetical JNK inhibitor, "Compound X," as an exemplar. The presented data, though illustrative, highlights the key comparative aspects of this process. "Compound X" demonstrates promising biochemical potency, comparable to the known inhibitor SP600125, and exhibits favorable cytotoxicity with a high selectivity index for cancer cells over non-cancerous cells.

The subsequent steps in the drug discovery pipeline would involve more extensive kinase profiling to assess selectivity against a broader panel of kinases, in vitro ADME (absorption, distribution, metabolism, and excretion) studies, and ultimately, validation in in vivo models of disease. The methodologies and principles detailed herein provide the essential groundwork for these future investigations, ensuring a rigorous and scientifically sound evaluation of novel therapeutic candidates.

References

Safety Operating Guide

Proper Disposal of 3-Iodo-1H-indazole-6-carbaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-Iodo-1H-indazole-6-carbaldehyde, a halogenated heterocyclic compound often utilized in pharmaceutical research and organic synthesis.[1][2] Adherence to these procedures is critical to mitigate risks to personnel and the environment.

Understanding the Hazard Profile

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound (CAS No. 944904-42-1) is classified as harmful if swallowed (H302).[3] As a member of the halogenated organic compound family, it requires specific disposal pathways to prevent the formation of toxic byproducts during incineration and to avoid environmental contamination.[4][5][6]

Key Hazard Information:

PropertyInformationSource
GHS Pictogram GHS07 (Harmful)[3]
Signal Word Warning[3]
Hazard Statement H302: Harmful if swallowed[3]
Precautionary Statements P264, P270, P330, P501[3]
Chemical Class Halogenated Organic Compound[5][6]
Storage 4°C, protect from light[3]

The precautionary statement P501, "Dispose of contents/ container to an approved waste disposal plant," underscores the necessity for professional chemical waste management.[3]

Personnel Protective Equipment (PPE) and Safety Measures

A proactive approach to safety is essential when handling chemical waste. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to minimize exposure to hazardous substances.[7][8][9][10]

Mandatory PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[10]

  • Hand Protection: Nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[10]

  • Body Protection: A lab coat must be worn to protect against accidental spills.[10]

All handling of this compound waste should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[9]

Waste Segregation: The Critical First Step

Proper segregation of chemical waste at the point of generation is crucial for safe and compliant disposal.[4][11] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.[11]

This compound waste must be collected in a dedicated container for halogenated organic waste. [4][5][6][12]

Segregation Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container with a secure screw-top cap. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.[4][11]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful").[4]

  • Avoid Contamination: Do not mix this waste with non-halogenated solvents, strong acids or bases, or heavy metals.[5][12]

Disposal Workflow

The following workflow outlines the step-by-step process for the disposal of this compound.

Figure 1. Workflow for the proper disposal of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.

  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill and if you are equipped to handle it. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EH&S) department.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to cover the spill.

  • Cleanup: Carefully sweep the absorbent material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Regulatory Compliance

The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14][15] Your institution's EH&S department will be familiar with federal, state, and local regulations and can provide guidance on compliant disposal practices.[16] It is the responsibility of the waste generator to ensure that hazardous waste is managed from "cradle to grave" in a compliant manner.[15]

Conclusion

The proper disposal of this compound is a multi-faceted process that requires an understanding of its chemical hazards, strict adherence to safety protocols, and compliance with regulatory standards. By following the procedures outlined in this guide, researchers can ensure a safe laboratory environment and contribute to the protection of our ecosystem.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Iodo-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery and development. However, ensuring the safety of the innovator—the researcher—is paramount. This guide provides an in-depth, procedural framework for the safe handling of 3-Iodo-1H-indazole-6-carbaldehyde (CAS 944904-42-1), a compound with significant potential in pharmaceutical research.[1] As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the "why" behind each safety protocol. This document is structured to provide immediate, actionable intelligence for safe laboratory operations and waste disposal.

Hazard Assessment: A Proactive Stance on Safety

A thorough understanding of a compound's potential hazards is the foundation of any safety protocol. For this compound, a complete toxicological profile is not extensively documented in publicly available literature. Therefore, we must adopt a conservative approach, inferring potential hazards from its structural motifs—an iodo-substituted indazole ring and an aldehyde functional group—and the available safety data for this and analogous compounds.

Known and Inferred Hazards:

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed (H302).[2] Ingestion can lead to adverse health effects and medical attention should be sought immediately.

  • Skin and Eye Irritation: Based on data for similar indazole derivatives and aromatic aldehydes, this compound should be considered a potential skin and eye irritant (inferred H315, H319).[3] Direct contact may cause redness, discomfort, or serious eye damage.

  • Respiratory Irritation: As a solid powder, there is a risk of generating airborne dust during handling.[4] Inhalation may cause respiratory tract irritation (inferred H335).[3]

  • Reactivity: The compound is known to be incompatible with strong oxidizing agents.[3][4][5] It should be stored at refrigerated temperatures (4°C) and protected from light to maintain stability.[6]

The Core Directive: Your Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a passive checklist but an active risk mitigation strategy. The following protocol is designed to provide robust protection against the primary routes of exposure: inhalation, ingestion, and dermal contact.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is donned, the primary line of defense is the use of engineering controls.[7] All manipulations of solid this compound, including weighing, transferring, and preparing stock solutions, must be performed within a certified chemical fume hood. This minimizes the inhalation of airborne particulates and contains any potential spills.

Step-by-Step PPE Selection and Rationale

A. Respiratory Protection When engineering controls like a fume hood are properly used, the risk of inhalation is significantly reduced. However, if for any reason weighing must occur outside of a containment hood (a practice that should be strongly discouraged and subject to a formal risk assessment), a respirator is mandatory.

  • Equipment: A NIOSH-approved N95-rated filtering facepiece respirator.

  • Rationale: The N95 filter is effective against solid particulates, which is the primary inhalation hazard for this compound in its solid form.

B. Eye and Face Protection The eyes are highly susceptible to chemical injury. Standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles are mandatory at all times when handling the compound.[7][8] They provide a 360-degree seal around the eyes, protecting against dust and splashes from all angles.

  • Enhanced Protection: When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during vigorous mixing or transfers), a face shield must be worn in addition to chemical splash goggles .[7][8][9] The face shield protects the entire face from contact.

C. Body Protection Protecting the skin from accidental contact is crucial.

  • Equipment: A clean, flame-resistant laboratory coat with long sleeves and a fully fastened front is the minimum requirement.[9][10]

  • Rationale: The lab coat provides a removable barrier between you and minor chemical splashes or spills.[8] It should be removed immediately if it becomes contaminated.

D. Hand Protection Hands are the most likely part of the body to come into direct contact with the chemical.

  • Glove Type: Chemical-resistant nitrile gloves are the standard recommendation for incidental contact.[9][11] Nitrile provides good resistance against a broad range of chemicals and is effective for handling solids and preparing solutions.

  • Best Practice - Double Gloving: When handling the solid compound or concentrated solutions, double gloving is required .[8][12] This practice significantly reduces the risk of exposure in case the outer glove is torn or contaminated. The outer glove can be removed and replaced without exposing the skin.

  • Glove Technique: Always inspect gloves for tears or holes before use.[8] After handling is complete, remove gloves using the proper technique (without touching the outer surface with bare skin) and wash hands thoroughly.[5]

PPE Summary for Operational Tasks
TaskEngineering ControlRespiratoryEye/Face ProtectionHand ProtectionBody Protection
Storage Retrieval General VentilationNot RequiredSafety GlassesSingle Nitrile GlovesLab Coat
Weighing/Transfer Chemical Fume Hood Not Required (in hood)Chemical Splash Goggles Double Nitrile Gloves Lab Coat (fastened)
Solution Preparation Chemical Fume Hood Not Required (in hood)Chemical Splash Goggles Double Nitrile Gloves Lab Coat (fastened)
Reaction Work-up Chemical Fume Hood Not Required (in hood)Goggles & Face ShieldDouble Nitrile GlovesLab Coat (fastened)
Waste Disposal General VentilationNot RequiredChemical Splash GogglesSingle Nitrile GlovesLab Coat

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a standardized workflow minimizes variability and risk. Follow these steps for safe handling and disposal.

Experimental Workflow: From Bottle to Reaction
  • Preparation: Before entering the lab, ensure you are wearing long pants and closed-toe shoes.[7][9]

  • PPE Donning: In an area outside of the immediate workspace, don your lab coat and chemical splash goggles.

  • Enter Fume Hood: Set up all necessary equipment (spatula, weigh paper, beaker, solvent) inside the chemical fume hood before retrieving the chemical. Don your double nitrile gloves.

  • Handling: Carefully open the container. Use a dedicated spatula to weigh the desired amount of this compound onto weigh paper. Transfer the solid to your reaction vessel.

  • Solutionizing: Add the solvent to the vessel and ensure the compound is fully dissolved before proceeding with your experiment.

  • Immediate Cleanup: Tightly cap the source container. Dispose of the contaminated weigh paper and any used pipette tips directly into the designated "Halogenated Organic Solid Waste" container located within the fume hood.

  • Doffing Outer Gloves: Before exiting the fume hood, remove the outer pair of contaminated gloves and dispose of them in the same waste container.

  • Post-Handling: Once the experiment is complete, decontaminate the work area. Remove your inner gloves, followed by your goggles and lab coat, before leaving the laboratory. Wash your hands thoroughly with soap and water.

Waste Disposal Protocol

Improper disposal can lead to environmental contamination and regulatory non-compliance.

  • Segregation is Key: All waste contaminated with this compound must be segregated as Halogenated Organic Waste .[13] This includes excess solid, contaminated gloves, weigh paper, and pipette tips.[13] Do not mix with non-halogenated or general waste streams.

  • Use Designated Containers: A clearly labeled, sealable, and chemically compatible (e.g., HDPE) container should be used for this waste stream.[13]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Harmful, Irritant).

  • Final Disposal: The sealed container must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[13] On-site treatment or drain disposal is strictly prohibited .[5][13]

Visualizing the Workflow: Safe Handling and Disposal

The following diagram outlines the critical decision points and actions for safely managing this compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Doffing cluster_disposal Waste Management A 1. Review SDS & SOP B 2. Assemble Equipment in Fume Hood A->B C 3. Don Required PPE (Lab Coat, Goggles, Double Gloves) B->C D 4. Weigh & Transfer Solid Compound C->D E 5. Prepare Solution D->E F 6. Secure Source Container E->F G 7. Dispose of Contaminated Weigh Paper/Tips in Halogenated Waste F->G H 8. Remove Outer Gloves (in Hood) G->H I 9. Decontaminate Work Area H->I J 10. Doff Remaining PPE I->J K 11. Wash Hands Thoroughly J->K L Segregate all contaminated materials as Halogenated Organic Waste K->L As Needed M Ensure Waste Container is Sealed & Labeled L->M N Contact EHS for Waste Pickup M->N

Caption: Workflow for Safe Handling and Disposal of this compound.

This comprehensive guide serves as a critical operational tool for ensuring your safety while working with this compound. By understanding the rationale behind each step, you empower yourself to cultivate a culture of safety that protects not only you but also your colleagues and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-1H-indazole-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-Iodo-1H-indazole-6-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.